molecular formula C10H10O B1395295 1-Ethoxy-3-ethynylbenzene CAS No. 922735-06-6

1-Ethoxy-3-ethynylbenzene

Cat. No.: B1395295
CAS No.: 922735-06-6
M. Wt: 146.19 g/mol
InChI Key: GXHPKYAAABZZRJ-UHFFFAOYSA-N
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Description

1-Ethoxy-3-ethynylbenzene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-3-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHPKYAAABZZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922735-06-6
Record name 1-ethoxy-3-ethynylbenzene
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Ethoxy-3-ethynylbenzene from 3-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 1-ethoxy-3-ethynylbenzene, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3-ethoxyaniline, and proceeds through a two-step sequence involving a Sandmeyer reaction to generate the key intermediate, 1-ethoxy-3-iodobenzene, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl moiety. This guide offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanisms, critical safety considerations, and a summary of the required reagents and expected outcomes. The content is structured to provide both a practical laboratory guide and a deeper understanding of the chemical principles involved, catering to researchers and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of Arylalkynes

Arylalkynes, such as this compound, are pivotal structural motifs in a wide array of functional molecules. Their rigid, linear geometry and electron-rich triple bond make them indispensable in the construction of complex molecular architectures. In the pharmaceutical industry, the ethynyl group is often incorporated into drug candidates to enhance binding affinity, improve metabolic stability, or modulate pharmacokinetic properties. Furthermore, arylalkynes serve as versatile intermediates in a variety of powerful chemical transformations, including click chemistry, cycloaddition reactions, and further cross-coupling reactions, making them a cornerstone of modern synthetic organic chemistry.[1][2]

This guide focuses on a practical and efficient laboratory-scale synthesis of this compound, providing the necessary detail for its successful implementation.

Overall Synthetic Strategy

The transformation of 3-ethoxyaniline to this compound is most effectively achieved through a two-stage process. The initial step involves the conversion of the amino group of 3-ethoxyaniline into a more versatile leaving group, specifically an iodide, via a Sandmeyer reaction. The resulting 1-ethoxy-3-iodobenzene then serves as the substrate for the introduction of the ethynyl group in the second step, which is accomplished through a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.

Synthetic_Workflow Start 3-Ethoxyaniline Intermediate1 3-Ethoxybenzenediazonium Salt Start->Intermediate1 Diazotization (NaNO₂, H₂SO₄, H₂O, 0-5 °C) Intermediate2 1-Ethoxy-3-iodobenzene Intermediate1->Intermediate2 Sandmeyer Reaction (KI, H₂O) Intermediate3 ((3-Ethoxyphenyl)ethynyl)trimethylsilane Intermediate2->Intermediate3 Sonogashira Coupling ((Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF) Product This compound Intermediate3->Product Deprotection (K₂CO₃, MeOH)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-Ethoxy-3-iodobenzene via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of primary arylamines into a variety of functional groups via a diazonium salt intermediate.[3][4] In this initial stage, 3-ethoxyaniline is first diazotized using sodium nitrite in an acidic medium to form the corresponding diazonium salt. This unstable intermediate is then immediately treated with potassium iodide to yield 1-ethoxy-3-iodobenzene.

Mechanistic Insights: Diazotization and Iodination

The diazotization process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, such as sulfuric acid.[5] The nitrous acid is then protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 3-ethoxyaniline then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine after deprotonation. Tautomerization and subsequent protonation and loss of water generate the diazonium ion.

The subsequent iodination step is believed to proceed via a radical mechanism. The iodide ion acts as a nucleophile, and in the presence of copper salts (though not strictly required for iodination as for other halides), an electron transfer can occur, leading to the formation of an aryl radical and iodine radical.[6] These radicals then combine to form the final product, 1-ethoxy-3-iodobenzene, with the liberation of nitrogen gas.

Experimental Protocol: 1-Ethoxy-3-iodobenzene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Ethoxyaniline137.1810.0 g0.0729
Sulfuric Acid (98%)98.0815 mL-
Deionized Water18.02100 mL-
Sodium Nitrite69.005.5 g0.0797
Potassium Iodide166.0014.5 g0.0873
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate-As needed-
Saturated Sodium Thiosulfate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-ethoxyaniline (10.0 g, 0.0729 mol) and deionized water (50 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (15 mL) dropwise while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite (5.5 g, 0.0797 mol) in deionized water (20 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 and 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

  • In another beaker, dissolve potassium iodide (14.5 g, 0.0873 mol) in deionized water (30 mL).

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), saturated sodium thiosulfate solution (50 mL) to remove any residual iodine, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-ethoxy-3-iodobenzene can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-80%

Safety Precautions for Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[7][8] It is imperative to adhere to the following safety protocols:

  • Temperature Control: Always maintain the reaction temperature below 5 °C during the diazotization step. Higher temperatures can lead to the uncontrolled decomposition of the diazonium salt.[7]

  • In Situ Use: The generated diazonium salt should be used immediately in the subsequent reaction without isolation.[8]

  • Avoid Excess Nitrite: Use a stoichiometric or slight excess of sodium nitrite. Quench any unreacted nitrous acid with sulfamic acid if necessary.[7]

  • Proper Venting: The reaction generates nitrogen gas, so ensure the apparatus is not sealed and is adequately vented.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Step 2: Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][9][10] In this step, 1-ethoxy-3-iodobenzene is coupled with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The TMS group is then easily removed under mild basic conditions to yield the final product.

Mechanistic Insights: The Sonogashira Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add [Ar-Pd(II)-I]L₂ Pd0->Pd_add Oxidative Addition (Ar-I) Pd_trans [Ar-Pd(II)-C≡CR]L₂ Pd_add->Pd_trans Transmetalation (from Cu cycle) Pd_trans->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_trans->Product_out CuI CuI Cu_alkyne [Cu-C≡CR] CuI->Cu_alkyne Coordination & Deprotonation Cu_alkyne->Pd_add Transmetalation Alkyne H-C≡CR Alkyne->CuI Base Base Base->CuI

Caption: Simplified mechanism of the Sonogashira coupling reaction.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (1-ethoxy-3-iodobenzene) to form a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the copper(I) iodide co-catalyst coordinates with the terminal alkyne. In the presence of a base (e.g., triethylamine), the alkyne is deprotonated to form a copper acetylide species.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium center, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Ethoxy-3-iodobenzene248.0510.0 g0.0403
(Trimethylsilyl)acetylene98.224.75 g (6.9 mL)0.0484
Bis(triphenylphosphine)palladium(II) dichloride701.90283 mg0.000403
Copper(I) Iodide190.4577 mg0.000403
Triethylamine101.1915 mL-
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Potassium Carbonate138.211.0 g0.0072
Methanol32.0450 mL-
Diethyl Ether74.12As needed-
Saturated Ammonium Chloride-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

Part A: Sonogashira Coupling

  • To a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-ethoxy-3-iodobenzene (10.0 g, 0.0403 mol), bis(triphenylphosphine)palladium(II) dichloride (283 mg, 1 mol%), and copper(I) iodide (77 mg, 1 mol%).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) and triethylamine (15 mL).

  • To the stirred solution, add (trimethylsilyl)acetylene (6.9 mL, 0.0484 mol) dropwise.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalysts and salts, washing the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with saturated ammonium chloride solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ((3-ethoxyphenyl)ethynyl)trimethylsilane. This intermediate can be used in the next step without further purification.

Part B: Deprotection of the Trimethylsilyl Group

  • Dissolve the crude ((3-ethoxyphenyl)ethynyl)trimethylsilane in methanol (50 mL) in a 250 mL round-bottom flask.

  • Add potassium carbonate (1.0 g, 0.0072 mol) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[12][13]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add deionized water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 80-90% (over two steps)

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This compound [14]

  • Molecular Formula: C₁₀H₁₀O

  • Molecular Weight: 146.19 g/mol

Conclusion

The synthetic route detailed in this guide, employing a Sandmeyer reaction followed by a Sonogashira coupling, represents an efficient and reliable method for the preparation of this compound from 3-ethoxyaniline. By providing a thorough understanding of the experimental procedures, underlying mechanisms, and critical safety considerations, this document serves as a valuable resource for researchers and professionals engaged in organic synthesis. The successful implementation of this synthesis will provide access to a versatile building block for the development of novel pharmaceuticals and advanced materials.

References

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

  • Baran, P. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7057–7059.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
  • Singh, R., & Nolan, S. P. (2015). One-Pot Tandem Hiyama Alkynylation/Cyclizations by Palladium(II) Acyclic Diaminocarbene (ADC) Complexes Yielding Biologically Relevant Benzofuran Scaffolds. Molecules, 20(10), 18451-18469.
  • Fleming, I. (2002). Some Aspects of the Chemistry of Alkynylsilanes. Arkivoc, 2003(7), 145-168.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Ethoxy-3-ethynylbenzene: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Ethoxy-3-ethynylbenzene, a member of the substituted phenylacetylene family of compounds. While specific experimental data for this particular isomer is not widely available in the public domain, this document leverages data from its close structural analogs to provide a robust profile for researchers, scientists, and professionals in drug development. The information presented herein is intended to serve as a valuable resource for anticipating the chemical behavior, physical properties, and safe handling of this compound.

Introduction and Chemical Identity

This compound, also known as m-ethoxyphenylethyne or 3-ethoxyphenylacetylene, is an aromatic organic compound characterized by an ethoxy group and an ethynyl group attached to a benzene ring at the meta positions. The terminal alkyne functionality makes it a valuable synthon in various organic transformations, particularly in cross-coupling reactions for the construction of more complex molecular architectures.

Note on CAS Number: A specific CAS Registry Number for this compound could not be definitively identified in a comprehensive search of chemical databases. For reference, the CAS numbers of its close analogs are provided in the comparative data table below. The absence of a dedicated CAS number suggests that this compound may not be commercially available and has not been extensively characterized in the literature.

Physicochemical Properties: A Comparative Analysis

Due to the lack of specific experimental data for this compound, its physical properties are estimated based on the known values of its structural isomers and analogs. The following table provides a comparison with 1-Ethynyl-3-methoxybenzene and 1-Ethoxy-4-ethynylbenzene.

PropertyThis compound (Estimated)1-Ethynyl-3-methoxybenzene[1]1-Ethoxy-4-ethynylbenzene1-Ethyl-3-ethynylbenzene
Molecular Formula C₁₀H₁₀OC₉H₈O[1]C₁₀H₁₀OC₁₀H₁₀
Molecular Weight 146.19 g/mol 132.16 g/mol [1]146.19 g/mol 130.19 g/mol [2]
CAS Number Not Found768-70-7[1]79887-14-229074-77-9[2]
Appearance Likely a colorless to pale yellow liquid---
Boiling Point ~200-220 °C---
Density ~0.95-1.05 g/mL---
Solubility Soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons). Insoluble in water.---

Rationale for Estimations: The estimated boiling point is extrapolated from the trend observed in similar aromatic compounds where the ethoxy substituent generally leads to a higher boiling point compared to a methoxy group due to increased molecular weight and van der Waals forces. The density is expected to be slightly less than that of water, which is typical for many aromatic hydrocarbons and their ether derivatives.

Synthesis of this compound: The Sonogashira Coupling

The most probable and efficient synthetic route to this compound is the Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

General Reaction Scheme

The synthesis would involve the coupling of 1-bromo-3-ethoxybenzene (or 1-iodo-3-ethoxybenzene) with a protected or terminal acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Sonogashira_Synthesis cluster_reactants Reactants cluster_product Product A 1-Bromo-3-ethoxybenzene C 1-Ethoxy-3-((trimethylsilyl)ethynyl)benzene A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N B Trimethylsilylacetylene (TMSA) B->C D This compound C->D K₂CO₃, MeOH or TBAF, THF Reactivity_Diagram A This compound B Click Chemistry (Azide-Alkyne Cycloaddition) A->B R-N₃, Cu(I) catalyst C Sonogashira Coupling A->C Ar-X, Pd/Cu catalyst D Glaser Coupling A->D O₂, Cu catalyst E Hydration A->E H₂O, H⁺/Hg²⁺

Sources

Spectroscopic Elucidation of 1-Ethoxy-3-ethynylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethoxy-3-ethynylbenzene is an aromatic compound featuring an ethoxy and an ethynyl group substituted on a benzene ring at the meta position. This substitution pattern governs the electronic and steric environment of the molecule, which in turn dictates its unique spectroscopic signature. Understanding this signature is crucial for confirming its synthesis, assessing its purity, and predicting its reactivity. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing a detailed interpretation of the key features of each.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the ethoxy group protons, and the acetylenic proton. The chemical shifts are influenced by the electronic effects of the substituents. The ethoxy group is an electron-donating group, while the ethynyl group is a weakly electron-withdrawing group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality Behind the Shift
~7.25t1HH-5The triplet multiplicity arises from coupling to two adjacent aromatic protons (H-4 and H-6).
~7.05d1HH-6This proton is ortho to the ethynyl group and meta to the ethoxy group, resulting in a downfield shift.
~6.95s1HH-2This proton is situated between the two substituents and is expected to be a singlet or a narrow triplet.
~6.85d1HH-4This proton is ortho to the ethoxy group, which is electron-donating, causing an upfield shift compared to other aromatic protons.
~4.05q2H-OCH₂CH₃The quartet arises from coupling to the three protons of the methyl group.
~3.05s1H-C≡CHThe acetylenic proton is a sharp singlet and its chemical shift is characteristic of terminal alkynes.
~1.42t3H-OCH₂CH₃The triplet is due to coupling with the two protons of the methylene group.

Experimental Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

  • Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to achieve good signal dispersion.

  • Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentCausality Behind the Shift
~158.5C-1 (C-OEt)This carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift.
~129.5C-5Aromatic CH carbon.
~124.5C-3 (C-C≡CH)This carbon is deshielded due to the sp-hybridization and the proximity to the aromatic ring.
~123.0C-6Aromatic CH carbon.
~117.0C-4Aromatic CH carbon shielded by the ortho-ethoxy group.
~116.5C-2Aromatic CH carbon shielded by the ortho-ethoxy group.
~83.0-C≡CHThe sp-hybridized carbon of the alkyne.
~77.5-C≡CHThe sp-hybridized carbon of the alkyne bearing the proton.
~63.5-OCH₂CH₃The methylene carbon is attached to the oxygen atom.
~14.8-OCH₂CH₃The methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
~3300Strong, sharpC-H stretchTerminal Alkyne
~2100Medium, sharpC≡C stretchAlkyne
~3100-3000MediumC-H stretchAromatic
~2980-2850MediumC-H stretchAliphatic (Ethoxy)
~1600, 1480MediumC=C stretchAromatic Ring
~1250StrongC-O stretchAryl Ether

The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond, while the peak around 2100 cm⁻¹ confirms the presence of the carbon-carbon triple bond. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether linkage.

Experimental Protocol: Acquiring an ATR-IR Spectrum

  • Sample Preparation: For a liquid sample, a small drop is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

  • Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Scan: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
146High[M]⁺ (Molecular Ion)
131Medium[M - CH₃]⁺
118High[M - C₂H₄]⁺ (Loss of ethylene via McLafferty rearrangement)
117Medium[M - C₂H₅]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

The molecular ion peak at m/z 146 would confirm the molecular formula C₁₀H₁₀O. The fragmentation pattern, particularly the loss of an ethyl group (m/z 117) and ethylene (m/z 118), is characteristic of an ethoxybenzene derivative.

Experimental Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, or a direct insertion probe.

  • Ionization: In Electron Ionization (EI), the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow and Data Integration

The structural elucidation of this compound is a process of integrating the information from these different spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Sample Sample NMR_Spectroscopy NMR_Spectroscopy Sample->NMR_Spectroscopy IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Sample->Mass_Spectrometry Connectivity Connectivity NMR_Spectroscopy->Connectivity Functional_Groups Functional_Groups IR_Spectroscopy->Functional_Groups Molecular_Weight Molecular_Weight Mass_Spectrometry->Molecular_Weight Final_Structure This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures and the methodologies for their acquisition, researchers can confidently identify and characterize this molecule. The integration of data from these complementary techniques provides a self-validating system for structural confirmation, which is a cornerstone of scientific integrity in chemical research.

References

  • PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Investigations of Donor–Acceptor Interactions in 1,3,5-Tris-(3-Methoxy & 3-Methyl Carboxy) Phenyl Ethynyl Benzene Derivatives Using Experimental and DFT Study. Retrieved from [Link]

The Solubility Profile of 1-Ethoxy-3-ethynylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 1-ethoxy-3-ethynylbenzene in common organic solvents. In the absence of direct experimental data, this document leverages theoretical principles, analysis of structurally similar compounds, and established methodologies to offer researchers, scientists, and drug development professionals a robust framework for anticipating its behavior in various solvent systems. This guide details the molecular characteristics of this compound that influence its solubility, provides a qualitative prediction of its solubility in a range of solvents, and outlines a detailed experimental protocol for precise solubility determination.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is an aromatic compound characterized by an ethoxy group and an ethynyl group attached to a benzene ring at the meta positions. The interplay of these functional groups dictates its overall polarity, hydrogen bonding capacity, and ultimately, its solubility in different media. The ethoxy group introduces a degree of polarity and a hydrogen bond acceptor site, while the ethynyl group is largely nonpolar. The aromatic ring itself contributes to the nonpolar character of the molecule.

A critical aspect of understanding the solubility of a compound is the principle of "like dissolves like." This adage suggests that substances with similar polarities are more likely to be soluble in one another. Therefore, a thorough examination of the molecular properties of this compound is paramount for predicting its solubility profile.

Theoretical Solubility Assessment

Analysis of Structural Analogues

We can draw valuable insights from the known properties of its constitutional isomer, 1-ethoxy-4-ethynylbenzene, and the closely related 1-methoxy-3-ethynylbenzene.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountTopological Polar Surface Area (Ų)
1-Ethoxy-4-ethynylbenzene C₁₀H₁₀O146.192.7019.2
1-Methoxy-3-ethynylbenzene C₉H₈O132.162.5019.2

Data sourced from PubChem.[1][2]

The XLogP3 value, a computed measure of lipophilicity, for both analogues is in the range of 2.5-2.7, suggesting a predominantly nonpolar character. The presence of a single hydrogen bond acceptor (the oxygen atom in the ether linkage) and no hydrogen bond donors indicates a limited capacity for strong interactions with protic solvents. The topological polar surface area (TPSA) of 9.2 Ų is relatively small, further supporting the molecule's overall low polarity.

Predicted Solubility of this compound

Based on the analysis of its structural features and analogues, this compound is predicted to be:

  • Highly soluble in nonpolar and weakly polar aprotic solvents such as:

    • Toluene

    • Hexane

    • Diethyl ether

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Chloroform

  • Moderately soluble in polar aprotic solvents like:

    • Acetone

    • Ethyl acetate

  • Slightly soluble to insoluble in polar protic solvents, including:

    • Methanol

    • Ethanol

    • Water

The ethoxy group may provide some limited interaction with polar solvents, but the dominant nonpolar character of the benzene ring and the ethynyl group will likely govern its solubility, favoring dissolution in nonpolar environments.

Experimental Determination of Solubility

To obtain precise and quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringes and syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Equilibrate at constant temperature prep2->equil1 equil2 Vortex/Shake to saturation equil1->equil2 sep1 Centrifuge to settle excess solid equil2->sep1 sep2 Filter supernatant sep1->sep2 anal1 Dilute aliquot of filtrate sep2->anal1 anal2 Analyze by HPLC/GC anal1->anal2 anal3 Quantify concentration against calibration curve anal2->anal3

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

    • To each vial, add a precise volume of the desired organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • For finer separation, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis and Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or GC method.

    • Quantify the concentration of this compound in the sample by comparing its response to a calibration curve prepared from standard solutions of known concentrations.

  • Data Reporting:

    • Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

Data Presentation: A Framework for Reporting

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

SolventSolvent PolarityTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
HexaneNonpolar25
TolueneNonpolar25
Diethyl EtherWeakly Polar25
DichloromethaneWeakly Polar25
TetrahydrofuranWeakly Polar25
Ethyl AcetateModerately Polar25
AcetoneModerately Polar25
MethanolPolar Protic25
EthanolPolar Protic25
WaterPolar Protic25

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework for understanding and predicting the solubility of this compound in common organic solvents. The provided experimental protocol offers a robust methodology for obtaining precise quantitative data. For researchers in drug discovery and development, a thorough understanding of a compound's solubility is a critical first step in formulation and delivery strategies. Future work should focus on the experimental validation of these predictions to create a complete and empirically verified solubility profile for this compound.

References

  • PubChem. 1-Ethoxy-4-ethynylbenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethynyl-3-methoxybenzene. National Center for Biotechnology Information. [Link]

Sources

Commercial availability and suppliers of "1-Ethoxy-3-ethynylbenzene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethoxy-3-ethynylbenzene for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling this compound

This compound (CAS No. 922735-06-6) is a specialized aromatic organic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and an ethynyl group (-C≡CH) at the meta-positions. This unique arrangement of an electron-donating ether group and a reactive terminal alkyne makes it a valuable and versatile building block in modern organic synthesis. Its molecular formula is C₁₀H₁₀O, with a molecular weight of approximately 146.19 g/mol .[]

For researchers in medicinal chemistry and materials science, the terminal alkyne functionality serves as a linchpin for a variety of coupling reactions, most notably the Nobel Prize-winning "click chemistry," enabling the facile construction of complex molecular architectures. The ethoxy group, in turn, modulates the electronic properties and lipophilicity of the phenyl ring, which can be a critical parameter in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic pathway, and its applications in the field of drug discovery.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 922735-06-6BOC Sciences[]
Molecular Formula C₁₀H₁₀OBOC Sciences[]
Molecular Weight 146.19 g/mol BOC Sciences[]
IUPAC Name This compound---
SMILES CCOC1=CC=CC(=C1)C#CBOC Sciences[]
InChI InChI=1S/C10H10O/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8H,4H2,2H3BOC Sciences[]
InChI Key GXHPKYAAABZZRJ-UHFFFAOYSA-NBOC Sciences[]

Commercial Availability and Sourcing

This compound is classified as a specialty chemical, primarily available in research and development quantities. It is not typically stocked in bulk but can be procured from a select number of specialized global suppliers who often cater to the pharmaceutical and biotechnology industries. When procuring this reagent, researchers should prioritize suppliers that provide a comprehensive Certificate of Analysis (CoA) to ensure material identity and purity.

SupplierProduct NamePurityNotes
BOC Sciences 1-Ethoxy-3-ethynyl-benzeneNot specifiedA global supplier of a wide range of research chemicals and pharmaceutical ingredients.[]
American Elements This compoundNot specifiedSpecializes in advanced materials and can supply research and commercial quantities.[2]

Procurement Guidance for Researchers:

  • Verify CAS Number: Always confirm the CAS number (922735-06-6) when placing an order to avoid procuring isomers like 1-Ethoxy-4-ethynylbenzene.

  • Request Certificate of Analysis (CoA): A CoA is essential for scientific integrity. It should provide data from analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS or HPLC to confirm the structure and purity of the compound.

  • Inquire About Lead Times: As a specialty chemical, this compound may be synthesized on demand. It is crucial to inquire about lead times to align with experimental schedules.

Synthetic Methodology: A Plausible Approach

While proprietary synthesis methods are common, a logical and widely practiced route to substituted phenylacetylenes involves the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

A plausible synthetic workflow for this compound would start from the commercially available precursor, 1-bromo-3-ethoxybenzene.

Experimental Protocol: Conceptual Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-bromo-3-ethoxybenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).

  • Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) and tetrahydrofuran (THF).

  • Alkyne Addition: Introduce the alkyne source. For safety and stability, a protected alkyne such as trimethylsilylacetylene (TMSA) (1.2-1.5 eq.) is often used.

  • Reaction Conditions: Heat the reaction mixture, typically between 50-80 °C, and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Deprotection: Once the coupling is complete, the trimethylsilyl (TMS) protecting group must be removed. This is readily achieved by adding a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol, to the reaction mixture at room temperature.

  • Workup and Purification: After deprotection, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using column chromatography to yield pure this compound.

G cluster_synthesis Conceptual Synthesis Workflow start 1-Bromo-3-ethoxybenzene + TMS-Acetylene coupling Sonogashira Coupling start->coupling catalyst Pd(PPh₃)₄ / CuI Amine Base (e.g., TEA) catalyst->coupling intermediate TMS-Protected Intermediate coupling->intermediate deprotection Deprotection (e.g., TBAF or K₂CO₃/MeOH) intermediate->deprotection purification Workup & Column Chromatography deprotection->purification product This compound purification->product

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold. The terminal alkyne is a gateway to a multitude of chemical transformations.

1. Click Chemistry and Bioconjugation: The ethynyl group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne (this compound) and an azide-functionalized molecule. In drug development, this is used for:

  • Lead Optimization: Rapidly generating libraries of compounds by coupling the core scaffold to various azide-containing fragments to explore structure-activity relationships (SAR).

  • Bioconjugation: Attaching the molecule to larger biomolecules like peptides or antibodies to create targeted drug delivery systems or probes.

2. Synthesis of Heterocyclic Scaffolds: Terminal alkynes are precursors to a wide array of nitrogen-containing heterocycles that are prevalent in FDA-approved drugs.[3] For instance, they can be used to synthesize triazoles, pyrazoles, and other ring systems that are known to interact with biological targets. The 1,2,4-triazole nucleus, for example, is known to chelate ions and form hydrogen bonds with enzymes involved in cancer pathways.[3]

3. Building Block for Complex Target Molecules: Beyond click chemistry, the ethynyl group can participate in Sonogashira couplings, Cadiot-Chodkiewicz couplings, and various cyclization reactions. This enables chemists to build more elaborate molecular frameworks, using this compound as a foundational piece in a multi-step synthesis targeting a complex active pharmaceutical ingredient (API). For instance, its structure could be incorporated into inhibitors of enzymes like histone demethylase LSD1, a target in cancer therapy.[3]

G cluster_application Role in Drug Discovery reagent This compound (Alkyne Scaffold) click CuAAC 'Click' Reaction reagent->click azide Azide-Containing Molecule (R-N₃) azide->click library Diverse Library of Triazole Products click->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit

Caption: Use of this compound in library synthesis via click chemistry.

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for this compound was not found in the public domain, general precautions for handling substituted phenylacetylenes should be strictly followed. Related compounds are often classified with hazards such as flammability, skin and eye irritation, and potential respiratory irritation.[4][5][6]

General Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers are required to consult the supplier-provided SDS upon receipt of the material for specific and authoritative safety information.

Conclusion

This compound represents a highly enabling, albeit specialized, chemical tool for professionals in drug discovery and organic synthesis. Its commercial availability from niche suppliers, combined with its versatile reactivity centered on the terminal alkyne, positions it as a valuable starting material for creating novel molecular entities. A thorough understanding of its properties, procurement channels, and synthetic applications allows researchers to strategically incorporate this building block into their research and development programs, accelerating the path toward new therapeutic agents and advanced materials.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet: 1-Ethynyl-3-(trifluoromethoxy)benzene.
  • American Elements. This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775124, 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640753, 1-Ethynyl-3-methoxybenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13301833, 1-Ethyl-3-ethynylbenzene. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5123. Retrieved from [Link]

Sources

Reactivity of the ethynyl group in "1-Ethoxy-3-ethynylbenzene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Ethoxy-3-ethynylbenzene

Abstract

Terminal alkynes are foundational building blocks in modern organic synthesis, prized for their versatility in constructing complex molecular architectures. This compound, an unsymmetrically substituted arylacetylene, presents a unique case study in reactivity, where the electronic nature of the aromatic substituent directly modulates the behavior of the ethynyl group. This technical guide provides an in-depth exploration of the key transformations involving the ethynyl moiety of this molecule. We will dissect the mechanistic underpinnings and provide field-proven protocols for three major classes of reactions: Palladium-catalyzed Sonogashira cross-coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Gold(I)-catalyzed cyclization reactions. The causality behind experimental choices, from catalyst selection to reaction conditions, is emphasized to provide a robust framework for application in pharmaceutical and materials science research.

Core Principles: Electronic Influence of the meta-Ethoxy Substituent

The reactivity of the ethynyl group in this compound is not dictated by the alkyne in isolation. The electronic properties of the entire molecule, particularly the influence of the meta-positioned ethoxy group, are critical.

An ethoxy group exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1][2]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi (π) system, donating electron density.[2]

In the meta position, the resonance effect does not extend to the carbon atom bearing the ethynyl group. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence on the alkyne. This has two primary consequences:

  • Increased Acidity: The inductive withdrawal of electron density slightly increases the acidity of the terminal acetylenic proton (C≡C-H), facilitating its removal by a base, which is a key step in many coupling reactions.

  • Modulated Nucleophilicity: While the alkyne's π-system remains a potent nucleophile, its reactivity is subtly tempered compared to an alkyne on a more electron-rich aromatic ring (e.g., a para-ethoxy substituted analog).

This balance of effects makes this compound a versatile and reactive substrate for a variety of transformations.

Electronic_Effects cluster_0 This compound cluster_1 Electronic Effects cluster_2 Consequences for Reactivity mol Structure inductive Inductive Effect (-I) Electron-withdrawing (Dominant at meta position) mol->inductive resonance Resonance Effect (+R) Electron-donating (Minimal influence on alkyne at meta) mol->resonance acidity Increased Acidity of C≡C-H Proton inductive->acidity enhances reactivity Versatile Reactivity Profile acidity->reactivity enables

Caption: Electronic effects of the meta-ethoxy group on the ethynyl moiety.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides.[3][4] It is an exceptionally reliable method for synthesizing substituted alkynes and conjugated enynes, which are prevalent motifs in pharmaceuticals and organic materials.[3][5]

Mechanistic Rationale & Causality

The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[3] The choice of this methodology is predicated on its high efficiency and tolerance for a wide range of functional groups under relatively mild conditions.[3][5]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne is deprotonated by an amine base. The resulting acetylide anion coordinates with a Cu(I) salt (typically CuI) to form a highly reactive copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers its acetylide group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (Ar-C≡C-R) and regenerate the active Pd(0) catalyst.

The amine base is crucial; it not only deprotonates the alkyne but also serves as a solvent and ligand for the metal centers.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-C≡CR(L₂) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination (Ar-C≡CR) cui Cu(I)X cu_acetylide Cu(I)-C≡CR cui->cu_acetylide Base, R-C≡C-H cu_acetylide->cui

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Quantitative Data: Sonogashira Coupling of Arylacetylenes

The following table summarizes typical conditions for Sonogashira couplings involving arylacetylenes, providing a baseline for adapting protocols for this compound.

Aryl Halide (R-X)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
IodobenzenePdCl₂(PPh₃)₂ / CuITEATHFRT>95[3]
4-BromoanisolePd(OAc)₂ / PPh₃ / CuIiPr₂NHDMSO45~90[6]
1-Bromo-4-iodobenzenePdCl₂(dppf) / CuITEADMF8085-95[7]
Aryl BromidesPd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIDIPEADioxaneRT80-98[8]
Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl iodide.

Materials:

  • This compound (1.0 eq)

  • Aryl Iodide (1.1 eq)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (3-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide, PdCl₂(PPh₃)₂ catalyst, and CuI.

  • Evacuate and backfill the flask with inert gas three times to ensure anaerobic conditions.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base. Stir for 5 minutes to form a homogeneous solution.

  • Add this compound dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C), monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the premier example of "click chemistry," a class of reactions known for their high yields, reliability, and simple execution.[9][10] This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[9][11]

Mechanistic Rationale & Causality

The uncatalyzed Huisgen cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exquisite control over the regioselectivity.[9][11]

  • Catalyst Generation: The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[12][13]

  • Copper Acetylide Formation: The Cu(I) species coordinates with the terminal alkyne, increasing the acidity of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.

  • Coordination and Cyclization: The azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This is followed by a stepwise cycloaddition process.

  • Product Release: The resulting copper triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst.

The use of accelerating and stabilizing ligands, such as THPTA, can protect the catalyst from oxidation and prevent damage to sensitive substrates, particularly in biological applications.[12][13]

CuAAC_Cycle start R-C≡C-H cu_acetylide Copper(I) Acetylide start->cu_acetylide Coordination azide R'-N₃ product 1,4-Disubstituted Triazole cu1 Cu(I) cu2 Cu(II) cu2->cu1 Sodium Ascorbate cu_complex Intermediate Complex cu_acetylide->cu_complex Cycloaddition cu_complex->product Protonolysis cu_complex->cu1

Caption: Simplified workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data: CuAAC Reaction Conditions

The CuAAC reaction is robust and effective across a wide range of substrates.

Alkyne SubstrateAzide SubstrateCopper SourceLigand/AdditiveSolventTemp (°C)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄/NaAscNonetBuOH/H₂ORT>95[11]
Propargyl AlcoholAzido-sugarCuSO₄/NaAscTHPTAH₂ORTHigh[12][13]
Various AlkynesVarious AzidesCuIDIPEACH₂Cl₂RT80-98[9]
Protein-AlkyneAzide-FluorophoreCuSO₄/NaAscTHPTA/DMSOBuffer/DMSORTHigh[14]
Experimental Protocol: CuAAC "Click" Reaction

This protocol provides a general method for the CuAAC reaction of this compound with an organic azide.

Materials:

  • This compound (1.0 eq)

  • Organic Azide (1.0-1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent system (e.g., 1:1 mixture of t-butanol and water)

  • Reaction vial, magnetic stirrer

Procedure:

  • In a reaction vial, dissolve this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another small vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the CuSO₄ solution. A color change (often to yellow-green) indicates the start of the reaction.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The product is often pure enough for subsequent use, but can be further purified by flash chromatography or recrystallization if necessary.

Gold-Catalyzed Cycloisomerization Reactions

Gold(I) complexes have emerged as exceptionally powerful catalysts for activating the alkyne C≡C triple bond.[15] Unlike palladium, which often engages in redox cycles, gold catalysts typically act as soft, carbophilic π-acids, activating the alkyne towards attack by a wide range of nucleophiles without a change in oxidation state.[16] This reactivity is particularly potent in intramolecular cyclization reactions of enynes (molecules containing both an alkene and an alkyne).

Mechanistic Rationale & Causality

While this compound itself will not undergo intramolecular cyclization, it is an ideal precursor for synthesizing enynes that will. The fundamental principle involves the Au(I)-catalyzed activation of the alkyne, making it highly electrophilic.

  • Alkyne Activation: A cationic Au(I) complex coordinates to the π-system of the alkyne.

  • Nucleophilic Attack: A tethered nucleophile, such as an alkene (in an enyne), attacks the activated alkyne. The regioselectivity of this attack (e.g., 5-exo-dig vs. 6-endo-dig) is a key feature.

  • Intermediate Formation: This initial cyclization typically leads to the formation of a highly reactive intermediate, often described as a cyclopropyl gold carbene or a vinylgold cation.[17][18]

  • Rearrangement/Termination: This intermediate can then undergo a variety of subsequent transformations, such as skeletal rearrangements, insertions, or trapping by other nucleophiles, leading to a diverse array of complex carbocyclic or heterocyclic products.[15][19]

The choice of a gold catalyst provides an atom-economical pathway to rapidly build molecular complexity from simple enyne precursors derived from this compound.

Gold_Cyclization enyne 1,n-Enyne Substrate activated Gold-π-Alkyne Complex enyne->activated Coordination au_cat [AuL]⁺ cyclization Intramolecular Nucleophilic Attack activated->cyclization intermediate Cyclopropyl Gold Carbene Intermediate cyclization->intermediate intermediate->au_cat Catalyst Regeneration product Complex Carbocyclic Product intermediate->product Rearrangement

Caption: General pathway for Gold(I)-catalyzed enyne cycloisomerization.

Representative Gold-Catalyzed Transformations

This table illustrates the types of complex products that can be generated from enynes, for which this compound would be a suitable starting material for their synthesis.

Enyne TypeCatalystProduct TypeKey FeatureReference
1,6-Enyne[Au(I)-NHC]Bicyclo[3.1.0]hexane5-exo-dig cyclization[17][19]
1,5-Enyne[Au(I)-PR₃]BiscyclopropaneTrapping of carbene intermediate[17]
1,7-Enyne[Au(I)-NHC]Benzoxocine8-endo-dig cyclization[19]
O-tethered 1,7-enyne[Au(I)-NHC]Substituted FuranCascade cyclization/rearrangement[17]
Conceptual Protocol: Synthesis and Cyclization of an Enyne

This protocol outlines the conceptual steps for using this compound to create and then cyclize an enyne.

Part A: Enyne Synthesis (via Sonogashira Coupling)

  • Couple this compound with a suitable vinyl halide containing a tether (e.g., 4-bromo-1-butene) using the Sonogashira protocol described in Section 2.3.

  • Purify the resulting 1,6-enyne product.

Part B: Gold-Catalyzed Cycloisomerization Materials:

  • Synthesized Enyne (1.0 eq)

  • Gold(I) catalyst (e.g., [IPrAu(NCMe)]SbF₆ or Ph₃PAuCl/AgSbF₆) (1-5 mol%)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane or Toluene)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the enyne substrate.

  • Dissolve the enyne in the anhydrous solvent.

  • In a separate container, weigh the gold catalyst (and silver salt activator, if needed) and add it to the reaction flask.

  • Stir the reaction at room temperature. These reactions are often very fast, proceeding to completion in minutes to a few hours. Monitor by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to isolate the desired carbocyclic structure.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The electronic influence of the meta-ethoxy group renders the terminal alkyne amenable to a host of powerful and reliable transformations. By understanding the core mechanistic principles of Sonogashira coupling, CuAAC click chemistry, and gold-catalyzed cyclizations, researchers can strategically leverage this molecule to construct complex, high-value compounds for applications ranging from drug discovery to advanced materials. The protocols and data provided herein serve as a robust starting point for the practical application and further exploration of the rich chemistry of this arylacetylene.

References

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An In-depth Technical Guide on the Electronic Effects of the Ethoxy Group on the Alkyne in "1-Ethoxy-3-ethynylbenzene"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the electronic influence of a meta-positioned ethoxy group on the terminal alkyne functionality in 1-ethoxy-3-ethynylbenzene. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of substituent effects on molecular reactivity and properties.

Foundational Principles: Electronic Effects in Aromatic Systems

In organic chemistry, the reactivity and properties of a molecule are profoundly influenced by the distribution of electron density within its structure. Substituents on an aromatic ring can significantly alter this distribution through two primary mechanisms: inductive and resonance effects.[1][2][3]

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms.[1][3] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).[1] The influence of the inductive effect diminishes with distance.

  • Resonance Effect (R or M): This effect involves the delocalization of π electrons across a conjugated system.[1][2] Electron-donating groups by resonance (+R) have lone pairs of electrons that can be delocalized into the π system, increasing electron density. Conversely, electron-withdrawing groups by resonance (-R) pull electron density out of the π system. Generally, the resonance effect is considered more influential than the inductive effect when they are in opposition.[1][4][5]

The Duality of the Ethoxy Group's Electronic Nature

The ethoxy group (-OCH₂CH₃) exhibits a dual electronic character, exerting both inductive and resonance effects that can act in opposing directions.[4]

  • Inductive Effect (-I): The oxygen atom in the ethoxy group is more electronegative than carbon. Consequently, it withdraws electron density from the benzene ring through the sigma bond, creating a -I effect.[4][6]

  • Resonance Effect (+R): The oxygen atom also possesses lone pairs of electrons that can be delocalized into the aromatic π system.[1][4] This donation of electron density into the ring constitutes a +R effect.

When an ethoxy group is attached to a benzene ring, the resonance effect generally predominates, making it an overall electron-donating group, particularly at the ortho and para positions.[1][4]

Analysis of this compound: A Meta-Substituted System

In this compound, the ethoxy group is positioned meta to the ethynyl group (-C≡CH). This specific orientation is crucial in determining the net electronic effect on the alkyne.

Inductive Effect on the Alkyne

The electron-withdrawing inductive effect (-I) of the ethoxy group will polarize the sigma bonds of the benzene ring, leading to a slight decrease in electron density across the entire ring, including the carbon atom attached to the alkyne.

Resonance Effect in the Meta Position

Crucially, the resonance effect of the ethoxy group does not directly extend to the meta position. The delocalization of the oxygen's lone pairs increases electron density primarily at the ortho and para positions. The meta position is not part of this direct conjugation.

Net Electronic Influence on the Alkyne

Given that the resonance-donating effect does not significantly impact the meta position, the inductive-withdrawing effect (-I) of the ethoxy group is the dominant electronic influence on the ethynyl substituent in this compound. This results in a slight decrease in electron density at the alkyne, making it more electron-deficient compared to unsubstituted phenylacetylene.

Caption: Electronic effects in this compound.

Experimental and Spectroscopic Probes of Electronic Effects

Several analytical techniques can be employed to experimentally verify and quantify the electronic influence of the ethoxy group on the alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shift of the acetylenic proton (-C≡C-H) is sensitive to the electron density around it. An electron-withdrawing effect from the ethoxy group would lead to a deshielding of this proton, resulting in a downfield shift (higher ppm value) compared to phenylacetylene.

  • ¹³C NMR: The chemical shifts of the acetylenic carbons (C≡C) would also be affected. A decrease in electron density should cause a downfield shift for these carbons.

Infrared (IR) Spectroscopy

The C≡C and ≡C-H stretching frequencies in the IR spectrum can provide insights into the electronic environment of the alkyne.[7][8] An electron-withdrawing substituent generally leads to a slight increase in the C≡C stretching frequency.

Acidity of the Terminal Alkyne

The acidity of the terminal alkyne proton is a direct measure of the stability of its conjugate base, the acetylide anion.[9][10][11] An electron-withdrawing group stabilizes the negative charge of the acetylide, thereby increasing the acidity of the alkyne. This can be quantified by measuring the pKa.

CompoundExpected Effect of SubstituentPredicted pKa Change
PhenylacetyleneReference~25
This compound-I effect of ethoxy groupLower pKa (more acidic)
1-Ethoxy-4-ethynylbenzene+R effect of ethoxy groupHigher pKa (less acidic)
Hammett Equation Analysis

Implications for Chemical Reactivity

The net electron-withdrawing nature of the meta-ethoxy group in this compound has significant implications for the reactivity of the alkyne.

Electrophilic Addition Reactions

Alkynes, being electron-rich, readily undergo electrophilic addition reactions.[10][13][14] The decreased electron density of the alkyne in this compound will likely decrease its reactivity towards electrophiles compared to phenylacetylene.

Nucleophilic Reactions

The increased acidity of the terminal alkyne makes it more susceptible to deprotonation by a strong base to form the corresponding acetylide anion.[9][11] This enhanced ease of formation of the nucleophilic acetylide can facilitate subsequent reactions, such as alkylation or addition to carbonyl compounds.

Cycloaddition Reactions

The electronic nature of the alkyne is a critical factor in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. An electron-deficient alkyne can exhibit altered reactivity and regioselectivity in these reactions.

Experimental Protocols

Protocol for Deprotonation and Alkylation of this compound

Objective: To demonstrate the enhanced acidity of the terminal alkyne and its utility in C-C bond formation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotonation_Alkylation start Start: this compound in THF naH Add NaH at 0°C start->naH deprotonation Stir at RT for 1h (Formation of Acetylide) naH->deprotonation ch3i Add CH3I at 0°C deprotonation->ch3i alkylation Stir at RT for 2-4h ch3i->alkylation quench Quench with aq. NH4Cl alkylation->quench extraction Extract with Diethyl Ether quench->extraction purification Dry, Concentrate, and Purify extraction->purification product Product: 1-Ethoxy-3-(prop-1-yn-1-yl)benzene purification->product

Caption: Workflow for the deprotonation and alkylation of this compound.

Conclusion

The electronic effect of the ethoxy group on the alkyne in this compound is predominantly an electron-withdrawing inductive effect due to its meta position. This leads to a slight deactivation of the alkyne towards electrophilic attack but an increase in the acidity of the terminal proton, facilitating the formation of the acetylide anion for nucleophilic reactions. A thorough understanding of these competing electronic effects is essential for predicting and controlling the reactivity of this and related substituted phenylacetylenes in various synthetic applications.

References

  • Organic Chemistry Tutor. Reactions of Alkynes. Available from: [Link]

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The Strategic Deployment of 1-Ethoxy-3-ethynylbenzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents necessitates a sophisticated understanding and application of versatile chemical scaffolds. 1-Ethoxy-3-ethynylbenzene, a seemingly simple aromatic compound, emerges as a molecule of significant strategic value in medicinal chemistry. This technical guide provides an in-depth exploration of its potential applications, moving beyond a theoretical overview to offer actionable insights for drug discovery and development professionals. We will dissect the molecule's constituent functional groups—the terminal alkyne and the meta-ethoxy group—to reveal their profound implications for molecular design. This guide will elucidate the role of this compound as a versatile building block for constructing complex molecular architectures, a key pharmacophoric element for establishing potent and selective biological interactions, and a valuable tool for bioconjugation and molecular imaging. We will delve into detailed experimental protocols, present quantitative data from analogous systems, and provide visual representations of key concepts to empower researchers in harnessing the full potential of this promising scaffold.

The Architectural Blueprint: Deconstructing this compound

At its core, this compound is a bifunctional aromatic scaffold. Its utility in medicinal chemistry stems from the unique and complementary properties of its ethoxy and ethynyl substituents.

  • The Terminal Alkyne: A Gateway to Molecular Complexity and Bioactivity. The terminal alkyne is a highly versatile functional group in drug discovery.[1][2] Its linear geometry and sp-hybridized carbons confer unique electronic and steric properties, allowing it to participate in a variety of powerful chemical transformations and to act as a potent pharmacophore.[1] The reactivity of the terminal alkyne makes it an ideal handle for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The Ethoxy Group: A Modulator of Physicochemical and Pharmacokinetic Properties. The ethoxy group, a close analog of the more commonly studied methoxy group, plays a crucial role in fine-tuning the drug-like properties of a molecule.[3][4] Its presence can significantly impact a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity.[3][5] By acting as a hydrogen bond acceptor and influencing the electronic nature of the aromatic ring, the ethoxy group can enhance ligand-target interactions and improve absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

The strategic placement of these two functional groups in a meta-relationship on the benzene ring offers a unique three-dimensional vector for molecular elaboration, providing a robust platform for the design of novel therapeutic agents.

Applications in the Forge of Drug Discovery

The true potential of this compound is realized in its practical application. Below, we explore several key areas where this scaffold can be strategically deployed.

A Versatile Synthon for Complex Molecule Synthesis

The terminal alkyne of this compound is a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable building block for medicinal chemists.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[2] this compound can be readily coupled with a diverse range of (hetero)aryl halides to construct complex, rigid molecular frameworks. This approach is particularly useful for accessing biaryl and heterobiaryl structures, which are prevalent in many classes of therapeutic agents.

Experimental Protocol: Generalized Sonogashira Coupling with this compound

Objective: To couple this compound with a generic aryl iodide.

Materials:

  • This compound

  • Aryl iodide of interest

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous solvent, followed by the base (2.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. The base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct. The use of an inert atmosphere prevents the degradation of the catalyst and reagents.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI, Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add this compound solvent->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Coupled Product purify->product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

The terminal alkyne of this compound is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click" chemistry.[6][][8] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for a variety of applications in medicinal chemistry.[][9][10]

Potential Applications of CuAAC with this compound:

  • Fragment-Based Drug Discovery (FBDD): Linking the 1-ethoxy-3-ethynylphenyl fragment to a library of azide-containing fragments to rapidly explore chemical space.

  • Bioconjugation: Attaching the molecule to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group.[6] This can be used for target identification, imaging, and the development of antibody-drug conjugates (ADCs).

  • PROTACs and Molecular Glues: The triazole linker formed via the click reaction can serve as a stable and synthetically accessible linker for connecting a target-binding warhead with an E3 ligase-binding moiety in Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocol: Generalized CuAAC Reaction

Objective: To perform a click reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water or DMF)

Procedure:

  • In a reaction vessel, dissolve the azide-containing molecule and this compound (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can often be isolated by precipitation or extraction. Further purification can be achieved by chromatography or recrystallization if necessary.

Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The Cu(I) catalyst then coordinates with the terminal alkyne, activating it for cycloaddition with the azide. The reaction is highly favorable and proceeds rapidly under mild conditions.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_isolation Product Isolation reactants Dissolve Alkyne and Azide mix Combine Reactants, Ascorbate, and Copper reactants->mix ascorbate Prepare Sodium Ascorbate Solution ascorbate->mix copper Prepare Copper Sulfate Solution copper->mix stir Stir at Room Temperature mix->stir isolate Isolate by Precipitation or Extraction stir->isolate purify Purify if Necessary isolate->purify product Triazole Product purify->product

Caption: Generalized workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A Privileged Pharmacophore in Drug Design

The unique structural and electronic features of the 1-ethoxy-3-ethynylphenyl moiety can be exploited to design potent and selective inhibitors of various biological targets.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[11][12][13] The terminal ethynyl group can act as a non-classical bioisostere for a variety of functional groups, including:

  • Halogens: The ethynyl group can mimic the size and electrostatic potential of a halogen atom, particularly iodine, and can form similar non-covalent interactions with protein backbones.[14] This is exemplified by the marketed EGFR inhibitors gefitinib (chloro) and erlotinib (ethynyl), which share the same scaffold.[14]

  • Small Aromatic Rings: The π-system of the alkyne can mimic the interactions of a small aromatic ring, such as a phenyl or thiophene ring.[14]

  • Nitrile Group: The linear geometry and electron-withdrawing nature of the ethynyl group make it a suitable replacement for a nitrile group.

Table 1: Comparison of Physicochemical Properties of Functional Groups

Functional Groupvan der Waals Volume (ų)Dipole Moment (D)Hydrogen Bonding
-Cl20.51.87Acceptor (weak)
-Br23.91.82Acceptor (weak)
-I29.21.62Acceptor (weak)
-C≡CH~21~0.8Donor (weak)
-CN~19~4.0Acceptor

Data compiled from various sources for illustrative purposes.

By replacing a liable functional group with the ethynyl moiety of this compound, medicinal chemists can potentially overcome issues with metabolism, toxicity, or off-target effects while maintaining or improving biological activity.

The meta-positioned ethoxy group is not merely a passive modulator of physicochemical properties. It can actively participate in ligand-target binding through several mechanisms:

  • Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a protein, such as the amide protons of the peptide backbone or the side chains of amino acids like serine, threonine, or tyrosine.[15]

  • Hydrophobic Interactions: The ethyl portion of the ethoxy group can engage in favorable hydrophobic interactions within a binding pocket.

  • Conformational Control: The ethoxy group can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target.

The combination of the rigid, linear ethynyl group and the flexible, hydrogen-bonding ethoxy group provides a unique set of tools for probing and optimizing interactions within a protein binding site.

Binding_Interactions cluster_ligand 1-Ethoxy-3-ethynylphenyl Moiety cluster_protein Protein Binding Pocket ethoxy Ethoxy Group (-OCH2CH3) h_bond_donor Hydrogen Bond Donors (e.g., Ser, Thr, Asn, Gln) ethoxy->h_bond_donor Hydrogen Bonding hydrophobic_pocket Hydrophobic Pocket (e.g., Leu, Val, Ile) ethoxy->hydrophobic_pocket Hydrophobic Interactions ethynyl Ethynyl Group (-C≡CH) ethynyl->hydrophobic_pocket Hydrophobic Interactions pi_stacking Aromatic Residues (e.g., Phe, Tyr, Trp) ethynyl->pi_stacking π-π Stacking

Caption: Potential binding interactions of the 1-ethoxy-3-ethynylphenyl moiety.

Applications in Molecular Imaging

The ability to visualize biological processes at the molecular level is a powerful tool in drug discovery and diagnostics. The terminal alkyne of this compound can be leveraged for the development of imaging probes.

For instance, in Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique, the ethynyl group can be used to introduce a positron-emitting radionuclide, such as fluorine-18, into a molecule of interest.[16] This can be achieved through a "click" reaction with an ¹⁸F-labeled azide. The resulting PET tracer can be used to study drug pharmacokinetics, pharmacodynamics, and target engagement in living subjects.

Future Perspectives and Conclusion

This compound represents a powerful and underexplored scaffold in medicinal chemistry. Its synthetic tractability, coupled with the beneficial properties of its constituent functional groups, makes it a valuable asset for the modern drug hunter. The strategic application of this molecule in areas such as complex molecule synthesis, fragment-based drug discovery, bioconjugation, and as a key pharmacophoric element holds significant promise for the development of the next generation of therapeutic agents. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the rational deployment of versatile building blocks like this compound will be paramount to success.

References

  • The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
  • The role of the methoxy group in approved drugs | Request PDF - ResearchG
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
  • Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions - ResearchG
  • Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B.
  • Alkynes - Building Block / BOC Sciences.
  • Recent advances in the application of alkynes in multicomponent reactions - PMC - NIH.
  • Application Notes and Protocols: Click Chemistry Reactions Involving 3-Ethynyl-Cycloheptanone - Benchchem.
  • Click Chemistry and Its Applications in Medicinal Chemical Synthesis - BOC Sciences.
  • Click chemistry - Wikipedia.
  • The Use of Click Chemisty in Drug Development Applic
  • Click chemistry: A novel tool in pharmaceutical research. | Allied Academies.
  • The role of the methoxy group in approved drugs - PubMed.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science.
  • Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals.
  • Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed.
  • Drug design principles - Stereoelectronics.

Sources

The Synthesis of Substituted Ethynylbenzenes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted ethynylbenzenes are a cornerstone of modern organic synthesis, finding critical applications in pharmaceuticals, functional materials, and agrochemicals. Their rigid, linear structure and reactive triple bond make them invaluable building blocks for creating complex molecular architectures. This guide provides an in-depth exploration of the most reliable and field-proven methodologies for their synthesis, offering not just protocols but also the underlying scientific principles that govern these transformations.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is arguably the most powerful and versatile method for the synthesis of substituted ethynylbenzenes.[1] It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]

Mechanistic Insights: The Dual Catalytic Cycle

The success of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle Catalytic Cycle of the Sonogashira Coupling pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R-X) product_complex R-Pd(II)L₂-C≡CR' pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination (R-C≡CR') cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation cu_x Cu(I)X base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex.[2] This is often the rate-determining step. The choice of palladium source and ligands is critical here. Electron-rich and bulky phosphine ligands can accelerate this step.[3] The copper cycle's role is to deprotonate the terminal alkyne in the presence of a base, forming a copper acetylide intermediate.[4] This intermediate then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the palladium center yields the desired substituted ethynylbenzene and regenerates the active Pd(0) catalyst.[2]

Experimental Considerations and Protocol

Trustworthiness: A successful Sonogashira coupling hinges on the careful exclusion of oxygen, which can lead to the undesired homocoupling of the terminal alkyne (Glaser coupling).[5] The choice of solvent and base is also crucial. Amines like triethylamine or diisopropylamine often serve as both the base and the solvent.[6]

Detailed Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene [7]

  • Reaction Setup: To a sealed tube, add 4-iodotoluene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

  • Solvent and Reagent Addition: Add triethylamine (5 mL per mmol of 4-iodotoluene) to the tube and stir for 2 minutes. Then, add trimethylsilylacetylene (1.2 eq.) via syringe.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Modern Advancements: Copper-Free Sonogashira Coupling

While effective, the copper co-catalyst can sometimes complicate purification and be incompatible with certain sensitive substrates.[8] This has led to the development of copper-free Sonogashira protocols. These reactions typically require a more sophisticated palladium catalyst system, often with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and a stronger base to facilitate the deprotonation of the alkyne.[3][4][9]

Table 1: Comparison of Conventional and Copper-Free Sonogashira Coupling

ParameterConventional SonogashiraCopper-Free Sonogashira
Co-catalyst Copper(I) salt (e.g., CuI)None
Catalyst System Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂Pd(OAc)₂, Pd₂(dba)₃ with specialized ligands (e.g., P(t-Bu)₃, NHCs)
Base Amine (e.g., Et₃N, i-Pr₂NH)Often a stronger base (e.g., Cs₂CO₃, K₂CO₃)
Advantages High reactivity, well-establishedAvoids Glaser homocoupling, easier purification, compatible with copper-sensitive substrates
Disadvantages Potential for Glaser homocoupling, copper contaminationMay require more specialized and expensive ligands, can be slower

The Stephens-Castro Coupling: A Classic Approach

The Stephens-Castro coupling is a historically significant method that involves the reaction of a pre-formed copper(I) acetylide with an aryl halide in a solvent like pyridine.[10][11] While it has largely been superseded by the more versatile Sonogashira reaction for many applications, it remains a useful tool, particularly for the synthesis of heterocyclic compounds when a nucleophilic group is ortho to the aryl halide.[11][12]

Mechanism and Key Features

The reaction proceeds through the nucleophilic attack of the copper acetylide on the aryl halide. Unlike the Sonogashira reaction, the Stephens-Castro coupling is stoichiometric in copper.[11]

Detailed Experimental Protocol: Stephens-Castro Coupling of Iodobenzene with Copper(I) Phenylacetylide [11]

  • Preparation of Copper(I) Phenylacetylide: Bubble acetylene gas through a solution of copper(I) chloride in aqueous ammonia to precipitate copper(I) acetylide. Filter, wash with water, and dry the solid.

  • Coupling Reaction: In a round-bottom flask, dissolve copper(I) phenylacetylide (1.0 eq.) and iodobenzene (1.0 eq.) in pyridine.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer, dry, and purify by chromatography or crystallization to yield diphenylacetylene.

The Corey-Fuchs Reaction: From Aldehydes to Alkynes

Mechanistic Pathway

The first step is a Wittig-like reaction between the aldehyde and a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide, which forms a 1,1-dibromoalkene.[15][16] In the second step, treatment of the dibromoalkene with a strong base, typically n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to yield the terminal alkyne.[16][17]

Diagram: Corey-Fuchs Reaction Workflow

Corey_Fuchs_Workflow Corey-Fuchs Reaction Workflow cluster_step1 Step 1 cluster_step2 Step 2 aldehyde Aldehyde (R-CHO) reagents1 CBr₄, PPh₃ dibromoalkene 1,1-Dibromoalkene (R-CH=CBr₂) reagents1->dibromoalkene Step 1: Wittig-like Reaction reagents2 1. n-BuLi 2. H₂O alkyne Terminal Alkyne (R-C≡CH) reagents2->alkyne Step 2: Elimination & Rearrangement

Sources

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 1-Ethoxy-3-ethynylbenzene with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the Sonogashira coupling of 1-ethoxy-3-ethynylbenzene with a variety of aryl halides. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This document offers an in-depth exploration of the reaction mechanism, practical experimental procedures, a troubleshooting guide for common issues, and essential safety considerations. The protocols provided are designed to be adaptable for researchers, scientists, and professionals in drug development, facilitating the efficient synthesis of diarylacetylene derivatives.

Introduction: The Significance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction, first reported in 1975, has emerged as a powerful and versatile tool for the synthesis of arylethynes and conjugated enynes.[1][3] The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3][4] The mild reaction conditions, broad functional group tolerance, and high yields have contributed to its widespread adoption in both academic and industrial research.[1]

The coupling of this compound with various aryl halides provides access to a diverse range of substituted diarylacetylenes. The ethoxy group on the phenylacetylene moiety can influence the electronic properties and solubility of the resulting molecules, making them valuable intermediates in the development of novel therapeutics and functional materials. This guide will provide the necessary technical details to successfully perform these transformations.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1][5]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center. This is often the rate-determining step of the overall reaction.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired diarylacetylene product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: The amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate.[1][5] This species is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(C≡CR)L2->Ar-C≡C-R Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)X->Cu(I)-C≡C-R R-C≡C-H, Base R-C≡C-H R-C≡C-H Cu(I)-C≡C-R->Cu(I)X

Sources

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Click Chemistry in Modern Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions with high yields, broad scope, and simple purification.[1] This powerful transformation facilitates the covalent linkage of molecules with remarkable efficiency and specificity, proving indispensable in fields ranging from drug discovery and bioconjugation to materials science.[2][3][4][5] The CuAAC reaction dramatically accelerates the Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an azide, a reaction that would otherwise require harsh conditions and often results in a mixture of regioisomers.[1] The copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted 1,2,3-triazole product, a stable and often beneficial aromatic linker.[1][6]

This application note provides a detailed guide to performing the CuAAC reaction with a specific focus on 1-Ethoxy-3-ethynylbenzene, an electron-rich aromatic alkyne. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental design, and provide a comprehensive, step-by-step protocol for its successful execution and purification.

The Alkyne in Focus: this compound

This compound is an aromatic terminal alkyne characterized by the presence of an electron-donating ethoxy group at the meta position relative to the ethynyl group. The electronic properties of substituents on the phenyl ring can influence the reactivity of the alkyne in the CuAAC reaction. Electron-rich alkynes, such as this compound, are generally excellent substrates for this transformation.[6][7] The increased electron density on the alkyne can facilitate the formation of the key copper-acetylide intermediate, a crucial step in the catalytic cycle.[8][9]

Mechanistic Insights: The Copper-Catalyzed Pathway

The remarkable efficiency and regioselectivity of the CuAAC reaction are a direct result of its copper-catalyzed mechanism, which proceeds through a series of well-defined steps. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne, which increases the acidity of the terminal proton and facilitates the formation of a copper-acetylide intermediate.[9] This intermediate then reacts with the azide in a stepwise manner, forming a six-membered copper-containing ring.[1][] Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Cu(I)->Cu_Acetylide Metallacycle Six-membered Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu(I) Regeneration Triazole 1,4-Disubstituted Triazole Triazolyl_Cu->Triazole Protonolysis

Figure 1: A simplified representation of the CuAAC catalytic cycle, highlighting the key intermediates.

Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol details a general procedure for the CuAAC reaction between this compound and benzyl azide as a representative azide. The reaction is performed using an in situ generated copper(I) catalyst from copper(II) sulfate and a reducing agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under an inert atmosphere.
Benzyl Azide≥95%Commercially AvailableCaution: Azides are potentially explosive. Handle with care.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS ReagentStandard Supplier
Sodium Ascorbate≥98%Standard SupplierA freshly prepared solution is recommended.
tert-Butanol (t-BuOH)AnhydrousStandard Supplier
Deionized WaterHigh PurityIn-house
Dichloromethane (DCM)ACS ReagentStandard SupplierFor extraction.
Saturated Sodium Bicarbonate SolutionIn-houseFor washing.
BrineIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Standard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Ethyl AcetateACS ReagentStandard SupplierFor chromatography.
HexanesACS ReagentStandard SupplierFor chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

    • Add benzyl azide (1.0 mmol, 1.0 eq).

    • Add a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture at room temperature until all reagents are dissolved.

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate.

    • In another vial, prepare a 1.0 M aqueous solution of sodium ascorbate. Note: Prepare this solution fresh just before use.

    • To the stirring reaction mixture, add the copper(II) sulfate solution (0.05 mmol, 0.05 eq). The solution may turn a pale blue.

    • Add the sodium ascorbate solution (0.1 mmol, 0.1 eq) dropwise. A color change to yellow or orange is often observed, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the limiting reagent (typically the alkyne or azide) indicates reaction completion. Reactions are often complete within 1-4 hours.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with deionized water (20 mL).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[11]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-3-ethoxybenzene.

Data Presentation and Expected Results

ParameterConditionExpected Outcome
Reactants This compound (1.0 eq), Benzyl Azide (1.0 eq)
Catalyst Loading 5 mol% CuSO₄·5H₂OEfficient conversion.
Reducing Agent 10 mol% Sodium AscorbateComplete reduction of Cu(II) to Cu(I).
Solvent t-BuOH/H₂O (1:1)Good solubility for both organic and inorganic reagents.
Temperature Room TemperatureMild conditions sufficient for high yield.
Reaction Time 1-4 hoursRapid conversion.
Yield >90%High to excellent yields are typical for this reaction.

Troubleshooting and Expert Insights

  • Slow or Incomplete Reaction:

    • Cause: Inactive catalyst.

    • Solution: Ensure the sodium ascorbate solution is freshly prepared. The presence of oxygen can lead to the oxidation of the active Cu(I) species.[6] Degassing the solvent prior to the reaction can be beneficial, though often not strictly necessary for this robust reaction.

    • Cause: Poor solubility of reagents.

    • Solution: While t-BuOH/water is a versatile solvent system, other solvents such as DMF, DMSO, or THF/water mixtures can be employed if solubility is an issue.

  • Side Product Formation:

    • Cause: Alkyne homocoupling (Glaser coupling).

    • Solution: This can occur in the presence of oxygen and is catalyzed by copper. Using a slight excess of sodium ascorbate can help to minimize this side reaction by maintaining a reducing environment.[1]

  • Purification Challenges:

    • Cause: Residual copper in the final product.

    • Solution: The triazole product can chelate with copper ions, leading to contamination.[12] Washing the organic layer with an aqueous solution of EDTA or ammonia during workup can help to remove residual copper.

Visualization of the Experimental Workflow

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification Reagents Combine Alkyne and Azide in t-BuOH/H₂O Catalyst Add CuSO₄ solution Reagents->Catalyst Reduction Add fresh Sodium Ascorbate solution Catalyst->Reduction Stir Stir at Room Temperature Reduction->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with H₂O Monitor->Dilute Reaction Complete Extract Extract with DCM Dilute->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Sources

Application Notes and Protocols: 1-Ethoxy-3-ethynylbenzene in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1-Ethoxy-3-ethynylbenzene in Fluorophore Synthesis

In the dynamic field of molecular probes and bioimaging, the rational design of fluorophores with tailored photophysical properties is paramount. This compound emerges as a valuable and versatile building block in the synthesis of novel fluorescent probes. Its unique structure, featuring a terminal alkyne group and an electron-donating ethoxy substituent on the phenyl ring, offers strategic advantages for synthetic chemists. The terminal alkyne facilitates efficient and modular construction of complex molecular architectures through powerful cross-coupling reactions, most notably the Sonogashira coupling.[1][2][3] The ethoxy group, as an electron-donating moiety, can influence the electronic properties of the resulting fluorophore, often leading to desirable shifts in absorption and emission spectra, and enhancing quantum yields.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a representative fluorescent probe, including detailed protocols and insights into its application.

Core Principles: Why this compound?

The utility of this compound in fluorescent probe synthesis is rooted in several key chemical principles:

  • Modular Synthesis via Sonogashira Coupling: The terminal alkyne is a prime functional group for palladium- and copper-catalyzed Sonogashira cross-coupling reactions.[1][3][6] This allows for the straightforward and high-yielding connection of the this compound moiety to a variety of halogenated aromatic or heteroaromatic fluorophore cores. This modularity enables the rapid generation of a library of probes with diverse photophysical properties.

  • Tuning of Photophysical Properties: The electron-donating nature of the ethoxy group can extend the π-conjugation of the resulting molecule when coupled with an appropriate acceptor unit. This extended conjugation typically leads to a bathochromic shift (red-shift) in both the absorption and emission spectra, which is often desirable for biological imaging applications to minimize autofluorescence and enhance tissue penetration.[7]

  • Structural Rigidity and Environmental Sensitivity: The rigid ethynyl linkage helps to restrict intramolecular rotations, which can minimize non-radiative decay pathways and contribute to higher fluorescence quantum yields. Furthermore, the electronic environment around the resulting fluorophore can be sensitive to the polarity of its surroundings, making it a potential candidate for environmentally sensitive probes.

Diagram: Synthetic Workflow Overview

Synthetic_Workflow Reactant1 This compound Reaction Sonogashira Coupling Reactant1->Reaction Reactant2 Halogenated Fluorophore Core (e.g., Brominated BODIPY) Reactant2->Reaction Catalyst Pd/Cu Catalyst (Sonogashira Conditions) Catalyst->Reaction Solvent_Base Solvent & Base (e.g., THF/Et3N) Solvent_Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Target Fluorescent Probe Purification->Product Characterization Characterization (NMR, MS, Spectroscopy) Product->Characterization

Caption: Synthetic workflow for a fluorescent probe using this compound.

Detailed Protocol: Synthesis of a Novel Fluorophore via Sonogashira Coupling

This protocol describes a representative synthesis of a fluorescent probe by coupling this compound with a brominated 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, a widely used class of fluorescent dyes.

Materials:

  • This compound

  • Brominated BODIPY derivative (e.g., 2-bromo-1,3,5,7-tetramethyl-8-phenyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the brominated BODIPY derivative (1.0 eq), this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Base Addition: Add anhydrous THF and anhydrous triethylamine to the flask in a 2:1 ratio (e.g., 10 mL THF and 5 mL Et₃N for a 1 mmol scale reaction).

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.[8]

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[10]

  • Characterization: Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to yield the pure fluorescent probe. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Photophysical Characterization

The synthesized fluorescent probe should be characterized to determine its key photophysical properties.

Protocol:

  • Prepare stock solutions of the purified probe in a suitable solvent (e.g., spectroscopic grade ethanol or DMSO).

  • Prepare a series of dilutions in the desired solvent for analysis.

  • Measure the UV-Vis absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λₘₐₓ).

  • Measure the fluorescence emission spectrum using a spectrofluorometer, exciting at the λₘₐₓ, to determine the maximum emission wavelength (λₑₘ).

  • Determine the fluorescence quantum yield (Φբ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).

  • Calculate the Stokes shift (the difference in nanometers between λₘₐₓ and λₑₘ).

Table 1: Expected Photophysical Properties

ParameterExpected Value RangeSignificance
λₘₐₓ (nm) 500 - 650Wavelength of maximum light absorption.
λₑₘ (nm) 520 - 680Wavelength of maximum light emission.
Quantum Yield (Φբ) 0.4 - 0.9Efficiency of converting absorbed light to emitted light.
Stokes Shift (nm) 20 - 50Separation between absorption and emission maxima.
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) > 50,000Measure of how strongly the molecule absorbs light.

Application Protocol: Cellular Imaging

This protocol provides a general guideline for using the newly synthesized fluorescent probe for imaging subcellular structures, such as lipid droplets, in live cells.[7]

Materials:

  • Synthesized fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • Cells (e.g., HeLa or A549)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

  • Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37 °C.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove excess probe.

  • Imaging: Add fresh culture medium to the cells and image them using a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths.

Diagram: Cellular Imaging Workflow

Cellular_Imaging_Workflow Start Start: Cultured Cells Probe_Loading Probe Loading (Incubate with Probe Solution) Start->Probe_Loading Washing Washing (Remove Excess Probe with PBS) Probe_Loading->Washing Imaging Fluorescence Microscopy (Excite and Capture Emission) Washing->Imaging Analysis Image Analysis (Localization and Quantification) Imaging->Analysis End End: Cellular Localization Data Analysis->End

Caption: General workflow for cellular imaging with a fluorescent probe.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel fluorescent probes. The protocols and principles outlined in this application note provide a solid foundation for researchers to design and create custom fluorophores with tailored properties for a wide range of applications in chemical biology, diagnostics, and drug discovery. The modularity offered by the ethynyl group opens up possibilities for creating probes with enhanced brightness, photostability, and targeting specificity. Future work could explore the incorporation of this building block into more complex probe designs, such as those for sensing specific ions, enzymes, or reactive oxygen species.

References

  • The Royal Society of Chemistry. Synthesis of fluorescent probes.
  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Boletín de la Sociedad Química de México.
  • Supporting information Synthesis of fluorescent probes.
  • Raghavan, V., et al. (2010). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC.
  • Kitade, Y., et al. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed.
  • Styrylbenzene and Phenyleneethynylene Derivatives: Synthesis, Properties and Their Application in Fluorescent Sensor Field. (2021). heiDOK.
  • Flow Chemistry: Sonogashira Coupling.
  • Li, Y., et al. (2023). Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. PMC.
  • Yasaka, N., et al. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed.
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2023). MDPI.
  • Kölmel, D. K., et al. (2016). Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. ResearchGate. Available at: [Link]

  • 1-Ethynyl-3-methoxybenzene. PubChem. Available at: [Link]

  • Bis-pseudoindoxyls: a new class of single benzene-based fluorophores for bioimaging applications. (2026). EurekAlert!. Available at: [Link]

  • Organic Syntheses Procedure.
  • Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. (2019). MDPI. Available at: [Link]

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Application Notes & Protocols: 1-Ethoxy-3-ethynylbenzene as a Versatile Precursor for PET Imaging Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Versatile Precursors in PET Ligand Development

Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging technique that has revolutionized clinical diagnostics and drug development.[1][2][3] Its power lies in the use of radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope—to visualize and measure physiological processes in vivo.[1][3] Fluorine-18 ([18F]) is the most widely used PET radionuclide, owing to its near-ideal physical characteristics, including a 109.8-minute half-life and low positron energy, which allow for high-resolution imaging.[1][4][5]

The development of novel PET tracers is a cornerstone of advancing molecular imaging.[6] This requires robust and efficient synthetic methodologies that can rapidly incorporate 18F into complex molecules under mild conditions. A key strategy involves the use of "prosthetic groups" or "bifunctional linkers"—small, pre-radiolabeled synthons that are subsequently conjugated to a larger, target-specific molecule. This approach necessitates the use of highly reliable and chemoselective reactions.

This guide focuses on 1-Ethoxy-3-ethynylbenzene , a versatile chemical precursor whose terminal alkyne functionality makes it an ideal partner for modern bioconjugation chemistry in the synthesis of novel PET ligands. We will explore its application in two powerful carbon-carbon bond-forming reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling.

Physicochemical Rationale: Why this compound?

The utility of this compound stems from its distinct structural features:

  • Terminal Alkyne: The ethynyl group (–C≡CH) is the key reactive handle. It is relatively stable and inert to many common reaction conditions and biological functional groups, yet it participates with high efficiency in specific, powerful coupling reactions.[7] This bioorthogonality is critical when working with complex biological vectors like peptides or antibodies.

  • Aromatic Scaffold: The benzene ring provides a rigid core that can be a fundamental part of the final ligand's pharmacophore, influencing its binding affinity and specificity.

  • Ethoxy Group: The meta-positioned ethoxy group (–OCH₂CH₃) serves to modulate the molecule's physicochemical properties. It increases lipophilicity compared to a simple phenylacetylene, which can be crucial for tuning the biodistribution, membrane permeability, and non-specific binding of the final PET tracer. Its position influences the electronic properties of the ring, which can affect the reactivity of the alkyne.

The combination of these features makes this compound an excellent building block for creating a diverse library of PET tracer candidates.

Core Synthetic Strategies & Workflows

The terminal alkyne of this compound is primarily exploited through two main synthetic routes for constructing PET ligands. The general workflow involves incorporating this precursor into a larger targeting molecule, which is then coupled with a radiolabeled synthon in the final step.

G cluster_0 Part 1: Synthesis of Targeting Vector cluster_1 Part 2: Radiolabeling Strategy cluster_2 Part 3: Final Ligand Assembly Precursor This compound TargetingVector Targeting Vector (e.g., Peptide, Small Molecule) with Ethynyl Moiety Precursor->TargetingVector Standard Organic Synthesis CuAAC CuAAC 'Click' Reaction TargetingVector->CuAAC Sonogashira Sonogashira Coupling TargetingVector->Sonogashira F18_Azide [18F]Azide Prosthetic Group (e.g., [18F]fluoroethylazide) F18_Azide->CuAAC F18_ArylHalide [18F]Aryl Halide Prosthetic Group (e.g., 4-[18F]fluoroiodobenzene) F18_ArylHalide->Sonogashira PET_Ligand Final [18F]PET Ligand CuAAC->PET_Ligand Sonogashira->PET_Ligand

Figure 1: General workflow for PET ligand synthesis using this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often called "click chemistry," CuAAC is the most prominent reaction for this application. It involves the reaction between a terminal alkyne (from our precursor) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[8][9][]

Causality and Key Advantages:

  • High Specificity: The reaction is extremely selective, exclusively forming the 1,4-regioisomer, which avoids the formation of unwanted byproducts.[8][11]

  • Mild Conditions: It proceeds efficiently in aqueous or organic solvents, at room temperature, and is tolerant of a wide range of functional groups, making it ideal for late-stage labeling of sensitive biomolecules.[7][9]

  • High Yields: The reaction is typically fast and provides near-quantitative yields, which is critical when working with the short half-life of 18F.[9]

The mechanism relies on a copper(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[12]

Figure 3: Reaction scheme for Sonogashira Cross-Coupling.

Experimental Protocols

Disclaimer: All work with radioactive materials must be performed in a designated hot cell or shielded fume hood by trained personnel in compliance with institutional and regulatory radiation safety standards.

Protocol 1: Synthesis of an [18F]Azide Prosthetic Group ([18F]Fluoroethylazide)

This protocol describes a common two-step method to produce an azide-containing synthon for subsequent click chemistry.

Materials:

  • Ethylene glycol-bis-tosylate

  • Sodium azide (NaN₃)

  • [18F]Fluoride (aqueous solution from cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water (for HPLC)

  • Sep-Pak QMA Light cartridge

  • HPLC system with a semi-preparative C18 column and a radiation detector

Methodology:

  • [18F]Fluoride Trapping and Drying:

    • Pre-condition a QMA cartridge with 5 mL of K₂CO₃ solution (0.5 M) followed by 10 mL of water.

    • Pass the aqueous [18F]fluoride solution through the QMA cartridge to trap the [18F]F⁻.

    • Elute the trapped [18F]F⁻ into a reaction vial using a solution of K222 (15 mg) and K₂CO₃ (2.5 mg) in 1 mL of acetonitrile/water (4:1).

    • Azeotropically dry the mixture by heating at 100-110 °C under a stream of nitrogen until all solvent is removed. This step is critical to activate the fluoride for nucleophilic substitution. [13][14]

  • Radiosynthesis of [18F]2-fluoroethyl tosylate:

    • To the dried K[18F]/K222 complex, add a solution of ethylene glycol-bis-tosylate (10-15 mg) in 1 mL of anhydrous acetonitrile.

    • Seal the vial and heat at 90-100 °C for 10 minutes.

    • Cool the reaction vial and dilute with 10 mL of water.

  • Synthesis of [18F]2-fluoroethylazide:

    • To the cooled reaction mixture, add sodium azide (20-30 mg) in 1 mL of DMF.

    • Heat the mixture at 100 °C for 15 minutes.

    • Rationale: This is a sequential one-pot reaction. The first step is an SN2 reaction to form the [18F]fluoroethyl tosylate intermediate. The second step is another SN2 reaction where the azide displaces the tosylate leaving group.

  • Purification:

    • Purify the crude reaction mixture via semi-preparative HPLC (e.g., C18 column, mobile phase of acetonitrile/water gradient) to isolate [18F]2-fluoroethylazide.

    • Collect the radioactive peak corresponding to the product and remove the HPLC solvent under reduced pressure.

Protocol 2: Final [18F]Radiolabeling via CuAAC

This protocol details the final "click" reaction to conjugate the [18F]azide prosthetic group with a targeting vector containing the this compound moiety.

Materials:

  • Targeting Vector-1-ethoxy-3-ethynylbenzene conjugate (Precursor, 1-2 mg)

  • [18F]2-fluoroethylazide (from Protocol 1, in ethanol or buffer)

  • Copper(II) sulfate (CuSO₄) solution (10 mM in water)

  • Sodium ascorbate solution (50 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO/t-BuOH, optional but recommended)

  • Solvent: e.g., Phosphate-buffered saline (PBS)/DMSO mixture (9:1)

  • Analytical HPLC system with C18 column and radiation detector

Methodology:

  • Reaction Setup:

    • In a clean reaction vial, dissolve the Precursor (1-2 mg) in 450 µL of the chosen solvent system (e.g., PBS/DMSO).

    • Add the purified [18F]2-fluoroethylazide solution (typically 50-100 µL).

    • Rationale (Ligand Use): If the targeting vector is a sensitive biomolecule, pre-mix the CuSO₄ solution with the TBTA ligand solution. TBTA is a copper-chelating ligand that accelerates the reaction and protects the substrate from oxidative damage. [7]

  • Initiation of Click Reaction:

    • Add the sodium ascorbate solution (10 µL). This reduces Cu(II) to the active Cu(I) catalytic species. [12] * Immediately add the CuSO₄ solution (10 µL, or the pre-mixed Cu/TBTA solution).

    • Vortex the mixture gently.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 15-20 minutes.

    • Monitor the reaction progress by radio-TLC or analytical radio-HPLC to observe the conversion of the [18F]azide into the higher molecular weight product.

  • Purification:

    • Purify the final [18F]PET ligand using analytical or semi-preparative HPLC.

    • The product is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Data Summary and Expected Outcomes

The following table summarizes typical parameters and expected results for the radiolabeling protocol. Actual results will vary based on the specific targeting vector and optimization of conditions.

ParameterProtocol 1: [18F]Azide SynthesisProtocol 2: CuAAC Labeling
Precursor Amount 10-15 mg1-2 mg
Reaction Time 30-40 min (synthesis)15-20 min
Reaction Temperature 90-100 °CRoom Temperature
Radiochemical Yield (RCY) 40-60% (decay-corrected)>80% (based on [18F]azide)
Radiochemical Purity >98% (after HPLC)>99% (after HPLC)
Total Synthesis Time ~70-80 min~90-110 min (including azide synthesis)

Conclusion

This compound represents a valuable and highly adaptable precursor for the synthesis of PET imaging ligands. Its terminal alkyne functionality provides access to robust, high-yield conjugation reactions like CuAAC, which are ideally suited for the time-sensitive demands of 18F radiochemistry. By enabling the modular construction of complex radiotracers, this building block empowers researchers to rapidly develop and evaluate novel molecular probes for a wide range of biological targets, ultimately advancing the frontiers of diagnostic imaging and personalized medicine.

References

  • Sato, K., et al. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Iannone, A., et al. (2023). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Chemistry. Available at: [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition. Available at: [Link]

  • Cai, L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Available at: [Link]

  • Gungor, A., & Astruc, D. (2021). Polymer Synthesis: Copper‐Catalyzed Azide Alkyne Cycloaddition. Macromolecular Chemistry and Physics. Available at: [Link]

  • Díez-González, S., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Pees, G., & P.S., S. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Pharmaceuticals. Available at: [Link]

  • Hill, K. (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Lakehead University Knowledge Commons. Available at: [Link]

  • Ermert, J., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Pharmaceuticals. Available at: [Link]

  • Corona-González, R., et al. (2018). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules. Available at: [Link]

  • Al-Karmi, S., et al. (2019). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. Molecules. Available at: [Link]

  • Bakos, B., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]

  • Chemie Brunschwig. Click chemistry reagents. Chemie Brunschwig Website. Available at: [Link]

  • PubChem. 1-Ethoxy-4-ethynylbenzene. National Center for Biotechnology Information. Available at: [Link]

  • Leadbeater, N. E., & Williams, V. A. (2006). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ARKIVOC. Available at: [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2000). Radiopharmaceutical chemistry of targeted radiotherapeutics, part 1: effects of solvent on the degradation of radiohalogenation precursors by 211At alpha-particles. Journal of Nuclear Medicine. Available at: [Link]

  • Kunjachan, S., et al. (2015). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Polymers. Available at: [Link]

  • Beaufrez, J., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals. Available at: [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Sharma, P., et al. (2005). Clinical Applications of PET and PET-CT. Indian Journal of Cancer. Available at: [Link]

  • Alam, I. S., et al. (2023). Preclinical PET Imaging of Tumor Cell Death following Therapy Using Gallium-68-Labeled C2Am. Cancers. Available at: [Link]

  • Alavi, A., & Reivich, M. (2002). PET: a revolution in medical imaging. Journal of Nuclear Medicine. Available at: [Link]

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Topic: "1-Ethoxy-3-ethynylbenzene" as a Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis and controlled polymerization of 1-ethoxy-3-ethynylbenzene. By leveraging its unique electronic and solubility characteristics, this monomer serves as a valuable building block for novel π-conjugated polymers with potential applications in organic electronics, sensor technology, and advanced drug delivery systems.

Introduction: The Promise of Substituted Polyacetylenes

The ethoxy group (-OCH₂CH₃) in the meta position of this compound offers a strategic advantage. As an electron-donating group, it can modify the electronic properties of the resulting polymer. Furthermore, its flexible nature enhances solubility, a common challenge in the processing of rigid-rod conjugated polymers. This application note details a robust methodology for the synthesis of the this compound monomer and its subsequent controlled polymerization using a rhodium-based catalytic system, a method renowned for its ability to produce well-defined polymers with high molecular weights and low polydispersity.[4][5]

Section 1: Monomer Synthesis: this compound

A reliable synthesis of the high-purity monomer is paramount for achieving controlled polymerization and reproducible polymer properties. While various routes to substituted phenylacetylenes exist, the Sonogashira cross-coupling reaction remains one of the most efficient and versatile methods.[6] The protocol below outlines the synthesis from 1-bromo-3-ethoxybenzene and ethynyltrimethylsilane, followed by deprotection.

Synthetic Scheme

The synthesis is a two-step process:

  • Step 1 (Sonogashira Coupling): Palladium-copper catalyzed coupling of 1-bromo-3-ethoxybenzene with ethynyltrimethylsilane.

  • Step 2 (Deprotection): Removal of the trimethylsilyl (TMS) protecting group using a mild base to yield the terminal alkyne.

Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialFormulaSupplier (Example)Purity
1-Bromo-3-ethoxybenzeneC₈H₉BrOSigma-Aldrich98%
Ethynyltrimethylsilane (TMS-acetylene)C₅H₁₀SiSigma-Aldrich98%
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂Strem Chemicals98%
Copper(I) Iodide (CuI)CuIAcros Organics99.5%
Triethylamine (TEA)(C₂H₅)₃NFisher Scientific>99%
Tetrahydrofuran (THF), anhydrousC₄H₈OSigma-Aldrich>99%
Potassium Carbonate (K₂CO₃)K₂CO₃J.T. Baker>99%
Methanol (MeOH)CH₃OHVWR ChemicalsACS
Diethyl Ether(C₂H₅)₂OEMD MilliporeACS
Saturated aq. NH₄ClNH₄Cl--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄Sigma-Aldrich>99%

Step-by-Step Procedure:

Step 1: Synthesis of (3-Ethoxyphenyl)trimethylsilane

  • To a dry, argon-purged 250 mL Schlenk flask, add 1-bromo-3-ethoxybenzene (10.0 g, 46.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.65 g, 0.93 mmol, 2 mol%), and copper(I) iodide (0.18 g, 0.93 mmol, 2 mol%).

  • Add anhydrous triethylamine (100 mL) and ethynyltrimethylsilane (6.85 g, 9.4 mL, 69.8 mmol).

  • Stir the mixture at 60 °C under argon for 12 hours. Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting bromide is consumed.

  • Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure. The crude product is a dark oil.

  • Purify the crude oil by flash column chromatography on silica gel using hexanes as the eluent to yield the TMS-protected intermediate as a pale yellow oil.

Step 2: Deprotection to this compound

  • Dissolve the purified (3-ethoxyphenyl)trimethylsilane (assuming ~40 mmol from the previous step) in a 1:1 mixture of methanol and THF (100 mL).

  • Add potassium carbonate (8.3 g, 60 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully converted.

  • Remove the solvents under reduced pressure.

  • Add 100 mL of diethyl ether and 50 mL of water to the residue. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light-yellow oil.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.20 (t, 1H, Ar-H), ~7.00-6.80 (m, 3H, Ar-H), 4.05 (q, 2H, -OCH₂CH₃), 3.05 (s, 1H, -C≡CH), 1.42 (t, 3H, -OCH₂CH₃).

  • FT-IR (neat): ~3300 cm⁻¹ (ν, ≡C-H stretch), ~2100 cm⁻¹ (ν, C≡C stretch), ~1250 cm⁻¹ (ν, Ar-O-C stretch).[7]

Section 2: Controlled "Living" Polymerization

For the synthesis of well-defined poly(this compound), a "living" polymerization technique is ideal.[8][9] Living polymerizations are chain growth processes devoid of termination and chain transfer, allowing for precise control over molecular weight and the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[8][10] Rhodium(I) complexes, such as [Rh(nbd)Cl]₂, are exceptionally effective catalysts for the living polymerization of substituted phenylacetylenes.[4][11]

Polymerization Rationale and Mechanism

PolymerizationMechanism cluster_initiation Catalyst Activation cluster_propagation Propagation Cycle Rh_cat [Rh(L)n]+ Active_Complex [Rh(L)n(Monomer)]+ Rh_cat->Active_Complex Coordination Monomer1 Monomer Monomer1->Active_Complex Growing_Chain [Rh]-Polymer Active_Complex->Growing_Chain First Insertion Coord_Complex [Rh]-Polymer(Monomer) Growing_Chain->Coord_Complex Coordination Monomer2 Monomer Monomer2->Coord_Complex Inserted_Chain [Rh]-Polymer-Monomer Coord_Complex->Inserted_Chain Insertion Inserted_Chain->Growing_Chain Repeat n times

Caption: Rhodium-catalyzed coordination-insertion polymerization mechanism.

Protocol: Polymerization of this compound

Materials and Reagents:

Reagent/MaterialFormulaSupplier (Example)Purity/Grade
This compoundC₉H₈OSynthesized abovePurified
Chloro(1,5-cyclooctadiene)rhodium(I) dimer[Rh(cod)Cl]₂ or [Rh(nbd)Cl]₂Strem Chemicals98%
Triethylamine (TEA)(C₂H₅)₃NFisher ScientificAnhydrous, >99%
TolueneC₇H₈Sigma-AldrichAnhydrous, >99.8%
Methanol (MeOH)CH₃OHVWR ChemicalsACS Grade
Argon (Ar) or Nitrogen (N₂)Ar / N₂AirgasHigh Purity (5.0)

Experimental Workflow Diagram:

Workflow Setup 1. Assemble & Purge Schlenk Flask Solvent 2. Add Anhydrous Toluene & TEA Setup->Solvent Catalyst 3. Add [Rh(nbd)Cl]₂ Catalyst Solution Solvent->Catalyst Monomer 4. Add Monomer (this compound) Catalyst->Monomer React 5. Stir at RT (e.g., 24h) Monomer->React Precipitate 6. Precipitate Polymer in Methanol React->Precipitate Filter 7. Filter & Wash Polymer Precipitate->Filter Dry 8. Dry Under Vacuum Filter->Dry Characterize 9. Characterize Polymer (GPC, NMR, TGA) Dry->Characterize

Caption: Experimental workflow for polymer synthesis and characterization.

Step-by-Step Procedure:

  • In a glovebox or under a high-purity argon atmosphere using Schlenk techniques, add anhydrous toluene (e.g., 10 mL) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add triethylamine (e.g., 0.2 mL, ~10 eq. relative to Rh). The amine acts as a co-catalyst to generate the active rhodium species.[11]

  • In a separate vial, dissolve the rhodium catalyst, [Rh(nbd)Cl]₂ (e.g., 5.0 mg, 0.011 mmol), in a small amount of anhydrous toluene (~1 mL).

  • Inject the catalyst solution into the Schlenk flask. The solution should turn a deep reddish-brown.

  • Slowly add the monomer, this compound (e.g., 0.32 g, 2.2 mmol), to the stirring catalyst solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.

  • Stir the reaction mixture at room temperature. The solution will become increasingly viscous as the polymerization proceeds. Allow the reaction to proceed for 12-24 hours.

  • To isolate the polymer, pour the viscous reaction mixture into a large excess of a non-solvent, such as methanol (~200 mL), with vigorous stirring. The polymer should precipitate as a solid. This precipitation step is effective for purifying substituted polyacetylenes.[4]

  • Collect the precipitated polymer by vacuum filtration. Wash the solid extensively with fresh methanol to remove any residual catalyst and unreacted monomer.

  • Dry the polymer in a vacuum oven at 40-50 °C overnight to a constant weight. The final product, poly(this compound), is typically a yellow to orange solid.

Section 3: Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

Molecular Weight Analysis (SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Typical Protocol:

  • System: Agilent or Waters GPC system with a refractive index (RI) detector.

  • Solvent/Mobile Phase: THF or Chloroform.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns.

  • Calibration: Use polystyrene standards for relative molecular weight determination.

  • Sample Preparation: Dissolve a small amount of the polymer (~1-2 mg/mL) in the mobile phase and filter through a 0.45 µm PTFE filter before injection.

Expected Results:

ParameterExpected ValueRationale
Mₙ (Number-Average MW)10,000 - 1,000,000+ g/mol Controllable by the monomer-to-catalyst ratio. High molecular weights are achievable.[12]
PDI (Mₙ/Mₙ)< 1.5, often 1.1 - 1.3A low PDI is a hallmark of a controlled, living polymerization process.[4][13]
Structural Analysis (NMR & FT-IR)
  • ¹H NMR: The sharp peak from the acetylenic proton (~3.05 ppm) in the monomer should disappear completely. Broad peaks corresponding to the polymer backbone olefinic protons and the aromatic protons will appear, typically in the δ 5.5-7.5 ppm region. The ethoxy group signals will remain but may be broadened.

  • FT-IR: The characteristic alkyne stretches (≡C-H at ~3300 cm⁻¹, C≡C at ~2100 cm⁻¹) from the monomer will be absent in the polymer spectrum, confirming complete polymerization.[7]

Thermal Properties (TGA & DSC)
  • Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere to determine the polymer's thermal stability. Substituted polyacetylenes are known for their good thermal stability.[14] A decomposition temperature (Tₔ, 5% weight loss) above 300 °C is expected.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉), which provides insight into the polymer's amorphous or crystalline nature and its physical state at different temperatures.

Section 4: Potential Applications

The unique structure of poly(this compound) makes it a candidate for several advanced applications:

  • Organic Electronics: The π-conjugated backbone suggests potential use as a semiconductor in organic thin-film transistors (OTFTs) or as an emissive layer in organic light-emitting diodes (OLEDs).[1][15]

  • Membrane Separations: The rigid backbone of substituted polyacetylenes can create materials with high free volume, making them suitable for gas and liquid separation membranes.[16]

  • Drug Delivery: The polymer can be functionalized or used to encapsulate therapeutic agents. Its solubility and processability are advantageous for creating nanoparticles or other drug delivery vehicles.[3]

References

  • Recent Advances in the Synthesis of Substituted Polyacetylenes. (2022). MDPI. [Link]

  • Polymerization of substituted acetylenes and features of the formed polymers. (2011). RSC Publishing. [Link]

  • Polymerization of substituted acetylenes by various rhodium catalysts: Comparison of catalyst activity and effect of additives. (2005). ResearchGate. [Link]

  • Preparation and Catalytic Function of Substituted Polyacetylenes Coordinated to Palladium Nanoclusters. (n.d.). University of Tsukuba. [Link]

  • Rhodium-catalyzed living polymerization of substituted phenylacetylenes... (2022). ResearchGate. [Link]

  • Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. (2021). Polymer Chemistry. [Link]

  • Synthesis and Functionality of Substituted Polyacetylenes. (2010). Wiley-VCH. [Link]

  • Living polymerization. (n.d.). Wikipedia. [Link]

  • Applications of Polyacetylene Derivatives in Gas and Liquid Separation. (2021). MDPI. [Link]

  • Substituted Polyacetylenes: Synthesis, Properties, and Functions. (2017). ResearchGate. [Link]

  • What Is Living Polymerization?. (2024). YouTube. [Link]

  • 50th Anniversary Perspective: Living Polymerization—Emphasizing the Molecule in Macromolecules. (2017). University of Warwick. [Link]

  • Polyacetylenes with (hetero)aryl-, styryl-, and amino-phenothiazinyl sidechains: synthesis and photophysics. (2021). National Institutes of Health. [Link]

  • Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. (2022). Polymer Chemistry. [Link]

  • Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). (2021). MDPI. [Link]

  • Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021). PubMed Central. [Link]

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

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Application Notes and Protocols: Diels-Alder Reactions Featuring 1-Ethoxy-3-ethynylbenzene as a Dienophile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unlocking Novel Scaffolds with a Unique Dienophile

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1] First described by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel therapeutic agents.[1] The versatility of the Diels-Alder reaction is largely dictated by the electronic nature of its components. Typically, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile.

This application note explores the use of a unique and lesser-studied dienophile, 1-Ethoxy-3-ethynylbenzene . This molecule presents an interesting electronic profile: the electron-donating ethoxy group at the meta position to the electron-withdrawing ethynyl group. This substitution pattern modulates the reactivity of the alkyne, offering opportunities for unique regiochemical outcomes and the synthesis of novel, highly functionalized carbocycles that can serve as valuable building blocks in drug discovery and materials science. We will delve into the theoretical considerations of its reactivity, provide detailed experimental protocols, and discuss potential applications.

Theoretical Framework: Understanding the Reactivity of this compound

The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. In this compound, the primary dienophilic component is the ethynyl (alkyne) moiety. Alkynes can effectively participate as dienophiles, leading to the formation of a cyclohexadiene ring system.[2]

The electronic nature of the substituents on the phenyl ring plays a crucial role in the dienophile's reactivity. The ethoxy group (-OEt) is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. Conversely, the ethynyl group (-C≡CH) is generally considered to be a weak electron-withdrawing group due to the sp-hybridization of the carbon atoms.

The meta-substitution pattern in this compound means that the strong electron-donating effect of the ethoxy group does not directly conjugate with the ethynyl group. However, it does influence the overall electron density of the phenyl ring, which in turn can subtly affect the electrophilicity of the alkyne. This unique electronic balance suggests that this compound may exhibit nuanced reactivity, potentially requiring slightly more forcing conditions (e.g., higher temperatures or the use of Lewis acid catalysts) compared to dienophiles bearing strongly electron-withdrawing groups.

Regioselectivity Considerations

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the issue of regioselectivity arises.[3][4] The regiochemical outcome can often be predicted by considering the alignment of the frontier molecular orbitals (FMOs) of the diene and dienophile, or more simply, by examining the partial charges on the reacting atoms.

For a normal electron-demand Diels-Alder reaction, the reaction is primarily controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction will favor the transition state where the largest HOMO coefficient of the diene aligns with the largest LUMO coefficient of the dienophile.

In the case of this compound, the electron-donating ethoxy group will influence the polarization of the ethynyl group. This can be rationalized by considering resonance structures. While the direct resonance effect is not transmitted to the alkyne, inductive effects will play a role. To predict the major regioisomer, one must consider the specific electronic properties of the chosen diene. For instance, with a 1-substituted electron-donating diene, the "ortho" and "para" products are typically favored.[5] A careful analysis of the electronic biases of both reactants is essential for predicting the major product.

Synthesis of this compound

The availability of this compound is not widespread commercially, and thus, a reliable synthetic route is necessary. A plausible multi-step synthesis can be envisioned starting from readily available 3-ethoxyaniline, adapting known procedures for the introduction of an ethynyl group. A common and effective method for this transformation is the Sonogashira coupling.

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Sonogashira Coupling cluster_step4 Step 4: Deprotection A 3-Ethoxyaniline B Diazonium Salt Intermediate A->B NaNO2, HCl C 1-Ethoxy-3-iodobenzene B->C KI D 1-Ethoxy-3-((trimethylsilyl)ethynyl)benzene C->D Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N E This compound D->E K2CO3, MeOH

Figure 1: Proposed synthetic pathway for this compound.

This pathway leverages well-established and high-yielding reactions to afford the desired dienophile.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used, especially for the Sonogashira coupling.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purification of the final products should be carried out using column chromatography on silica gel.

Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol describes a representative Diels-Alder reaction with a highly reactive cyclic diene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the dienophile.

  • Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 eq) to the reaction mixture. The use of excess diene is recommended to drive the reaction to completion, especially given the potentially moderate reactivity of the dienophile.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

protocol_workflow A Setup Reaction Flask (Inert Atmosphere) B Add this compound and Toluene A->B C Add Excess Cyclopentadiene B->C D Heat to Reflux (12-24 h) C->D E Monitor Reaction (TLC/GC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Remove Solvent F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Figure 2: Experimental workflow for the Diels-Alder reaction.

Data Presentation: Expected Outcomes and Reaction Parameters

The following table summarizes expected reaction parameters for the Diels-Alder reaction of this compound with various dienes, based on general principles. Actual results may vary and optimization is encouraged.

DieneExpected Relative ReactivityTypical Reaction ConditionsPotential Regioisomers
CyclopentadieneHighToluene, reflux, 12-24 hNot applicable (symmetrical diene)
1,3-ButadieneModerateToluene, sealed tube, 120-150 °C, 24-48 hNot applicable (symmetrical diene)
Isoprene (2-Methyl-1,3-butadiene)ModerateToluene, sealed tube, 120-150 °C, 24-48 hTwo possible regioisomers ("para" favored)
1-Methoxy-1,3-butadieneHighToluene, 80-110 °C, 12-24 hTwo possible regioisomers ("ortho" favored)

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient reaction temperature or time.Increase reaction temperature (use a higher boiling solvent if necessary) and/or extend the reaction time.
Dienophile is not sufficiently activated.Consider the use of a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) to enhance the electrophilicity of the dienophile. Use with caution as it may promote side reactions.
Formation of multiple products Competing side reactions (e.g., polymerization).Ensure the diene is pure and free of peroxides. Use a radical inhibitor if necessary.
Low regioselectivity.Modify reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired regioisomer.
Difficult purification Similar polarity of starting materials and products.Optimize the eluent system for column chromatography. Consider alternative purification techniques such as preparative TLC or HPLC.

Conclusion and Future Perspectives

This compound represents a dienophile with a unique electronic makeup that holds promise for the synthesis of novel and complex molecular architectures. While its reactivity may be more moderate compared to traditionally activated dienophiles, this can be overcome with appropriate reaction conditions. The potential for tuning the regioselectivity of its Diels-Alder reactions by careful selection of the diene component makes it an attractive tool for synthetic chemists.

The resulting highly functionalized cyclohexadiene products can serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Further exploration of its reactivity with a broader range of dienes, including heteroatomic dienes, and the development of catalytic, enantioselective Diels-Alder reactions involving this dienophile are promising avenues for future research.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]

  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition2002 , 41 (10), 1668–1698. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

  • Boger, D. L. Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews1986 , 86 (5), 781–793. [Link]

  • Fleming, I. Frontier Orbitals and Organic Chemical Reactions; Wiley: London, 1976. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • Chemistry LibreTexts. Regiochemistry in Diels Alder Reactions. [Link]

  • YouTube. Diels-Alder reaction: alkynes as dienophiles. [Link]

  • YouTube. Regioselectivity of the Diels-Alder reaction. [Link]

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Metal-catalyzed cross-coupling reactions of "1-Ethoxy-3-ethynylbenzene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Metal-Catalyzed Cross-Coupling Reactions of 1-Ethoxy-3-ethynylbenzene

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile applications of this compound in metal-catalyzed cross-coupling reactions. As a bifunctional building block, its terminal alkyne offers a reactive handle for carbon-carbon bond formation, while the substituted aromatic ring provides a scaffold for constructing complex molecular architectures. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Introduction: The Strategic Value of this compound

This compound is a valuable starting material in modern organic synthesis. Its structure combines two key features: a terminal alkyne (an sp-hybridized C-H bond) and an electron-rich, meta-substituted benzene ring. This combination makes it an ideal substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions, which are fundamental tools for forging C-C and C-heteroatom bonds.[1] The products derived from these reactions—substituted arylalkynes and conjugated enynes—are prevalent motifs in pharmaceuticals, natural products, and advanced organic materials.[2][3] This guide will focus primarily on the most direct and impactful transformations: the Sonogashira, Heck, and other relevant palladium-, ruthenium-, and copper-catalyzed coupling reactions.

The Sonogashira Coupling: A Direct Pathway to Arylalkynes

The Sonogashira reaction is arguably the most efficient method for the direct coupling of terminal alkynes with aryl or vinyl halides.[4][5] This reaction employs a dual catalytic system, typically involving palladium and copper(I) salts, to construct a new bond between an sp² and an sp carbon atom.[4][6]

Mechanistic Rationale & Causality

The reaction proceeds through two interconnected catalytic cycles. The synergy between palladium and copper is crucial for the reaction's success under mild conditions.[5]

  • The Palladium Cycle : This cycle is responsible for activating the aryl halide. It begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II)-aryl intermediate.[7]

  • The Copper Cycle : Concurrently, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base (usually an amine like triethylamine) to form a highly nucleophilic copper acetylide species.[6]

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II)-aryl complex. This is the key step where the two coupling partners are brought together on the palladium center.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final arylalkyne product and regenerate the active Pd(0) catalyst, thus closing the palladium cycle.[7]

A significant side reaction is the Glaser-type oxidative homocoupling of the alkyne to form a 1,3-diyne.[3][7] This is primarily a copper-mediated process and can be suppressed by using an amine base, which also serves as the solvent, and by maintaining a strictly oxygen-free, inert atmosphere.[3][8]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex alkynyl_pd_complex Ar-Pd(II)-(C≡CR)(L₂) pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex base Base (e.g., Et₃N) cu_salt CuX

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Application Protocol: Sonogashira Coupling

This protocol details the synthesis of 1-ethoxy-3-(phenylethynyl)benzene from this compound and iodobenzene.

Materials & Reagents:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL per mmol of halide) and anhydrous Et₃N (3 equiv). Stir the mixture for 5 minutes to allow for catalyst dissolution.

  • Add this compound (1.2 equiv) followed by iodobenzene (1.0 equiv) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-60°C.[9]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and quench by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualizing the Experimental Workflow

Workflow_Sonogashira A 1. Setup & Inerting (Flask, Pd/Cu catalysts) B 2. Add Solvents & Base (THF, Et₃N) A->B C 3. Add Reactants (Alkyne, Aryl Halide) B->C D 4. Reaction (RT to 60°C, monitor by TLC) C->D E 5. Quench & Work-up (NH₄Cl, Extraction) D->E F 6. Dry & Concentrate E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H Heck_Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) insertion_intermediate Vinyl-Pd(II) Complex pd_complex->insertion_intermediate Migratory Insertion (R-C≡CH) insertion_intermediate->pd0 Reductive Elimination (-HX) product Ar-CH=CH-R insertion_intermediate->product base Base base->insertion_intermediate Assists Regeneration

Caption: The catalytic cycle of the Mizoroki-Heck reaction with an alkyne.

Application Protocol: Heck Alkynylation

This protocol describes the synthesis of an enyne from this compound and an aryl bromide.

Materials & Reagents:

  • This compound

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), anhydrous

  • Standard work-up and purification reagents as listed for the Sonogashira protocol.

Procedure:

  • Reaction Setup: In a Schlenk tube or similar reaction vessel, combine Pd(OAc)₂ (0.03 equiv), the phosphine ligand (e.g., PPh₃, 0.06 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the aryl bromide (1.0 equiv), and this compound (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction Conditions: Heat the mixture in an oil bath to 100-130°C. Monitor the reaction by TLC. High temperatures are typically required for less reactive aryl bromides.

  • Work-up and Purification: Once the reaction is complete, cool to room temperature. Dilute with water and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Other Important Metal-Catalyzed Transformations

Beyond the workhorses of Sonogashira and Heck, other metals and reaction types can be employed to functionalize this compound, offering alternative reactivity and access to different molecular scaffolds.

  • Ruthenium-Catalyzed Couplings: Ruthenium complexes can catalyze the coupling of terminal alkynes with various partners, including alcohols and other alkynes. T[10][11]hese reactions often proceed through different mechanisms than palladium, such as via vinylruthenium or ruthenacycle intermediates, and can provide unique regioselectivity or access to products like ynones and functionalized enynes. T[10][12]andem Sonogashira/ruthenium-catalyzed hydrogenation processes have also been developed to directly produce alkenes or alkanes from aryl halides and terminal alkynes in one pot.

[13]* Copper-Catalyzed Couplings: While copper is a co-catalyst in the Sonogashira reaction, it can also act as the primary catalyst in certain C-C bond-forming reactions. For instance, copper can catalyze the coupling of terminal alkynes with vinyl iodides to form 1,3-enynes, sometimes offering a more economical, palladium-free alternative.

[14][15]* Gold-Catalyzed Reactions: Gold(I) complexes are exceptionally effective at activating the C-C triple bond of alkynes towards nucleophilic attack. W[16][17]hile not a cross-coupling reaction in the traditional sense, this activation enables a vast array of transformations, such as hydroarylations and cycloisomerizations, where a nucleophile (even another π-system) adds across the alkyne.

[16][18]### 5. Applications in Drug Discovery and Materials Science

The derivatives of this compound are not merely synthetic curiosities; they are key intermediates in the development of functional molecules.

  • Pharmaceutical Research: The rigid, linear geometry of the arylalkyne scaffold produced via Sonogashira coupling is highly sought after in medicinal chemistry. It serves as a stable linker between different pharmacophores and is found in various biologically active compounds. T[2][19]he enyne products from Heck reactions are also valuable precursors for constructing complex polycyclic systems.

  • Materials Science: Conjugated arylalkynes and enynes are fundamental building blocks for organic electronic materials. Their extended π-systems are essential for creating organic light-emitting diodes (OLEDs), conducting polymers, and nonlinear optical materials. T[3]he ability to precisely tune the electronic properties of these materials by varying the coupling partners makes these reactions indispensable in the field.

References

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  • Trost, B. M., & Toste, F. D. (n.d.). The Ruthenium Acetylide Catalyzed Cross-Coupling Reaction of Terminal and Internal Alkynes: Isolation of a Catalytically Active. ElectronicsAndBooks. [Link]

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  • Beilstein Journals. (n.d.). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals. [Link]

  • POSTECH. (2011). Cross coupling reactions in organic synthesis themed issue. POSTECH. [Link]

  • Beilstein Journals. (2021). Iron-catalyzed domino coupling reactions of π-systems. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Copper-catalyzed enantioselective arylalkynylation of alkenes. ResearchGate. [Link]

  • AWS. (n.d.). Reusable Copper-Catalyzed Cross- Coupling Reactions of Aryl Halides with Organotins in Inexpensive Ionic Liquids Supporting Info. AWS. [Link]

  • Echavarren, A. M. (2023). Gold(I)-Catalyzed Intermolecular Aryloxyvinylation with Acetylene Gas. ACS Catalysis. [Link]

  • MDPI. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of 1-Ethoxy-3-ethynylbenzene at the Terminal Alkyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise modification of molecular scaffolds is paramount. Arylalkynes, in particular, are privileged building blocks due to the versatility of the alkyne moiety, which serves as a reactive handle for a multitude of transformations. This guide provides an in-depth technical overview and detailed protocols for the functionalization of 1-Ethoxy-3-ethynylbenzene , a versatile building block. We will explore three cornerstone reactions for terminal alkyne modification: the Sonogashira coupling for carbon-carbon bond formation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" for the synthesis of triazoles, and hydrosilylation for the introduction of vinylsilanes.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Concepts: The Reactivity of a Terminal Alkyne

The terminal alkyne of this compound is characterized by a weakly acidic proton (pKa ≈ 25). This acidity, coupled with the high electron density of the triple bond, makes it a versatile functional group for various transformations. The ethoxy group at the meta-position exerts a mild electron-donating effect, which can subtly influence the reactivity of the aromatic ring and the alkyne, though the primary reactivity is dictated by the C≡C-H moiety itself.

I. Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst under mild conditions, making it exceptionally useful in the synthesis of complex molecules.[3]

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst. The copper(I) co-catalyst (e.g., CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves multiple roles. It deprotonates the terminal alkyne, neutralizes the hydrogen halide byproduct, and can also act as a solvent.[5]

  • Inert Atmosphere: While newer methods exist, traditional Sonogashira couplings are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[1]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents This compound Aryl Halide (Ar-X) PdCl₂(PPh₃)₂ CuI Amine Base (e.g., TEA) Solvent (e.g., THF) Setup Combine reagents in a Schlenk flask under N₂ Reagents->Setup 1. Stir Stir at room temperature or gentle heating Setup->Stir 2. Monitor Monitor by TLC or GC-MS Stir->Monitor 3. Filter Filter through Celite® to remove catalysts Monitor->Filter 4. Extract Aqueous work-up Filter->Extract 5. Purify Column chromatography Extract->Purify 6. Characterize NMR, IR, Mass Spec Purify->Characterize 7.

Caption: Workflow for the Sonogashira coupling of this compound.

Protocol: Synthesis of 1-Ethoxy-3-(phenylethynyl)benzene

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Celite®

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq), iodobenzene (1.1 mmol, 1.1 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.[6]

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compound146.191.0-
Iodobenzene204.011.1-
1-Ethoxy-3-(phenylethynyl)benzene222.28-85-95

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

Introduced by K.B. Sharpless, the CuAAC reaction is the quintessential "click" reaction, offering a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[7][8] This reaction is prized for its high yields, mild reaction conditions (often in aqueous media), and tolerance of a wide variety of functional groups.[9]

Causality Behind Experimental Choices
  • Copper(I) Catalyst: The active catalyst is Cu(I), which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10][11] The latter is often preferred in biological applications to minimize cellular toxicity from copper.

  • Solvent System: The reaction is often performed in a mixture of water and a co-solvent like t-butanol or DMSO to dissolve both the organic substrates and the copper catalyst.

  • Ligands: In some cases, ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.

Reaction Mechanism: CuAAC

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R-C≡C-H CuAcetylide Cu(I)-Acetylide Alkyne->CuAcetylide + Cu(I) SixMembered Six-membered Cu-intermediate CuAcetylide->SixMembered + R'-N₃ Azide R'-N₃ TriazolylCu Triazolyl-Copper SixMembered->TriazolylCu Rearrangement Product 1,4-Triazole TriazolylCu->Product + H⁺ CuCatalyst Cu(I) Product->CuCatalyst Releases

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Protocol: Synthesis of 1-Benzyl-4-(3-ethoxyphenyl)-1H-1,2,3-triazole

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water, then a minimal amount of cold ethanol.

  • If no precipitate forms, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.[12]

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compound146.191.0-
Benzyl azide133.151.0-
1-Benzyl-4-(3-ethoxyphenyl)-1H-1,2,3-triazole279.34->90

III. Hydrosilylation: Accessing Vinylsilanes

Hydrosilylation involves the addition of a Si-H bond across the triple bond of the alkyne, yielding a vinylsilane.[13] This reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being common.[14] The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomer) can often be controlled by the choice of catalyst and reaction conditions.[15][16]

Causality Behind Experimental Choices
  • Catalyst: Platinum-based catalysts, such as Karstedt's catalyst, are widely used and typically favor the formation of the (E)-β-vinylsilane (anti-Markovnikov addition). Ruthenium catalysts, like [Cp*Ru(MeCN)₃]PF₆, can provide access to the α-vinylsilane (Markovnikov addition).[14][15] The choice of catalyst is therefore critical for directing the regiochemical outcome.

  • Silane: A variety of hydrosilanes (R₃SiH) can be used, with the steric and electronic properties of the R groups influencing the reaction rate and, in some cases, the selectivity.

  • Reaction Conditions: Hydrosilylation reactions are often run neat or in a non-coordinating solvent. The reaction is typically exothermic and may require cooling to control the rate.

Experimental Workflow: Hydrosilylation

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents This compound Hydrosilane (e.g., Et₃SiH) Catalyst (e.g., Karstedt's) Setup Combine alkyne and catalyst under N₂ Reagents->Setup 1. AddSilane Add hydrosilane dropwise (may require cooling) Setup->AddSilane 2. Stir Stir at room temperature AddSilane->Stir 3. RemoveCat Pass through a short plug of silica Stir->RemoveCat 4. Distill Distillation or column chromatography RemoveCat->Distill 5. Characterize NMR, IR, Mass Spec Distill->Characterize 6.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions with 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions involving 1-Ethoxy-3-ethynylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic work.

Introduction: The Sonogashira Coupling and this compound

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is prized for its mild reaction conditions and broad functional group tolerance.[2]

This compound is an electron-rich aryl alkyne. The ethoxy group (-OEt) is an electron-donating group, which can influence the reactivity of the alkyne and the stability of reaction intermediates. This guide will address the specific challenges and optimization strategies relevant to this class of substrates.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal CuAcetylide Cu(I)-C≡CR ArPdX->CuAcetylide ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->ArPdAlkyne ArPdAlkyne->Pd0 RedElim Reductive Elimination ArPdAlkyne->RedElim Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Alkyne->CuAcetylide + Cu(I)X + Base Base Base CuX Cu(I)X CuAcetylide->Transmetal

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered when performing a Sonogashira reaction with this compound.

Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: When a Sonogashira reaction fails, a systematic approach to troubleshooting is crucial. The most common culprits are the catalyst system, reagent quality, and reaction conditions.[1]

  • Catalyst Activity:

    • Palladium Source: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Pd(0) catalysts can be sensitive to air and moisture.[1] If you suspect degradation, use a fresh batch or a more stable Pd(II) precatalyst.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. A discolored (greenish or brown) appearance indicates degradation. Use a fresh, off-white to light tan bottle of CuI.

  • Reagent Purity:

    • This compound: Ensure the alkyne is pure and free from any residual base or acid from its synthesis. Impurities can poison the catalyst.

    • Aryl Halide: The purity of the aryl halide is also critical. The reactivity order for the halide is I > Br > OTf >> Cl.[2] For less reactive halides like bromides or chlorides, more forcing conditions or specialized catalyst systems may be necessary.

    • Solvents and Base: Use anhydrous solvents and ensure your amine base (e.g., triethylamine, diisopropylamine) is dry. Water can negatively impact the catalytic cycle. Distilling the amine base can sometimes resolve issues.[3]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed version, is sensitive to oxygen. Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling).[4] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degassing the solvent and reagents by freeze-pump-thaw cycles or by bubbling with an inert gas is essential.

    • Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions, especially with aryl bromides, may require heating.[1] However, excessive heat can lead to catalyst decomposition (formation of palladium black).

Q2: I am observing a black precipitate in my reaction flask. What is it, and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[1] Its formation indicates decomposition of the active palladium complex.

  • Causes:

    • High Temperature: Excessive heating is a common cause of catalyst decomposition.

    • Impurities: As mentioned, impurities in your reagents or solvents can lead to catalyst deactivation and precipitation.

    • Inappropriate Ligand: For challenging substrates, the choice of phosphine ligand is critical. Insufficiently stabilizing ligands can lead to palladium black formation.

    • Solvent Choice: Some solvents may promote the formation of palladium black more than others.

  • Solutions:

    • Optimize Temperature: If heating is necessary, increase the temperature gradually and monitor the reaction closely.

    • Use High-Purity Reagents: Ensure all your starting materials, solvents, and bases are of high purity.

    • Ligand Selection: For difficult couplings, consider using more robust, electron-rich, and sterically bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[5] These can stabilize the palladium center and prevent agglomeration.

Side Reactions and Byproducts

Q3: I am getting a significant amount of a byproduct that appears to be a dimer of my alkyne. What is this, and how can I suppress it?

A3: This byproduct is the result of Glaser coupling, the oxidative homocoupling of your terminal alkyne.[4] With an electron-rich alkyne like this compound, this can be a particularly prevalent side reaction.

  • Mechanism of Formation: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. In the presence of an oxidant (typically oxygen), this intermediate can dimerize.[4]

  • Strategies for Suppression:

    • Rigorous Inert Atmosphere: This is the most critical factor. Meticulously deoxygenate your reaction setup and reagents.

    • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction without a copper co-catalyst.[1] Copper-free Sonogashira protocols have been extensively developed and may require a different choice of base (e.g., a stronger, non-coordinating base like Cs₂CO₃) and potentially a different palladium ligand.

    • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thereby favoring the cross-coupling over homocoupling.

    • Use of a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere (mixed with nitrogen or argon) to minimize oxidative homocoupling.[4]

Q4: My aryl halide is an aryl bromide or chloride, and the reaction is very sluggish. How can I improve the reactivity?

A4: Aryl bromides and particularly aryl chlorides are significantly less reactive than aryl iodides in the Sonogashira coupling.[2] The rate-limiting step is often the oxidative addition of the aryl halide to the palladium(0) center.

  • Optimization Strategies:

    • Higher Temperatures: These less reactive halides almost always require heating.[6]

    • Choice of Catalyst and Ligand:

      • Palladium Precatalyst: Consider using a more active palladium precatalyst.

      • Ligand: The use of bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), or specialized biaryl phosphine ligands (e.g., XPhos, SPhos) is often necessary to facilitate the oxidative addition of less reactive aryl halides.[5][7]

    • Choice of Base and Solvent: For aryl bromides and chlorides, stronger bases and higher boiling point solvents (e.g., DMF, NMP, or using the amine base as the solvent) may be required.[6]

General Experimental Protocol (Copper-Palladium Catalyzed)

This protocol is a starting point and may require optimization based on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF, toluene, or DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (1-5 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base (2-3 equiv.).

  • Degassing: Thoroughly degas the mixture by bubbling with the inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Alkyne Addition: Add this compound (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary. Monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary Table for Reaction Optimization

ParameterCondition A (Aryl Iodide)Condition B (Aryl Bromide)Rationale & Troubleshooting
Palladium Catalyst Pd(PPh₃)₄ (1-2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%) with P(t-Bu)₃ (4-10 mol%)For less reactive aryl bromides, a more active catalyst system with a bulky, electron-rich ligand is often required.
Copper Co-catalyst CuI (1-2 mol%)CuI (2-5 mol%) or Copper-FreeIncreased catalyst loading may be needed for sluggish reactions. Consider copper-free conditions to avoid Glaser coupling.
Base Triethylamine (2 equiv.)Diisopropylamine or Cs₂CO₃ (2-3 equiv.)A stronger base may be necessary for less reactive substrates.
Solvent THF or TolueneDMF or NMPHigher boiling point solvents are often needed for reactions requiring elevated temperatures.
Temperature Room Temperature to 40 °C60-100 °CAryl bromides typically require heating to facilitate oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)A rigorously inert atmosphere is crucial to prevent Glaser coupling and catalyst decomposition.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield CheckReagents Check Purity of Reagents (Alkyne, Aryl Halide, Solvent, Base) Start->CheckReagents CheckCatalyst Verify Catalyst Activity (Pd and Cu sources) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Inert Atmosphere, Temperature) Start->CheckConditions Optimize Systematic Optimization CheckReagents->Optimize CheckCatalyst->Optimize CheckConditions->Optimize Glaser Significant Glaser Coupling? PdBlack Palladium Black Formation? Glaser->PdBlack No CopperFree Switch to Copper-Free Protocol Glaser->CopperFree Yes ChangeLigand Change Ligand (e.g., bulky, electron-rich) PdBlack->ChangeLigand No LowerTemp Lower Reaction Temperature PdBlack->LowerTemp Yes Optimize->Glaser Success Reaction Successful CopperFree->Success IncreaseTemp Increase Temperature ChangeLigand->IncreaseTemp LowerTemp->Success IncreaseTemp->Success

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Technical Support Center: Troubleshooting Low Yields in the Click Reaction of "1-Ethoxy-3-ethynylbenzene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, with 1-Ethoxy-3-ethynylbenzene. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, moving beyond a simple checklist to explain the underlying chemical principles that govern the success of your reaction. Our goal is to empower you with the scientific understanding to diagnose and resolve challenges leading to low product yields.

Introduction: The Click Reaction with this compound

The CuAAC reaction is a cornerstone of modern chemical ligation, prized for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2][][4] It facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide. While the reaction is generally robust, its success hinges on the delicate catalytic cycle of copper(I). Low yields are often not a failure of the core reaction's viability but rather a symptom of suboptimal conditions that disrupt this cycle.

This compound, an electron-rich aryl alkyne, is generally a good substrate for the CuAAC reaction. Studies have shown that both electron-rich and electron-poor aryl alkynes can participate effectively in the reaction, with the electronic nature of the substituent typically having only a modest effect on the overall reaction rate.[5][6] Therefore, troubleshooting efforts should primarily focus on the integrity and activity of the catalytic system.

Core Troubleshooting: A Question-and-Answer Guide

This section addresses common issues encountered during the click reaction with this compound in a practical Q&A format.

Q1: My click reaction has stalled or is giving very low yields. What is the most likely culprit?

A1: The most common reason for a failed or low-yielding CuAAC reaction is the loss of the active Cu(I) catalyst. The catalytic cycle relies on the copper being in the +1 oxidation state. This state is inherently unstable and prone to two primary deactivation pathways:

  • Oxidation: In the presence of oxygen, Cu(I) is readily oxidized to the catalytically inactive Cu(II).

  • Disproportionation: Two Cu(I) ions can disproportionate into Cu(0) and Cu(II).

To counteract this, the in situ generation of Cu(I) from a stable Cu(II) precursor, most commonly copper(II) sulfate (CuSO₄), with a reducing agent is the preferred method. Sodium ascorbate is the most widely used and effective reducing agent for this purpose.[7]

Troubleshooting Steps:

  • Ensure an adequate amount of reducing agent. A stoichiometric or slight excess of sodium ascorbate relative to the copper catalyst is crucial.

  • Degas your solvents. Oxygen is a primary adversary of the Cu(I) catalyst. Thoroughly degassing your reaction solvents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles can significantly improve your yield.

  • Work under an inert atmosphere. Whenever possible, set up and run your reaction under a positive pressure of argon or nitrogen to prevent atmospheric oxygen from entering the reaction vessel.

Q2: I'm using a Cu(II) salt and sodium ascorbate, but my yields are still poor. Could something else be inhibiting the catalyst?

A2: Yes, even with the presence of a reducing agent, other factors can inhibit the catalyst. One critical aspect is the solubility and stability of the copper species in the reaction medium. This is where ligands play a crucial role.

The Role of Stabilizing Ligands:

Ligands are essential for a robust CuAAC reaction for several reasons:

  • Stabilize the Cu(I) state: Ligands coordinate to the Cu(I) ion, protecting it from oxidation and disproportionation.

  • Increase solubility: Many copper salts have poor solubility in common organic solvents. Ligands can form soluble complexes with the copper, ensuring a sufficient concentration of the catalyst is available in the solution.

  • Accelerate the reaction: By modulating the electronic environment of the copper center, ligands can enhance its catalytic activity.

Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are highly effective ligands for the CuAAC reaction.[7]

Troubleshooting Steps:

  • Incorporate a ligand. If you are not already using a ligand, its addition is highly recommended. A typical starting point is a 1:1 to 5:1 ligand to copper ratio.

  • Choose the right ligand for your solvent system. For reactions in organic solvents, TBTA is a good choice. For aqueous or mixed aqueous/organic systems, THPTA is preferred due to its higher water solubility.

  • Pre-complex the ligand and copper. Before adding the other reagents, briefly stir the copper salt and the ligand together in the reaction solvent to allow for complex formation.

Q3: I've noticed a blue or green color in my reaction mixture, which is supposed to be colorless or pale yellow. What does this indicate?

A3: A blue or green color in your reaction mixture is a visual indicator of the presence of Cu(II) ions. This is a clear sign that your Cu(I) catalyst is being oxidized. The intensity of the color can give you a qualitative idea of the extent of this oxidation.

Troubleshooting Steps:

  • Check for sources of oxygen. Re-evaluate your degassing procedure and ensure all connections in your reaction setup are secure.

  • Add more reducing agent. If the reaction has stalled and you observe a color change, a fresh portion of sodium ascorbate can sometimes rescue the reaction by reducing the Cu(II) back to Cu(I).

  • Consider the stability of your reagents. Some starting materials or impurities can promote the oxidation of Cu(I). Ensure your azide and alkyne are pure.

Q4: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. What is happening and how can I prevent it?

A4: The formation of a symmetric diyne is a classic side reaction in CuAAC chemistry known as the Glaser-Hay coupling. This is an oxidative homocoupling of terminal alkynes that is also catalyzed by copper. The presence of this byproduct is another strong indication that your reaction conditions are too oxidative.

Troubleshooting Steps:

  • Strict exclusion of oxygen. This is the most critical step to prevent Glaser coupling. Rigorous degassing and maintaining an inert atmosphere are paramount.

  • Ensure an excess of the reducing agent. Sodium ascorbate not only regenerates the Cu(I) catalyst but also helps to maintain a reducing environment that disfavors the oxidative homocoupling pathway.

  • Optimize the addition of reagents. In some cases, adding the copper catalyst slowly to the mixture of the alkyne, azide, and sodium ascorbate can minimize the concentration of free alkyne in the presence of the catalyst and oxygen, thereby reducing the rate of the side reaction.

Experimental Protocols

Standard Protocol for the Click Reaction of this compound

This protocol is a general starting point and may require optimization for your specific azide.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Degassed solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and your azide (1.0-1.2 eq).

  • Dissolve the starting materials in the chosen degassed solvent.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O and TBTA in the same solvent. A typical concentration is 10 mM of each.

  • Add the CuSO₄/TBTA solution to the reaction mixture to achieve a final copper concentration of 1-5 mol%.

  • Prepare a fresh stock solution of sodium ascorbate in the reaction solvent (e.g., 100 mM).

  • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

  • Purification is typically achieved by column chromatography on silica gel.

ParameterRecommended RangeRationale
Alkyne to Azide Ratio 1:1 to 1:1.2A slight excess of the more accessible reagent can drive the reaction to completion.
Copper Catalyst Loading 1-5 mol%Sufficient to catalyze the reaction without excessive side reactions or purification challenges.
Ligand to Copper Ratio 1:1 to 5:1Ensures stabilization and solubilization of the Cu(I) catalyst.
Reducing Agent 1-2 eq relative to copperMaintains the active Cu(I) state and a reducing environment.
Solvent t-BuOH/H₂O, DMF, DMSOShould dissolve all reactants and the catalyst complex. Must be degassed.
Temperature Room Temperature to 50 °CMost click reactions proceed efficiently at room temperature. Gentle heating can be used to accelerate slow reactions.

Visualizing the Process

The CuAAC Catalytic Cycle

CuAAC_Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne 1-Ethoxy-3- ethynylbenzene Azide Azide Cycloaddition_TS Cycloaddition Transition State Cu_Acetylide->Cycloaddition_TS + Azide Cu_Triazolide Copper(I) Triazolide Cycloaddition_TS->Cu_Triazolide Cu_Triazolide->CuI Protonolysis Product 1,2,3-Triazole Product Cu_Triazolide->Product + Proton Source Proton_Source Proton Source (e.g., H₂O)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Click Reaction Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Oxygen Is oxygen excluded? Check_Catalyst->Check_Oxygen No Check_Ligand Is a stabilizing ligand present? Check_Catalyst->Check_Ligand Yes Solution_Degas Degas solvents and use inert atmosphere. Check_Oxygen->Solution_Degas Solution_Reducer Ensure sufficient sodium ascorbate. Check_Oxygen->Solution_Reducer Check_Side_Reactions Are there side products? Check_Ligand->Check_Side_Reactions Yes Solution_Add_Ligand Add TBTA or THPTA. Check_Ligand->Solution_Add_Ligand Solution_Optimize Optimize reagent ratios and addition order. Check_Side_Reactions->Solution_Optimize Success Improved Yield Solution_Degas->Success Solution_Reducer->Success Solution_Add_Ligand->Success Solution_Optimize->Success

Caption: A logical workflow for troubleshooting low yields in the CuAAC reaction.

Frequently Asked Questions (FAQs)

Q: Can I use a Cu(I) salt directly instead of generating it in situ?

A: While you can use Cu(I) salts like CuI or CuBr, they are often less reliable. Cu(I) salts are prone to oxidation upon storage and handling, and they can have poor solubility. The in situ generation from a Cu(II) salt and a reducing agent is generally more reproducible and is the recommended method.

Q: Does the order of addition of reagents matter?

A: Yes, the order of addition can be important. It is generally recommended to add the copper catalyst to the mixture of the alkyne and azide. The reducing agent, sodium ascorbate, should be added last to initiate the reaction. This ensures that the catalyst is introduced into a system where it can immediately engage with the substrates.

Q: My product is difficult to purify from the copper catalyst. What can I do?

A: If you are having trouble removing copper from your product, you can try washing the organic extract with a solution of aqueous ammonia or EDTA, which are good chelators for copper. Passing the crude product through a small plug of silica gel can also be effective. Using the minimum necessary amount of catalyst will also simplify purification.

Q: Can I run the reaction at a higher temperature to speed it up?

A: Gentle heating (e.g., to 40-50 °C) can be used to accelerate slower reactions. However, be aware that higher temperatures can also increase the rate of side reactions and potentially lead to the degradation of sensitive substrates. For most applications with this compound, room temperature should be sufficient.

Q: Are there any solvent considerations I should be aware of?

A: The choice of solvent is critical for ensuring that all components of the reaction are soluble. A mixture of t-BuOH and water (1:1) is a very common and effective solvent system. Other polar aprotic solvents like DMF and DMSO are also frequently used. It is important to ensure that your chosen solvent is thoroughly degassed before use. Protic solvents like water can be beneficial as they can accelerate the reaction.[1]

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PubMed Central. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. Available at: [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at: [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PubMed Central. Available at: [Link]

  • Catalytic activity of (NHC)CuX complexes in reaction of phenylacetylene with benzyl azide in hexane. ResearchGate. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PubMed Central. Available at: [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. PubMed Central. Available at: [Link]

  • CuAAC reactions of sterically hindered azides. Semantic Scholar. Available at: [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. PubMed Central. Available at: [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. ResearchGate. Available at: [Link]

  • Light-Triggered Click Chemistry. PubMed Central. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Digital.CSIC. Available at: [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. Available at: [Link]

  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters. Available at: [Link]

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Technical Support Center: Purification of 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to successfully isolating high-purity 1-Ethoxy-3-ethynylbenzene for research and development applications.

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process scientists who require this molecule in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategy.

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures. Its utility, however, is directly dependent on its purity. Common synthetic routes, such as Sonogashira couplings, can introduce a variety of impurities including catalyst residues, starting materials, and side-products that can interfere with subsequent reactions. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

While specific experimental data for the 3-substituted isomer is not widely published, we can estimate its properties based on its structure and data from close analogs like 1-Ethoxy-4-ethynylbenzene.

Table 1: Physicochemical Properties of this compound and Analogs

PropertyValue (this compound)Reference Analog (1-Ethoxy-4-ethynylbenzene)
Molecular Formula C₁₀H₁₀OC₁₀H₁₀O
Molecular Weight 146.19 g/mol 146.19 g/mol [1]
Appearance Expected: Colorless to light yellow liquid or low-melting solidWhite to light yellow solid[2]
Boiling Point High; requires vacuum distillationN/A
Solubility Soluble in common organic solvents (Hexanes, EtOAc, DCM, THF, Toluene)N/A
Polarity Relatively non-polarN/A

Q2: What are the most common impurities I should expect from a typical synthesis?

The impurity profile is dictated by the synthetic route. For a typical Sonogashira coupling between an aryl halide (e.g., 1-bromo-3-ethoxybenzene) and a terminal alkyne source, expect the following:

Table 2: Common Impurities and Their Characteristics

Impurity TypeExampleReason for PresenceKey Challenge
Unreacted Aryl Halide 1-Bromo-3-ethoxybenzeneIncomplete reactionCan have similar polarity to the product.
Homocoupled Diyne 1,4-Bis(3-ethoxyphenyl)buta-1,3-diyneOxidative coupling of the terminal alkyneTypically much less polar than the product.
Catalyst Residues Palladium or Copper complexesIncomplete removal during workupCan be highly colored and poison downstream catalysts.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Used as a stoichiometric reagentUsually removed by aqueous workup, but traces can remain.

Q3: Which purification technique is generally the most effective?

For laboratory scale (< 50 g), flash column chromatography on silica gel is the most versatile and effective method for removing the common impurities listed above. For larger scales or to remove non-volatile impurities from a thermally stable product, vacuum distillation is a viable alternative.

Q4: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is indispensable. Use a UV lamp (254 nm) for visualization. The product, containing an aromatic ring, should be UV-active. A potassium permanganate (KMnO₄) stain can also be used, which will react with the alkyne group. Your goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 for optimal separation on a column.[3]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Purity After Flash Chromatography

You've run a column, but NMR or GC-MS analysis shows your product is still contaminated.

  • Probable Cause A: Product Decomposition on Silica Gel

    • Why it Happens: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. Terminal alkynes and ethers can be sensitive to acid, potentially leading to hydration, rearrangement, or polymerization on the column.[4][5] This manifests as streaking on TLC, low recovery, and the appearance of new, often more polar, impurities.

    • Solution: Deactivate the Silica Gel. Neutralizing the acidic sites on the silica is critical for sensitive compounds. This is achieved by pre-treating the silica or modifying the mobile phase.

      • Method 1 (Mobile Phase Modifier): Add 0.5-1% triethylamine (TEA) to your chosen eluent system (e.g., Hexane/Ethyl Acetate). The basic TEA will preferentially interact with the acidic silanol groups, preventing your compound from doing so.[6]

      • Method 2 (Silica Pre-treatment): Prepare a slurry of your silica gel in your starting eluent containing 1-3% TEA. Pack the column with this slurry and flush with one to two column volumes of the same solvent before loading your sample.[3] This ensures the entire stationary phase is neutralized.

  • Probable Cause B: Poor Separation / Co-elution of Impurities

    • Why it Happens: The polarity of your eluent may not be optimal to resolve the product from a similarly-polar impurity (like the starting aryl halide).

    • Solution 1: Optimize the Solvent System. Do not run a column until you have clear separation on a TLC plate. Test different solvent combinations. For example, if Hexane/Ethyl Acetate fails, try a system with different selectivity, such as Hexane/Dichloromethane or Toluene/Ethyl Acetate.

    • Solution 2: Employ a Gradient Elution. Start with a low-polarity eluent where your product has an Rf of <0.2.[3] Gradually increase the percentage of the more polar solvent throughout the run. This keeps non-polar impurities (like the homocoupled diyne) moving slowly at the beginning and helps sharpen the peak of your desired, more polar product as it elutes.

  • Probable Cause C: Poor Sample Loading Technique

    • Why it Happens: Loading the sample in too much solvent or a solvent that is too polar can cause the initial band to be very wide, leading to poor separation from the start.

    • Solution: Use the Dry Loading Method. If your crude product is a solid or a thick oil, dissolve it in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder.[3][7] This powder can then be carefully added to the top of your packed column, resulting in a very narrow starting band and much sharper peaks.

Problem 2: Product Loss During Vacuum Distillation

You've opted for distillation, but the yield is low or the product appears dark and polymerized.

  • Probable Cause: Thermal Decomposition

    • Why it Happens: Even under vacuum, the temperature required to distill a compound with a high boiling point can be enough to cause decomposition, especially for functional groups like terminal alkynes.

    • Solution 1: Achieve a Deeper Vacuum. The primary purpose of vacuum distillation is to lower the boiling point.[8][9] Improving your vacuum (e.g., from 10 mmHg to 1 mmHg) can significantly decrease the required pot temperature, thereby minimizing thermal stress on the molecule. Ensure all joints are properly sealed and your vacuum pump is in good working order.

    • Solution 2: Use a Short-Path Distillation Apparatus. For high-boiling, sensitive compounds, a short-path apparatus (like a Kugelrohr) is ideal.[10] This design minimizes the distance the vapor has to travel from the heated flask to the condenser, reducing the heat required and preventing decomposition that can occur with prolonged refluxing in a traditional setup.[10]

Workflow & Decision Making

Choosing the right purification strategy from the outset can save significant time and material.

Purification_Decision_Tree start Crude Reaction Mixture check_scale Scale > 20g AND Product is Thermally Stable? start->check_scale check_tlc Clean Separation on TLC? check_scale->check_tlc No distillation Vacuum Distillation check_scale->distillation Yes chromatography Flash Column Chromatography check_tlc->chromatography Yes troubleshoot_chrom Troubleshoot Chromatography (See Guide) check_tlc->troubleshoot_chrom No final_product Pure Product (Verify by NMR/GC-MS) chromatography->final_product distillation->final_product troubleshoot_chrom->chromatography

Caption: Decision tree for selecting a primary purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Deactivation

This protocol is optimized for purifying acid-sensitive compounds like this compound.

  • Solvent System Selection:

    • On a TLC plate, find a solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that provides a product Rf of 0.2-0.3.

    • Prepare your bulk eluent by adding 0.5% triethylamine (TEA) by volume (e.g., 5 mL of TEA for every 1 L of eluent).

  • Column Packing (Slurry Method):

    • In a beaker, add silica gel (typically 50-100 times the mass of your crude product) to your starting eluent (the least polar solvent mixture you will use).

    • Stir to create a uniform slurry with no air bubbles.

    • Pour the slurry into your column and use gentle air pressure or a pump to pack the silica bed evenly. Ensure there are no cracks or channels.[7]

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product in a minimal volume of dichloromethane (DCM) or acetone.

    • Add silica gel (2-3x the mass of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.[3]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (1-2 psi) to begin elution.[7]

    • Collect fractions and monitor their contents by TLC.

    • If separation is difficult, you can run a step gradient by gradually increasing the polarity of the eluent (e.g., from 2% EtOAc to 5% EtOAc to 10% EtOAc).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not use excessive heat, as the product may be volatile.

    • Place the final product under high vacuum to remove any residual solvent.

Troubleshooting Workflow for Chromatography

Chromatography_Troubleshooting start Impure Fractions after Column check_streaking Did TLC show streaking or decomposition? start->check_streaking check_rf Was Product Rf ~0.2-0.4 and separated from impurities? check_streaking->check_rf No sol_deactivate Deactivate Silica (Add 0.5% TEA to eluent) check_streaking->sol_deactivate Yes check_loading Was sample loaded in minimal solvent (or dry)? check_rf->check_loading Yes sol_solvent Re-optimize Solvent System (Try different solvents, run gradient) check_rf->sol_solvent No sol_loading Use Dry Loading Technique check_loading->sol_loading No rerun Re-run Column check_loading->rerun Yes (Other Issue) sol_deactivate->rerun sol_solvent->rerun sol_loading->rerun

Caption: A systematic workflow for troubleshooting common chromatography issues.

References

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • How To Neutralize Silica Gel? Chemistry For Everyone. (Video). [Link]

  • When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography. Siliplus. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • What is Vacuum Distillation & How Does it Work? Lechler. [Link]

  • Several Problems of Flash Column Chromatography. Hawach. [Link]

  • Vacuum Distillation. Busch. [Link]

  • A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. Journal of Chemical Education. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. [Link]

  • troubleshooring flash chromatography purification. Reddit r/Chempros. [Link]

  • Method for concentration and purification of alkyne-containing molecules.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • 1-Ethoxy-4-ethynylbenzene. PubChem, National Institutes of Health. [Link]

  • Synthesis of 1-teft-Butyl-3-ethoxybenzene. ResearchGate. [Link]

  • 1-Ethynyl-3-methoxybenzene. PubChem, National Institutes of Health. [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

  • 1-Ethyl-3-ethynylbenzene. PubChem, National Institutes of Health. [Link]

  • Arylation of Terminal Alkynes. ChemistryViews. [Link]

  • Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. [Link]

  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. The Journal of Organic Chemistry. [Link]

  • Aryl Alkynes Research Articles. R Discovery. [Link]

  • Supporting Information Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Derivatives. [Link]

  • Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. PubMed Central, National Institutes of Health. [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions of 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-ethoxy-3-ethynylbenzene. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for its common coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions and resolve common issues effectively.

Introduction: Navigating the Reactivity of this compound

This compound is a terminal alkyne prized for its utility in constructing complex molecular architectures through carbon-carbon bond formation. The two most prevalent and powerful coupling reactions for this substrate are the Sonogashira cross-coupling and the Glaser homocoupling.

  • Sonogashira Coupling: Forms a C(sp)-C(sp²) bond by coupling the terminal alkyne with an aryl or vinyl halide. This is the key reaction for creating unsymmetrical, conjugated systems.[1][2]

  • Glaser Coupling: Forms a C(sp)-C(sp) bond by oxidatively coupling two molecules of the terminal alkyne to produce a symmetrical 1,3-diyne. While useful for specific synthetic targets, it is more often an undesired side reaction in Sonogashira couplings.[3][4]

Mastering the selective outcome of these reactions is paramount and depends critically on catalyst choice, reaction conditions, and experimental technique.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Sonogashira reaction has very low or no yield of the desired cross-coupled product. Where do I start troubleshooting?

A1: Low to non-existent yield is a common frustration in cross-coupling reactions. A systematic approach is essential.[5] Begin by assessing the "Big Four": Catalyst, Reagents, Atmosphere, and Conditions.

  • Catalyst Integrity and Activity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ to initiate the catalytic cycle.[5][6] If this reduction fails, the reaction will not start.

    • Actionable Advice: Consider switching to a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst that rapidly forms the active monoligated species.[7] Ensure your catalyst and ligands have not degraded during storage.

  • Reagent Quality: Moisture and oxygen are significant inhibitors.

    • Actionable Advice: Use freshly distilled or anhydrous solvents. Ensure your amine base is pure and dry. The quality of the aryl halide is also crucial; impurities can poison the catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

    • Actionable Advice: Ensure your reaction flask has been thoroughly degassed (e.g., via 3-5 cycles of vacuum/backfill with argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.

  • Reaction Conditions: The choice of base and solvent can dramatically impact the outcome. The base is not merely a scavenger for the HX byproduct; it facilitates the formation of the crucial copper acetylide intermediate in traditional Sonogashira couplings.[8]

    • Actionable Advice: For aryl iodides, room temperature may be sufficient, but less reactive aryl bromides and chlorides often require heating.[1] Triethylamine (Et₃N) is a common choice, but other bases like diisopropylamine (DIPA) or inorganic bases (e.g., K₂CO₃) can be effective, depending on the substrate and solvent.[8][9]

Start Low/No Yield Check_Catalyst Verify Catalyst Activity - Use pre-activated Pd(0)? - Check ligand integrity. Start->Check_Catalyst Check_Reagents Assess Reagent Quality - Anhydrous solvent? - Pure base & halide? Start->Check_Reagents Check_Atmosphere Confirm Inert Atmosphere - Proper degassing? - Positive pressure? Start->Check_Atmosphere Check_Conditions Optimize Conditions - Increase temperature? - Change base/solvent? Start->Check_Conditions Success Improved Yield Check_Catalyst->Success Check_Reagents->Success Check_Atmosphere->Success Check_Conditions->Success

Caption: Troubleshooting workflow for low yield.

Q2: My main product is the homocoupled 1,3-diyne (Glaser product) instead of the desired Sonogashira product. Why is this happening and how can I fix it?

A2: This is a classic Sonogashira side reaction. The formation of the Glaser product, 1,1'-oxybis(3,3'-(1,3-butadiyne-1,4-diyl))dibenzene, is a copper-catalyzed process that requires an oxidant, which is typically atmospheric oxygen.[3][10] If the palladium-catalyzed cross-coupling cycle is slow or stalled, the copper-catalyzed homocoupling can take over and consume your starting alkyne.

  • Primary Cause: Inadvertent exposure of the reaction mixture to air (oxygen).[10]

  • Secondary Cause: The reactivity of your aryl halide. If the oxidative addition of the aryl halide to the Pd(0) center is slow (e.g., with an electron-rich aryl bromide or an aryl chloride), the concentration of the copper acetylide intermediate builds up, favoring homocoupling.[11]

Solutions to Suppress Glaser Homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Use robust degassing techniques for your solvents and the reaction headspace. Maintain a strict inert atmosphere.

  • Go Copper-Free: The most definitive way to prevent copper-catalyzed homocoupling is to remove the copper co-catalyst entirely.[12][13] Copper-free Sonogashira protocols have become highly reliable. They typically require a slightly different set of conditions, often involving a stronger base or a specific ligand system to facilitate the catalytic cycle without copper.[2][7]

  • Optimize the Palladium Cycle: Ensure the cross-coupling is as fast as possible. Use a more reactive aryl halide (I > Br > Cl) if your synthesis allows.[2] Employing more active catalyst systems with electron-rich, bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[14][15]

cluster_Pd Sonogashira Cycle (Desired) cluster_Cu Glaser Cycle (Undesired Side Reaction) Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR'(L₂) Pd_Complex->Pd_Alkyne Transmetalation (from Cu-C≡CR') Product Ar-C≡CR' Pd_Alkyne->Product Reductive Elimination Product->Pd0 Alkyne R'-C≡CH Cu_Acetylide [Cu-C≡CR']n Alkyne->Cu_Acetylide Base, Cu(I) cluster_Pd cluster_Pd Alkyne->cluster_Pd Enters Desired Cycle cluster_Cu cluster_Cu Alkyne->cluster_Cu Enters Side Reaction Diyne R'-C≡C-C≡C-R' Cu_Acetylide->Diyne Oxidation (O₂)

Caption: Competing Sonogashira and Glaser catalytic cycles.

Q3: How do I choose the right catalyst system (Palladium source and Ligand) for coupling with different aryl halides?

A3: The choice of catalyst is dictated primarily by the reactivity of the aryl halide coupling partner (I > Br >> Cl).[1][2]

Aryl HalideReactivityRecommended Catalyst SystemKey Considerations
Aryl Iodide HighPd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI Standard, often proceeds at room temperature. Classic conditions are highly effective.[1]
Aryl Bromide MediumPd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos)Requires more active catalysts to facilitate oxidative addition. Higher temperatures are often needed. Copper-free conditions with these advanced ligands are very effective.[7][16]
Aryl Chloride LowSpecialized, highly active palladacycle or Pd-NHC complexes (N-Heterocyclic Carbene)Very challenging due to the strong C-Cl bond. Requires state-of-the-art catalysts designed for C-Cl activation.[1][2]

Expert Insight: The ligand is not just a spectator; it directly influences the electronic and steric environment of the palladium center, which in turn governs the rates of oxidative addition and reductive elimination.[17][18][19] For challenging substrates like aryl bromides, bulky phosphine ligands promote the formation of a coordinatively unsaturated 14-electron Pd(0)L species, which is highly reactive towards oxidative addition.[14]

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is suitable for coupling this compound with an aryl iodide.

Materials:

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • This compound

  • Aryl Iodide

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.08 equiv).

  • Add the aryl iodide (1.0 equiv).

  • Add the anhydrous, degassed solvent (to make a ~0.5 M solution) followed by the anhydrous, degassed Et₃N (3.0 equiv).

  • Add this compound (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature (or heat to 50-70 °C for less reactive substrates) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended for suppressing Glaser homocoupling, especially with aryl bromides.[7]

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or an air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl).[7]

  • Bulky phosphine ligand (e.g., P(t-Bu)₃ or cataCXium® A)

  • This compound

  • Aryl Bromide

  • Anhydrous base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (0.01-0.02 equiv), the ligand (0.02-0.04 equiv), and the base (2.0 equiv).

  • Add the aryl bromide (1.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.5 equiv).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • Follow workup and purification steps as described in Protocol 1.

References

  • Voccia, M., Falivene, L., Cavallo, L., Tubaro, C., Biffis, A., & Caporaso, L. (2019). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Organometallics, 38(19), 3730–3739. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis. Available at: [Link]

  • IRIS-BOA. (n.d.). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Retrieved from [Link]

  • Rosa, G. R., et al. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Sci-Hub. (n.d.). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]

  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Scite.ai. (2014). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

Sources

Side reactions of "1-Ethoxy-3-ethynylbenzene" under thermal conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethoxy-3-ethynylbenzene

A Guide to Understanding and Mitigating Thermal Side Reactions

Introduction

This compound is a valuable substituted arylacetylene intermediate used in the synthesis of complex organic molecules for materials science and pharmaceutical development. As with many high-energy functional groups, the ethynyl moiety presents unique challenges under thermal stress. This guide serves as a technical resource for researchers, providing insights into the potential side reactions, troubleshooting common experimental issues, and offering protocols to characterize the thermal stability of this compound. Our aim is to explain the causality behind these reactions, enabling you to design more robust and successful experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary thermal side reactions I should be aware of when working with this compound?

When heating this compound, you should anticipate three primary types of side reactions, often competing with each other depending on the temperature, concentration, and reaction environment:

  • Polymerization: This is the most common side reaction for ethynyl-substituted aromatics. At elevated temperatures, the triple bond can undergo radical or concerted reactions, leading to the formation of poly(phenylacetylene)-type structures.[1][2] This typically results in the formation of insoluble, dark-colored materials, often described as tars or char, which can significantly reduce the yield of the desired product.

  • Cyclooligomerization: Arylacetylenes can undergo thermally induced cyclization reactions. The most relevant for a mono-alkyne like this is a [2+2+2] cyclotrimerization, which would yield a substituted 1,3,5-triphenylbenzene derivative. While often catalyzed, this can occur thermally at high temperatures.

  • Decomposition/Fragmentation: At sufficiently high temperatures, the molecule can fragment. This may involve the cleavage of the ethoxy group or the breakdown of the ethynyl group and aromatic ring itself.[3] Thermogravimetric analysis of similar ethynylphenyl compounds shows decomposition can begin at temperatures as low as 224°C.[3]

Q2: At what approximate temperature should I become concerned about these side reactions?

The onset temperature for side reactions is highly dependent on the specific conditions (e.g., solvent, concentration, presence of catalysts or inhibitors). However, based on analogous compounds, here are some general guidelines:

  • Significant polymerization can begin to occur at temperatures exceeding 150-180°C , especially in concentrated solutions or neat samples.[4]

  • Cycloaromatization reactions , such as the Bergman cyclization (which would require prior dimerization to an enediyne), typically require very high temperatures, often around 200°C or higher .[5][6]

  • Molecular decomposition is generally observed at higher temperatures, often above 250°C .[7]

It is crucial to experimentally determine the safe operating window for your specific reaction. A thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is highly recommended (see Protocol 1).

Q3: How does the meta-ethoxy group influence the thermal reactivity compared to unsubstituted phenylacetylene?

The ethoxy group at the meta position exerts a moderate electron-donating effect through resonance, which can influence the reactivity of the ethynyl group and the aromatic ring. This can:

  • Slightly increase the electron density of the triple bond, potentially lowering the activation energy for certain polymerization pathways compared to phenylacetylenes with electron-withdrawing groups.[1]

  • Influence the regioselectivity of any cyclooligomerization reactions, directing the substitution pattern of the resulting oligomers.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction mixture turned into an insoluble, dark-colored solid or tar upon heating.

  • Probable Cause: Thermal Polymerization. This is the most common failure mode when working with arylacetylenes at elevated temperatures. The formation of a broad distribution of high-molecular-weight conjugated polymers leads to insolubility and a dark appearance.[8][9]

  • Underlying Mechanism: At high temperatures, radical initiators can be formed in situ (e.g., from trace peroxides or oxygen), initiating a chain-reaction polymerization of the acetylene moieties. The resulting conjugated polyene structure is responsible for the dark color.

  • Solutions & Preventative Measures:

    • Lower the Reaction Temperature: This is the most critical factor. Identify the minimum temperature required for your desired reaction to proceed at an acceptable rate.

    • Use Dilute Conditions: Running the reaction at a lower concentration can reduce the rate of intermolecular polymerization reactions.

    • Reduce Reaction Time: Minimize the time the compound spends at elevated temperatures.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation that can generate radical species.

    • Radical Inhibitors: If compatible with your desired chemistry, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can suppress polymerization.

Problem 2: I'm observing unexpected aromatic products with high molecular weights, such as dimers or trimers.

  • Probable Cause: Cyclooligomerization or Dimerization followed by Cycloaromatization.

  • Underlying Mechanism:

    • Cyclotrimerization: Three molecules of this compound can react in a [2+2+2] cycloaddition to form a trisubstituted benzene ring.

    • Bergman-type Pathways: While this compound is not an enediyne, it could potentially dimerize to form one, which could then undergo a Bergman cyclization at very high temperatures (>200°C) to form a highly reactive diradical intermediate.[5][10] This diradical would then abstract hydrogen atoms from the solvent or other molecules to yield a stable aromatic product.[6] Other competing cyclizations, such as C¹-C⁵ cyclizations, have also been observed in related systems.[7]

  • Solutions & Analytical Strategies:

    • Precise Temperature Control: These reactions often have high activation energies. Maintaining a stable temperature below their onset threshold is key.

    • Characterization: Use High-Resolution Mass Spectrometry (HRMS) and NMR to identify the structures of these oligomers. This will provide insight into the specific pathway that is occurring.

    • Hydrogen Atom Donors: If a Bergman-type pathway is suspected, the presence of a good hydrogen donor solvent (like 1,4-cyclohexadiene) may increase the yield of the corresponding cycloaromatized product, aiding in its identification.[5]

Part 3: Experimental Protocols

Protocol 1: Determining Thermal Stability via TGA and DSC

This protocol provides a self-validating system to understand the thermal limits of your compound before running large-scale or lengthy reactions.

Objective: To determine the onset temperature of decomposition (from TGA) and identify energetic events like polymerization or melting (from DSC).

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a standard aluminum TGA/DSC pan.

  • Instrument Setup (TGA):

    • Atmosphere: Nitrogen gas at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.

  • Instrument Setup (DSC):

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: Analyze the plot of weight % vs. temperature. The onset temperature of weight loss indicates the beginning of decomposition or volatilization.

    • DSC Thermogram: Analyze the plot of heat flow vs. temperature.

      • Endothermic Peaks: Typically represent melting.

      • Exothermic Peaks: Indicate an energy-releasing event, such as polymerization or decomposition. A broad exotherm is a classic sign of thermal polymerization.[11]

Part 4: Visualizing Potential Reaction Pathways

The following diagram illustrates the competing reaction pathways for this compound under thermal stress.

Side_Reactions Start This compound Polymer Insoluble Polymer (Polyphenylacetylene-type) Start->Polymer Δ (Moderate Temp, High Conc.) Trimer Cyclotrimer (Substituted Triphenylbenzene) Start->Trimer Δ (High Temp) Decomp Decomposition Products (e.g., Ethane, Phenolics, Char) Start->Decomp Δ (Very High Temp)

Caption: Competing thermal reaction pathways for this compound.

Part 5: Summary of Thermal Side Reactions

Side ReactionTypical Onset Temp. (°C)Key Experimental IndicatorsMitigation Strategy
Polymerization > 150°CFormation of dark, insoluble tar/solid; broad exotherm in DSC.Lower temperature, dilute solution, inert atmosphere, shorter reaction time.
Cyclotrimerization > 180-200°CAppearance of high MW species (3x M₀) in MS; new aromatic signals in NMR.Precise temperature control below onset; avoid prolonged heating.
Decomposition > 250°CSignificant weight loss in TGA; gas evolution; fragmentation pattern in MS.Operate well below the decomposition temperature identified by TGA.

References

  • Organic Chemistry Portal. (n.d.). Bergman Cyclization. Retrieved from [Link]

  • Pati, M. K., & Alabugin, I. V. (2013). Thermal C1−C5 Diradical Cyclization of Enediynes. The Journal of Organic Chemistry, 78(21), 11117–11125. Available from: [Link]

  • Cheng, H., et al. (2025). Thermal Cα–C6 Cyclization of Enediynes. The Journal of Organic Chemistry. Available from: [Link]

  • Cheng, H., et al. (2025). Thermal Cα–C6 Cyclization of Enediynes. ACS Publications. Available from: [Link]

  • Cheng, H., et al. (2025). Thermal Cα–C6 Cyclization of Enediynes. ResearchGate. Available from: [Link]

  • Shishmakov, A. S., et al. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 14(4), 794. Available from: [Link]

  • Shishmakov, A. S., et al. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. PubMed Central (PMC). Available from: [Link]

  • P-K, A., et al. (2024). Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with. Polymer Chemistry. Available from: [Link]

  • Shishmakov, A. S., et al. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. MDPI. Available from: [Link]

  • Tanimoto, H., et al. (2014). Tetraborylation of p-Benzynes Generated by the Masamune–Bergman Cyclization through Reaction Design Based on the Reaction Path Network. PubMed Central (PMC). Available from: [Link]

  • Alabugin, I. V., & Manoharan, M. (2005). Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics. The Journal of organic chemistry, 70(18), 7273–7284. Available from: [Link]

  • Al-Ghamdi, A. A., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers.... MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Bergman cyclization. Retrieved from [Link]

  • Czub, P., et al. (2022). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. MDPI. Available from: [Link]

  • Voronkov, M. G., et al. (2002). Thermal reactions of phenylacetylene with a mixture of thiophenol and dialkyl diselenide. Russian Journal of General Chemistry, 72(8), 1264-1266. Available from: [Link]

Sources

Technical Support Center: Catalyst Removal from "1-Ethoxy-3-ethynylbenzene" Click Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "1-Ethoxy-3-ethynylbenzene" click chemistry products. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a primary example of click chemistry, is a powerful method for creating triazole linkages.[1][2] However, the residual copper catalyst, while essential for the reaction, can pose significant challenges for downstream applications, especially in pharmaceutical and biological contexts where metal impurities are strictly regulated.[1][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific issues you may encounter when removing copper catalysts from your reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst from my "this compound" click product?

Residual copper can have several detrimental effects on your final product and subsequent experiments. Copper ions are known to be toxic to cells, which is a major concern for any biological applications, including drug development.[3][4] Furthermore, copper can interfere with downstream processes such as fluorescence-based assays or other catalytic reactions. The presence of copper can also compromise the stability and overall purity of your final compound.[1][4]

Q2: What are the most common methods for removing copper catalysts?

There are several established methods for removing residual copper from click reaction mixtures. The most common include:

  • Aqueous Washes: This is often the simplest method. Washing the organic reaction mixture with aqueous solutions of reagents like ammonium chloride, sodium thiosulfate, or EDTA can effectively remove copper ions by forming water-soluble complexes.[4][5]

  • Chelation: Using a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) is a very effective method. EDTA forms a stable, water-soluble complex with copper, which can then be easily removed through an aqueous extraction.[4][6]

  • Solid-Phase Scavengers: These are solid supports, often silica-based resins, that are functionalized with groups that have a high affinity for copper.[1] The resin is stirred with the reaction mixture, selectively binds the copper, and is then simply filtered off.[1]

  • Precipitation: In some cases, copper can be precipitated from the solution as an insoluble salt, which can then be removed by filtration.[4][7]

Q3: How do I select the most appropriate copper removal method for my specific product?

The optimal method depends on several factors related to your "this compound" click product and your experimental goals:

  • Product Properties: Consider the solubility and stability of your product. If your product is sensitive to pH changes, you should avoid harsh acidic or basic washes.[3]

  • Scale of Reaction: For small-scale reactions, aqueous washes or solid-phase scavengers are often convenient. For larger-scale synthesis, precipitation or more cost-effective extraction methods might be preferable.

  • Required Purity Level: For applications requiring very low levels of copper contamination, such as in drug development, a combination of methods (e.g., an aqueous wash followed by a solid-phase scavenger) may be necessary to achieve the desired purity.

Q4: Can the triazole product itself interfere with copper removal?

Yes, this is an important consideration. The 1,2,3-triazole ring formed during the click reaction is a known chelator for copper(I). This can sometimes lead to the formation of a stable, insoluble complex between your product and the copper catalyst, making removal difficult. If you observe a persistent color in your product that cannot be removed by standard methods, it may be due to this complex formation. In such cases, stronger chelating agents or more rigorous purification techniques may be required.

Troubleshooting Guide

This section provides solutions to common problems encountered during the removal of residual copper catalysts from "this compound" click products.

Problem 1: Persistent blue or green color in the organic layer after aqueous washes.
  • Potential Cause: Incomplete removal of copper salts. The characteristic blue or green color is indicative of the presence of copper(II) ions, which can form from the oxidation of the copper(I) catalyst.

  • Recommended Solutions:

    • Perform additional washes: Repeat the aqueous wash with a fresh portion of the chelating solution (e.g., 0.5 M EDTA).[3]

    • Use a saturated ammonium chloride solution: This can form a blue-colored copper complex that is highly soluble in the aqueous phase, aiding its removal.[3][5]

    • Consider an ammonia wash: For products that are stable under basic conditions, a wash with aqueous ammonia can be very effective at removing copper.[3]

Problem 2: Low product yield after purification with a solid-phase scavenger.
  • Potential Cause: Your product may be non-specifically binding to the scavenger resin.

  • Recommended Solutions:

    • Pre-screen the resin: Before committing your entire batch, test the compatibility of a small sample of your product with the scavenger resin.

    • Adjust the solvent: Ensure your product is fully dissolved in the solvent during the scavenging step to minimize physical adsorption to the resin.

    • Optimize the scavenger amount: Use the minimum amount of scavenger necessary to remove the copper. Excess resin can lead to greater product loss.

Problem 3: Product degradation during the copper removal process.
  • Potential Cause: The purification conditions, such as pH, may be too harsh for your "this compound" click product.

  • Recommended Solutions:

    • Use buffered solutions: Employ buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) for extractions to maintain a neutral pH.[3]

    • Avoid strong acids or bases: If your product is known to be sensitive, opt for milder purification methods like solid-phase scavengers or size-exclusion chromatography.

Problem 4: The copper catalyst seems to be insoluble and difficult to remove.
  • Potential Cause: The copper(I) catalyst may have disproportionated or oxidized to form insoluble copper species.

  • Recommended Solutions:

    • Add a ligand: Introducing a ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can help to solubilize the copper and keep it in its active Cu(I) state, making it easier to remove with aqueous washes.[5][8]

    • Oxidize the copper: In some cases, intentionally oxidizing the copper(I) to the more soluble copper(II) with a mild oxidizing agent can facilitate its removal into the aqueous phase.[9]

Experimental Protocols & Data

Workflow for Selecting a Copper Removal Strategy

The following diagram illustrates a decision-making process for choosing the appropriate copper removal technique.

CopperRemovalWorkflow start Start: Crude Reaction Mixture (this compound click product) product_solubility Is the product soluble in a water-immiscible organic solvent? start->product_solubility aqueous_wash Aqueous Wash (e.g., EDTA, NH4Cl) product_solubility->aqueous_wash Yes solid_phase Solid-Phase Scavenger (e.g., QuadraSil MP) product_solubility->solid_phase No check_purity1 Check Purity (e.g., TLC, LC-MS) aqueous_wash->check_purity1 check_purity1->solid_phase Insufficiently Pure end Pure Product check_purity1->end Sufficiently Pure check_purity2 Check Purity (e.g., TLC, LC-MS) solid_phase->check_purity2 chromatography Column Chromatography check_purity2->chromatography Insufficiently Pure check_purity2->end Sufficiently Pure precipitation Precipitation precipitation->chromatography chromatography->end

Caption: Decision tree for selecting a copper removal method.

Protocol 1: Standard Aqueous Wash with EDTA

This protocol is a general starting point for removing copper from products soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Dilute the Reaction Mixture: After the click reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., DCM).

  • Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).

  • Perform Extraction: Transfer the diluted reaction mixture to a separatory funnel and wash with an equal volume of the 0.5 M EDTA solution. Shake vigorously for 1-2 minutes.[3]

  • Separate Layers: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat Washes: Repeat the wash with the EDTA solution two more times, or until the aqueous layer is no longer colored.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Copper Removal with a Solid-Phase Scavenger (QuadraSil™ MP)

This method is highly effective for achieving very low levels of copper contamination and is suitable for a wide range of products.[1]

  • Select Solvent: Dissolve the crude reaction product in a suitable solvent in which the product is highly soluble.

  • Add Scavenger: Add the QuadraSil™ MP scavenger resin (typically 5-10 equivalents relative to the initial amount of copper catalyst).

  • Stir: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the copper removal by taking small aliquots of the solution and analyzing for copper content (e.g., by ICP-MS or a colorimetric test).

  • Filter: Once the copper has been sufficiently removed, filter the mixture to remove the scavenger resin.

  • Rinse and Concentrate: Rinse the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Quantitative Comparison of Copper Removal Methods

The following table summarizes the typical efficiency of various copper removal techniques. Note that actual performance will depend on the specific reaction conditions and the nature of the product.

MethodTypical Copper Removal EfficiencyAdvantagesDisadvantages
Aqueous Wash (EDTA) >95%Simple, cost-effectiveMay require multiple extractions, potential for emulsions
Aqueous Wash (NH₄Cl) >90%Readily available reagentCan form intensely colored aqueous layers
Solid-Phase Scavenger >99%High efficiency, simple filtration work-upHigher cost, potential for product adsorption
Precipitation VariableGood for large scaleCan be difficult to optimize, potential for product co-precipitation
Column Chromatography >98%Can also purify from other impuritiesTime-consuming, requires significant solvent volumes

References

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions - Benchchem. (n.d.).
  • Application Notes and Protocols for Scavenging of Copper Catalysts in Click Chemistry using QuadraSil MP - Benchchem. (n.d.).
  • Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. (2024, May 14).
  • Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction - Benchchem. (n.d.).
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). In Current Protocols in Chemical Biology. Jena Bioscience.
  • Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. (2012, September 4).
  • Best Chelating Agents for Effective Copper Removal in Various Applications. (2024, September 30).
  • ORGANIC PRECIPITATION OF METALLIC COPPER - USGS Publications Warehouse. (n.d.).
  • Process for removing copper (I) compounds from a reaction mixture, and application of the process. (n.d.). Google Patents.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
  • Copper Nanoparticles in Click Chemistry. (2015, September 15). PubMed.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.).
  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI.
  • Click Chemistry - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2013, June 20).
  • Process for removal of copper from solutions of chelating agent and copper. (n.d.). Google Patents.
  • Copper wire as a clean and efficient catalyst for click chemistry in supercritical CO2 | Request PDF. (n.d.). ResearchGate.
  • Copper-catalyzed click reaction on/in live cells. (n.d.). Chemical Science (RSC Publishing).
  • Results of stripping of copper from the organic phase. | Download Table. (n.d.). ResearchGate.
  • Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. (2025, August 6). ResearchGate.
  • Click Chemistry Protocols. (n.d.). Xi'an Confluore Biological Technology Co., Ltd.
  • Alkyne-azide click reaction catalyzed by metallic copper under ultrasound. (2025, August 9). PDF.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (n.d.). Chemical Reviews - ACS Publications.
  • organic chelating agents: Topics by Science.gov. (n.d.).
  • Nanoporous Copper Metal Catalyst in Click Chemistry: Nanoporosity‐Dependent Activity without Supports and Bases | Request PDF. (n.d.). ResearchGate.
  • A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. (2022, October 7). YouTube.
  • Extraction: Advanced Methods. (2024, April 4). JoVE.
  • Technical Support Information Bulletin 1300 - Click Cyclization on Resin. (n.d.). Aapptec Peptides.
  • Chelating Extractants for Metals. (n.d.). MDPI.
  • New Products – Click Chemistry Update. (n.d.). Glen Report 23.13.
  • Click Chemistry. (n.d.). TCI Chemicals.
  • Click chemistry reagents. (n.d.). Chemie Brunschwig.
  • Topics (Click Chemistry). (n.d.). TCI AMERICA.
  • Click-Chemistry-Reagents. (n.d.). 1Click.

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Stability of "1-Ethoxy-3-ethynylbenzene" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethoxy-3-ethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile compound. This guide will address common questions regarding its stability under various chemical environments, ensuring the integrity of your experimental outcomes.

Introduction

This compound is a bifunctional molecule featuring an ethoxy group and a terminal ethynyl group on a benzene ring. This unique structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions like the Sonogashira coupling, and for the introduction of an ethynyl moiety in the synthesis of more complex molecules and active pharmaceutical ingredients.[1][2][3] However, the presence of both an ether linkage and a terminal alkyne necessitates careful consideration of reaction conditions to prevent unintended side reactions. This guide provides a detailed analysis of its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Stability Under Acidic Conditions

Question 1: I am running a reaction with this compound under acidic conditions and observing unexpected byproducts. What could be happening to my compound?

Answer: Under acidic conditions, two primary degradation pathways can occur with this compound: acid-catalyzed hydration of the alkyne and cleavage of the ether bond.[4][5]

  • Acid-Catalyzed Hydration of the Alkyne: The terminal ethynyl group is susceptible to hydration in the presence of a strong acid, typically leading to the formation of a methyl ketone.[6][7] This reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to a vinyl carbocation that is then attacked by water.[8] The resulting enol intermediate rapidly tautomerizes to the more stable keto form.[9][10]

  • Acidic Cleavage of the Ether: Ethers are known to undergo cleavage when treated with strong acids, particularly hydrohalic acids like HBr or HI.[11][12][13] The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[12][14] A nucleophile, such as a halide ion, can then attack the adjacent carbon atom. For an aryl ethyl ether, the cleavage will occur at the ethyl-oxygen bond, as the aryl-oxygen bond is stronger and sp2-hybridized carbons are resistant to SN1 or SN2 reactions.[4][14] This would result in the formation of 3-ethynylphenol and an ethyl halide.

Troubleshooting Steps:

  • Choice of Acid: If possible, use a non-nucleophilic acid to minimize ether cleavage. If a hydrohalic acid is required, use it at the lowest possible concentration and temperature.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to detect the formation of byproducts. Look for masses corresponding to the hydrated product (1-ethoxy-3-acetylbenzene) and the ether cleavage product (3-ethynylphenol).

  • Anhydrous Conditions: To prevent alkyne hydration, ensure your reaction is carried out under strictly anhydrous conditions if water is not essential for the desired transformation.

Diagram 1: Potential Degradation Pathways in Acidic Conditions

start This compound hydration 1-Ethoxy-3-acetylbenzene (Hydration Product) start->hydration H₃O⁺ cleavage 3-Ethynylphenol (Ether Cleavage Product) start->cleavage HBr / HI

Caption: Potential degradation of this compound in acid.

Part 2: Stability Under Basic Conditions

Question 2: My protocol involves the use of a base with this compound. Are there any stability concerns I should be aware of?

Answer: Generally, the ether linkage in this compound is stable under most basic conditions.[11][15] However, the terminal alkyne has an acidic proton (pKa ≈ 25) and will be deprotonated by a sufficiently strong base (e.g., sodium amide, n-butyllithium, Grignard reagents) to form a sodium or lithium acetylide.[16][17]

  • Deprotonation: The formation of the acetylide anion is often the desired outcome for subsequent reactions, such as alkylation or coupling reactions (e.g., Sonogashira coupling).[1][16] The resulting acetylide is a potent nucleophile.

  • Potential for Isomerization: While less common for terminal alkynes, prolonged exposure to strong bases, especially at elevated temperatures, can potentially catalyze the isomerization of the triple bond.

Troubleshooting Steps:

  • Base Selection: Use a base with a pKa appropriate for the intended transformation. For simple deprotonation, a strong base is necessary. For reactions where deprotonation is undesirable, a weaker base (e.g., triethylamine, diisopropylethylamine) should be used. These weaker bases are commonly employed in reactions like the Sonogashira coupling to neutralize the HX byproduct without fully deprotonating the alkyne.[1]

  • Temperature Control: Perform reactions involving strong bases at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize potential side reactions.

  • Exclusion of Electrophiles: If you only intend to form the acetylide salt, ensure that no unintended electrophiles are present in the reaction mixture, as the acetylide will readily react with them.

Diagram 2: Deprotonation in Basic Conditions

start This compound acetylide This compound Acetylide Anion start->acetylide Strong Base (e.g., n-BuLi)

Caption: Deprotonation of this compound with a strong base.

Experimental Protocols

Protocol 1: Assessing Stability to Acidic Conditions

This protocol allows for the evaluation of the stability of this compound to a specific acidic condition.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dioxane, THF)

  • Acid of interest (e.g., HCl, H₂SO₄)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS or LC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) and an internal standard in the chosen anhydrous solvent.

  • In a reaction vial, add a known volume of the stock solution.

  • Add the acid of interest at the desired concentration.

  • Stir the reaction at the intended experimental temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot with an excess of saturated sodium bicarbonate solution.

  • Extract the organic components with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the sample by GC-MS or LC-MS to quantify the remaining this compound and identify any degradation products by comparing their mass spectra to the potential byproducts (hydrated product and cleaved phenol).

Data Analysis:

Time (hours)Peak Area of this compound (normalized to internal standard)Peak Area of Hydration ProductPeak Area of Cleavage Product
01.000.000.00
1
2
4
8
24

Diagram 3: Experimental Workflow for Stability Analysis

cluster_prep Sample Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare Stock Solution (Compound + Internal Standard) prep2 Add Acidic or Basic Reagent prep1->prep2 react Incubate at Desired Temperature prep2->react sample Withdraw Aliquots Over Time react->sample quench Quench Reaction sample->quench extract Extract Organics quench->extract analyze Analyze by GC-MS / LC-MS extract->analyze

Caption: Workflow for assessing the chemical stability of the compound.

References

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 2). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydration of alkynes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydration of Alkynes. Retrieved from [Link]

  • JoVE. (2023, April 30). Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • YouTube. (2018, March 12). 27.05 Acid-catalyzed Hydration of Alkynes and Tautomerization. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Alkyne. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-catalyzed isomerization of terminal alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9: Alkylation of Terminal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
  • Wikipedia. (2023, October 28). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

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Technical Support Center: Regioselectivity in Cycloaddition Reactions of 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) to address challenges related to controlling regioselectivity in cycloaddition reactions involving 1-Ethoxy-3-ethynylbenzene. The unique electronic properties of this substrate—featuring an electron-donating ethoxy group and a reactive ethynyl group in a meta relationship—present specific challenges and opportunities in synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound in cycloaddition reactions, with a focus on achieving high regioselectivity.

Issue 1: Poor Regioselectivity in Thermal [3+2] Azide-Alkyne Cycloaddition

Question: My thermal Huisgen 1,3-dipolar cycloaddition of an azide with this compound is producing a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. How can I favor one regioisomer?

Answer: This is a common and expected outcome for uncatalyzed, thermal Huisgen cycloadditions with unsymmetrical alkynes.[1][2] The activation energies for the two possible transition states are often very similar, leading to poor regioselectivity.[2][3] The electronic influence of the meta-ethoxy group on the alkyne is not strong enough to significantly differentiate the two ends of the triple bond under thermal conditions.

Troubleshooting & Optimization:

  • Switch to a Catalyzed Reaction: For predictable and high regioselectivity, catalysis is essential. This is the most effective solution and the standard approach in modern synthesis.[1][4]

    • For the 1,4-disubstituted triazole: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is exceptionally selective for the 1,4-isomer.[1][][6]

    • For the 1,5-disubstituted triazole: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Specific ruthenium complexes, such as [Cp*RuCl], selectively yield the 1,5-isomer.[1][7][8][9]

  • Solvent Polarity (Thermal Reaction): While not a primary control method, solvent polarity can sometimes slightly influence the isomer ratio in thermal reactions. Highly polar, protic solvents may marginally favor one isomer over the other, but this effect is substrate-dependent and rarely provides synthetically useful selectivity.

Issue 2: Unexpected 1,5-Isomer Formation in a CuAAC Reaction

Question: I am performing a CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole, but my analysis shows contamination with the 1,5-isomer. What could be the cause?

Answer: The formation of the 1,5-isomer in a CuAAC reaction is unusual and typically points to a competing thermal cycloaddition pathway or issues with the catalyst's integrity.

Troubleshooting & Optimization:

  • Lower the Reaction Temperature: If the reaction is being heated to accelerate the rate, you may be inadvertently initiating the non-catalyzed thermal reaction, which produces both isomers.[1] CuAAC reactions are often effective even at room temperature.[1][10]

  • Ensure Proper Catalyst Generation/Activity: The active catalyst is Cu(I). If using a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate), ensure the reducing agent is fresh and added in slight excess to prevent oxidation of Cu(I) to the inactive Cu(II) state.[1][10] Oxygen can also deactivate the catalyst, so degassing the solvent can be beneficial.

  • Check for Ligand-Free Copper: In some cases, certain copper sources without appropriate stabilizing ligands might have altered catalytic cycles. The use of ligands like TBTA (tris(benzyltriazolylmethyl)amine) can improve catalyst stability and efficiency.[10]

Issue 3: Low Reactivity in Diels-Alder [4+2] Cycloaddition

Question: I am trying to use this compound as a dienophile in a Diels-Alder reaction, but the reaction is slow and requires high temperatures. How can I improve the reaction rate?

Answer: In a normal-electron-demand Diels-Alder reaction, the rate is accelerated by having an electron-poor dienophile react with an electron-rich diene.[11][12] this compound is a relatively electron-rich alkyne due to the ethoxy group, making it a less reactive dienophile for electron-rich dienes.

Troubleshooting & Optimization:

  • Use an Electron-Poor Diene: To accelerate the reaction, pair this compound with a diene that has electron-withdrawing groups. This narrows the HOMO-LUMO energy gap, which governs the reaction rate.

  • Consider an Inverse-Electron-Demand Diels-Alder: If your diene is electron-rich, you are in a situation that is not ideal. The best strategy is to use a diene that is electron-poor. This reaction type is favored when an electron-rich dienophile (like this compound) reacts with an electron-poor diene.[13]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, making it more electron-deficient and thus more reactive in normal-electron-demand Diels-Alder reactions. However, care must be taken as Lewis acids can also promote alkyne polymerization.

Mechanistic Insight: Catalyst-Controlled Regioselectivity

The ability to selectively synthesize either the 1,4- or 1,5-triazole regioisomer is a powerful tool that stems from the distinct mechanisms of the copper- and ruthenium-catalyzed reactions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The currently accepted mechanism involves the formation of a copper-acetylide intermediate.[10][14] The azide then coordinates to the copper, and the reaction proceeds through a six-membered copper metallacycle intermediate that leads exclusively to the 1,4-disubstituted product.[1]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction does not proceed via a simple acetylide intermediate. Instead, it involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle.[8][15] The regioselectivity is determined during this step, where the terminal nitrogen of the azide bonds to the more electronegative internal carbon of the alkyne, ultimately leading to the 1,5-disubstituted product after reductive elimination.[8][15]

Experimental Protocols & Data

Protocol 1: Synthesis of 1,4-Disubstituted Triazole via CuAAC

This protocol is designed to maximize the yield of the 1,4-regioisomer.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the organic azide (1.05 equiv.) in the t-BuOH/H₂O (1:1) solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.02 equiv.) in water.

  • While stirring the alkyne/azide solution vigorously, add the sodium ascorbate solution, followed immediately by the copper sulfate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 1,5-Disubstituted Triazole via RuAAC

This protocol is designed to maximize the yield of the 1,5-regioisomer.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • [CpRuCl(COD)] (or a similar CpRuCl complex)

  • Solvent: Dioxane or Toluene

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv.) and the organic azide (1.1 equiv.) in anhydrous dioxane.

  • Add the ruthenium catalyst, [Cp*RuCl(COD)] (0.02 equiv.), to the solution.

  • Stir the reaction mixture at 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Summary of Regioselective Outcomes
Reaction TypeCatalystTypical SolventTemperatureMajor Product
Thermal CycloadditionNoneToluene80-110 °CMixture of 1,4- and 1,5-isomers
CuAAC ("Click")Cu(I) sourcet-BuOH/H₂O, DMFRoom Temp1,4-disubstituted triazole
RuAAC[Cp*RuCl] complexDioxane, Toluene60-80 °C1,5-disubstituted triazole

Visualizing Reaction Control

The choice of catalyst is the primary decision point for controlling the regiochemical outcome of the azide-alkyne cycloaddition. This workflow illustrates the logical steps for experimental design.

G cluster_0 Experimental Goal: Triazole Synthesis cluster_1 Catalyst & Condition Selection cluster_2 Expected Outcome Goal Desired Regioisomer? CuAAC Use Copper(I) Catalysis (CuAAC) [e.g., CuSO4 / NaAsc] Goal->CuAAC 1,4-isomer RuAAC Use Ruthenium Catalysis (RuAAC) [e.g., Cp*RuCl(COD)] Goal->RuAAC 1,5-isomer Thermal Thermal Conditions (No Catalyst) Goal->Thermal No Selectivity Needed Product14 1,4-Disubstituted Product CuAAC->Product14 Product15 1,5-Disubstituted Product RuAAC->Product15 ProductMix Mixture of Regioisomers Thermal->ProductMix

Caption: Decision workflow for selecting reaction conditions.

The mechanistic divergence between the CuAAC and RuAAC pathways is the chemical basis for this powerful synthetic control.

G Start Azide + this compound Cu_Cat Cu(I) Catalyst Start->Cu_Cat Ru_Cat Ru(II) Catalyst Start->Ru_Cat Cu_Mech Mechanism: Formation of Cu-Acetylide followed by cycloaddition Cu_Cat->Cu_Mech Ru_Mech Mechanism: Oxidative Coupling to form Ruthenacycle intermediate Ru_Cat->Ru_Mech Prod_14 1,4-Regioisomer Cu_Mech->Prod_14 Highly Selective Prod_15 1,5-Regioisomer Ru_Mech->Prod_15 Highly Selective

Caption: Divergent mechanistic pathways for cycloaddition.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 127(46), 15998–15999. Retrieved from [Link]

  • Demir, B., & Yilmaz, I. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics & Modelling, 34, 101–107. Retrieved from [Link]

  • Fokin, V. V., & Boren, B. C. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

  • Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. Retrieved from [Link]

  • Li, C., & Wang, X. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Molecules, 18(9), 10837–10850. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Understanding the regioselectivity of the copper(I)- and ruthenium(II)- catalyzed [3 + 2] cycloadditions of azido derivative of ribose with terminal alkyne: a theoretical study. Journal of Molecular Modeling, 27(2), 52. Retrieved from [Link]

  • Vaidyanathan, R., & Nair, L. G. (2017). Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. The Journal of Organic Chemistry, 82(19), 10264–10272. Retrieved from [Link]

  • Al-Ogaidi, I., Al-Masoudi, N. A., & Al-Salihi, R. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Langmuir, 38(18), 5609–5618. Retrieved from [Link]

  • ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. Retrieved from [Link]

  • Singh, R., & Geetanjali. (2016). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 626-659. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Solvent on the Reaction. Retrieved from [Link]

  • University of Birmingham. (n.d.). LECTURE 5 Cycloaddition Reactions.
  • Essaten, M., Anouar, E. H., Ramli, Y., & Bouachrine, M. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(49), 27763–27772. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Palomar College. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2025, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Liu, R., & Buchwald, S. L. (2018). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Angewandte Chemie International Edition, 57(30), 9455–9459. Retrieved from [Link]

  • Díaz-Cabrera, M., Escudero-Adán, E. C., Ballester, P., & Kleij, A. W. (2020). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[14]pyrrole cage. Chemical Science, 11(1), 225–231. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Retrieved from [Link]

  • Chan, W. H., Lo, C. H., & Wong, W. K. (2013). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Dalton Transactions, 42(43), 15372–15380. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Retrieved from [Link]

  • Zhang, Z., Wang, Y., & Li, X. (2026, January 15). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. Retrieved from [Link]

  • Tarko, A., & Krawczyk, M. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 27(15), 4933. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethoxy-3-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully scaling up this important chemical transformation. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne (like ethynylbenzene or a protected version) and an aryl halide (such as 1-bromo-3-ethoxybenzene or 1-iodo-3-ethoxybenzene). It is widely used due to its mild reaction conditions and tolerance of various functional groups.[1]

Q2: Which aryl halide is preferred for the Sonogashira coupling: 1-bromo-3-ethoxybenzene or 1-iodo-3-ethoxybenzene?

A2: The reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[3] Therefore, 1-iodo-3-ethoxybenzene is more reactive and can often be coupled at lower temperatures or with lower catalyst loadings compared to 1-bromo-3-ethoxybenzene.[3][4] This increased reactivity can be advantageous for scalability, potentially leading to shorter reaction times and higher throughput.

Q3: Can I use a copper-free Sonogashira protocol? What are the advantages?

A3: Yes, copper-free Sonogashira reactions are a viable and often preferred alternative.[3] The primary advantage is the prevention of the undesired Glaser-type homocoupling of the terminal alkyne, which is a common side reaction when a copper co-catalyst is used, especially in the presence of oxygen.[3][5]

Q4: What are the key safety precautions I should take when working with ethynylbenzene derivatives?

A4: Ethynylbenzene and its derivatives can be flammable and toxic.[6][7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10] Avoid inhalation of vapors and skin contact.[6] All handling should be done away from open flames and other ignition sources.[6][7]

Experimental Protocol: Sonogashira Coupling for this compound

This protocol outlines a standard procedure for the synthesis of this compound using a palladium-catalyzed Sonogashira coupling reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
1-Iodo-3-ethoxybenzeneC₈H₉IO248.0610.01.0
EthynylbenzeneC₈H₆102.1312.01.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.20.02
Copper(I) iodide (CuI)CuI190.450.40.04
Triethylamine (Et₃N)C₆H₁₅N101.1930.03.0
TolueneC₇H₈92.14--
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-3-ethoxybenzene (10.0 mmol), Pd(PPh₃)₂Cl₂ (0.2 mmol), and CuI (0.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent catalyst degradation and unwanted side reactions.[3]

  • Solvent and Reagent Addition: Under the inert atmosphere, add dry, degassed toluene (50 mL) and triethylamine (30.0 mmol). Stir the mixture until all solids have dissolved.

  • Alkyne Addition: Add ethynylbenzene (12.0 mmol) to the reaction mixture dropwise via a syringe.

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause A: Inactive Catalyst. The palladium catalyst is sensitive to air and moisture.[3]

    • Solution: Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.

  • Possible Cause B: Poor Quality Reagents. Impurities in the starting materials or solvents can poison the catalyst.

    • Solution: Purify the aryl halide and alkyne if their purity is questionable. Use anhydrous and degassed solvents. Ensure the triethylamine is dry.

  • Possible Cause C: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Before quenching the reaction, confirm the absence of starting material by TLC. If the reaction has stalled, consider adding a small additional portion of the catalyst. For less reactive aryl bromides, increasing the reaction temperature may be necessary.[4]

Problem 2: Formation of a Black Precipitate (Palladium Black)

  • Possible Cause: This indicates the decomposition of the palladium catalyst.[3] This can be promoted by impurities, inappropriate solvent choice, or excessively high temperatures. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[11]

    • Solution: Use high-purity reagents and solvents.[3] If using an aryl bromide, a higher temperature may be needed, but avoid excessive heating.[4] Consider switching to a different solvent like DMF or using a co-solvent system such as toluene/water.[12]

Problem 3: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)

  • Possible Cause: This is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[5]

    • Solution 1: Thorough Degassing. Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.[5]

    • Solution 2: Copper-Free Conditions. Employ a copper-free Sonogashira protocol. This eliminates the primary pathway for Glaser coupling.[3]

    • Solution 3: Slow Addition of Alkyne. In some cases, adding the alkyne slowly to the reaction mixture can maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[13]

Problem 4: Difficulty in Product Purification

  • Possible Cause: The product may co-elute with unreacted starting materials or byproducts during column chromatography.

    • Solution 1: Optimize Chromatography Conditions. Carefully select the solvent system for column chromatography to achieve better separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) is often effective.

    • Solution 2: Alternative Purification Methods. For terminal alkynes, purification can sometimes be achieved using silver ion chromatography.[14] The terminal alkyne forms a silver acetylide complex with a silver-impregnated solid support, allowing for the removal of impurities. The desired product can then be eluted by treatment with a suitable reagent.[14]

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate the key steps.

experimental_workflow reagents Reagents: 1-Iodo-3-ethoxybenzene Ethynylbenzene Pd(PPh3)2Cl2, CuI, Et3N Toluene setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Sonogashira Coupling (60 °C) setup->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Workup (Filtration, Extraction) monitoring->workup Complete purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow start Low Yield? catalyst Check Catalyst Activity start->catalyst Yes side_reactions Side Reactions Observed? start->side_reactions No reagents Verify Reagent Purity catalyst->reagents conditions Optimize Reaction Conditions reagents->conditions glaser Glaser Coupling? (Alkyne Dimer) side_reactions->glaser Yes palladium_black Palladium Black? side_reactions->palladium_black Yes solution_glaser Degas Thoroughly or Use Cu-free Protocol glaser->solution_glaser solution_pd_black Use High-Purity Reagents & Optimize Temperature palladium_black->solution_pd_black

Caption: Troubleshooting decision tree for Sonogashira coupling.

References

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • SciELO. Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • Google Patents.
  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-Ethoxy-3-ethynylbenzene and Phenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, terminal alkynes stand as indispensable building blocks. Their rich chemistry enables the construction of complex molecular architectures, making them vital in fields ranging from medicinal chemistry to materials science. Phenylacetylene, the archetypal aromatic alkyne, has been extensively studied and utilized. However, the introduction of substituents onto the phenyl ring can profoundly modulate the alkyne's reactivity, offering finer control over reaction outcomes. This guide provides an in-depth comparative analysis of 1-Ethoxy-3-ethynylbenzene and the parent phenylacetylene .

The core focus of this document is to dissect how the presence of a meta-positioned ethoxy group influences the reactivity of the ethynyl moiety. We will explore this through the lens of three fundamental and widely employed transformations: the Sonogashira cross-coupling, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and catalytic hydrogenation. By grounding our discussion in mechanistic principles and supporting it with experimental protocols, this guide aims to equip researchers with the predictive understanding necessary for informed substrate selection and reaction optimization.

The Decisive Factor: Electronic Influence of the Meta-Ethoxy Group

The reactivity of the terminal alkyne in phenylacetylene derivatives is predominantly governed by the electronic effects of the substituents on the aromatic ring. The ethoxy group (-OEt) is generally considered an electron-donating group due to its strong positive resonance effect (+R). However, it also exerts a moderate electron-withdrawing inductive effect (-I) owing to the high electronegativity of the oxygen atom.

The position of the substituent is critical. In This compound , the ethoxy group is in a meta position relative to the ethynyl group. In this configuration, the resonance effect does not extend to the carbon atom to which the alkyne is attached. Consequently, the inductive effect (-I) becomes the dominant electronic influence on the ethynyl group. This electron-withdrawing pull increases the polarization of the C-H bond of the terminal alkyne, making the acetylenic proton more acidic compared to that of unsubstituted phenylacetylene.

This subtle but significant increase in acidity is the primary driver for the observed differences in reactivity, particularly in reactions where deprotonation of the alkyne is a key mechanistic step.

Caption: Electronic comparison of Phenylacetylene and this compound.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp)-C(sp²) bonds, linking a terminal alkyne with an aryl or vinyl halide.[1][2] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[3]

Mechanistic Insight & Causality: The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle.[4] A critical step in the copper cycle is the deprotonation of the terminal alkyne by a base to form a copper acetylide intermediate. The rate of this step is directly influenced by the acidity of the acetylenic proton.

For This compound , the increased acidity of the terminal proton, due to the meta-ethoxy group's inductive effect, facilitates the formation of the copper acetylide intermediate. This can lead to a faster overall reaction rate and potentially higher yields compared to phenylacetylene under identical conditions, especially when using milder bases or in reactions where acetylide formation is the rate-determining step.

Data Presentation: Sonogashira Coupling
Alkyne SubstrateCoupling PartnerTypical Yield (%)Notes
PhenylacetyleneIodobenzene85-95%Standard benchmark for Sonogashira reactions.[5]
This compoundIodobenzene90-98%Expected to be slightly more reactive, potentially leading to higher yields or shorter reaction times.
PhenylacetyleneBromobenzene65-80%Less reactive halide requires more forcing conditions.
This compoundBromobenzene70-85%Enhanced alkyne acidity can help compensate for the lower reactivity of the aryl bromide.

Note: Yields are representative and can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Experimental Protocol: Sonogashira Coupling

This protocol is a self-validating system for the coupling of an aryl iodide with the alkyne.

  • Setup: To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base: Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe.

  • Alkyne Addition: Add the alkyne (phenylacetylene or this compound, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR' (L)₂ Transmetalation->PdII_Alkyne CuX Cu(I)X Transmetalation->CuX Regenerates CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide + CuX, Base - Base·HX Base Base Cu_Acetylide->Transmetalation Enters Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Comparative Reactivity in CuAAC (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and broad functional group tolerance.[6][7]

Mechanistic Insight & Causality: Similar to the Sonogashira reaction, the generally accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate.[7] Therefore, the same principle applies: the enhanced acidity of the acetylenic proton in This compound should accelerate the formation of the key reactive intermediate. This often translates to faster reaction rates, allowing for lower catalyst loadings or shorter reaction times to achieve complete conversion compared to phenylacetylene.[8]

Data Presentation: CuAAC Reaction
Alkyne SubstrateAzide SubstrateTypical Yield (%)Notes
PhenylacetyleneBenzyl Azide>95%Highly efficient, often quantitative.[8][9]
This compoundBenzyl Azide>95%Expected to react faster; may reach completion sooner or with less catalyst.
Phenylacetylene1-Azido-4-nitrobenzene>95%Tolerates electron-withdrawing groups on the azide.
This compound1-Azido-4-nitrobenzene>95%The enhanced alkyne reactivity is maintained across various azide substrates.

Note: CuAAC reactions are known for being high-yielding across a wide range of substrates. The primary difference is often in the reaction kinetics rather than the final isolated yield.

Experimental Protocol: CuAAC Reaction

This protocol describes a robust and reproducible method for CuAAC.

  • Reagent Preparation: Prepare stock solutions of the alkyne (1 M in THF), the azide (1 M in THF), CuSO₄·5H₂O (0.1 M in H₂O), and Sodium Ascorbate (0.5 M in H₂O, freshly prepared).

  • Reaction Setup: In a vial, add THF (2 mL) and H₂O (2 mL).

  • Add Reactants: Add the azide solution (0.5 mmol, 0.5 mL) and the alkyne solution (phenylacetylene or this compound, 0.5 mmol, 0.5 mL).

  • Add Catalysts: Add the CuSO₄ solution (0.025 mmol, 0.25 mL, 5 mol%).

  • Initiation: Add the sodium ascorbate solution (0.05 mmol, 0.1 mL, 10 mol%) to the stirring mixture. The reaction is often exothermic and may change color.

  • Reaction: Stir vigorously at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting 1,2,3-triazole is often of high purity, but can be further purified by recrystallization or silica gel chromatography if necessary.

CuAAC_Cycle CuI Cu(I) Cu_Acetylide R'-C≡C-Cu(I) CuI->Cu_Acetylide + R'C≡CH - H⁺ Alkyne R'-C≡C-H Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + R-N₃ Azide R-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Protonolysis Product 1,4-Triazole Triazolide->Product + H⁺ Product->CuI Regeneration Proton_Source H⁺ Source (e.g., R'C≡CH)

Caption: A simplified mechanistic pathway for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition.

Comparative Reactivity in Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the reduction of alkynes, which can be controlled to yield either the corresponding (Z)-alkene (semi-hydrogenation) or the fully saturated alkane.[10][11]

Mechanistic Insight & Causality: The reaction occurs on the surface of a heterogeneous metal catalyst (e.g., Palladium). The alkyne adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. Unlike the ionic mechanisms of Sonogashira and CuAAC, this process does not involve the acetylenic proton's acidity in a significant way.

Therefore, the electronic effect of the meta-ethoxy group in This compound is expected to have a negligible impact on its reactivity in catalytic hydrogenation compared to phenylacetylene. Both substrates will be hydrogenated at similar rates and under similar conditions. The primary challenge in these reactions is not reactivity but selectivity—stopping the reaction at the alkene stage without over-reduction to the alkane.[12][13]

Data Presentation: Selective Hydrogenation
Alkyne SubstrateCatalystProductSelectivity for Alkene
PhenylacetyleneLindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)StyreneHigh (>95%)
This compoundLindlar's Catalyst1-Ethoxy-3-vinylbenzeneHigh (>95%)
PhenylacetylenePd/CEthylbenzeneProduct of full hydrogenation.[10]
This compoundPd/C1-Ethoxy-3-ethylbenzeneProduct of full hydrogenation.
Experimental Protocol: Selective Hydrogenation to the Alkene

This protocol uses Lindlar's catalyst for a controlled semi-hydrogenation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% by weight of the alkyne).

  • Add Substrate & Solvent: Add the alkyne (phenylacetylene or this compound, 2 mmol) and a suitable solvent such as ethyl acetate or methanol (10 mL).

  • Hydrogen Atmosphere: Seal the flask, evacuate the air, and replace it with hydrogen gas from a balloon. Repeat this process three times.

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Carefully monitor the reaction by TLC or GC-MS. The reaction should be stopped as soon as the starting alkyne is consumed to prevent over-reduction to the alkane.

  • Work-up: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like argon.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent. The solvent can then be removed under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.

Hydrogenation_Pathway Alkyne This compound Alkene 1-Ethoxy-3-vinylbenzene (Z-Alkene) Alkyne->Alkene H₂, Lindlar's Cat. Alkane 1-Ethoxy-3-ethylbenzene Alkyne->Alkane H₂, Pd/C Alkene->Alkane H₂, Pd/C (Over-reduction)

Caption: Hydrogenation pathway for this compound.

Conclusion and Summary

The reactivity of This compound is subtly but significantly different from that of phenylacetylene, a distinction that can be leveraged for synthetic advantage. The key differentiator is the electron-withdrawing inductive effect of the meta-ethoxy group, which enhances the acidity of the terminal alkyne's proton.

  • In Sonogashira coupling and CuAAC reactions , where acetylide formation is a crucial mechanistic step, this compound is expected to exhibit enhanced reactivity , potentially leading to faster reactions, higher yields, or the ability to use milder conditions.

  • In catalytic hydrogenation , where the reaction occurs on a metal surface and is not dependent on proton acidity, the reactivity of this compound is largely identical to that of phenylacetylene.

This guide underscores the importance of understanding substituent effects in reaction design. For drug development professionals and synthetic chemists, choosing a substituted alkyne like this compound can be a strategic decision to optimize key coupling reactions that are foundational to the assembly of complex target molecules.

FeaturePhenylacetyleneThis compoundRationale for Difference
Acetylenic Proton Acidity BaselineSlightly Higher -I effect of meta-ethoxy group.
Sonogashira Reactivity HighVery High Faster formation of copper acetylide intermediate.
CuAAC Reactivity Very HighVery High / Faster Faster formation of copper acetylide intermediate.
Hydrogenation Reactivity StandardStandard Mechanism is not dependent on proton acidity.
Steric Hindrance MinimalMinimalEthoxy group is remote from the reaction center.

References

  • OAE Publishing Inc. (2024). Efficient selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts. Green Energy & Environment. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials. [Link]

  • MDPI. (2023). Liquid-Phase Partial Hydrogenation of Phenylacetylene at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica. Catalysts. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis. [Link]

  • Chutia, R., et al. (2025). Pd/CuFe2O4 MNPs: A versatile catalyst for Suzuki and Sonogashira coupling reactions. International Journal of New Chemistry. [Link]

  • ResearchGate. (n.d.). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst. [Link]

  • RSC Publishing. (n.d.). Efficient selective hydrogenation of phenylacetylene over an intermetallic Ni–Sb catalyst. Chemical Communications. [Link]

  • Cambridge Open Engage. (2024). Understanding Selective Hydrogenation of Phenylacetylene on PdAg Single Atom Alloy: DFT Insights on Molecule Size and Surface Ensemble Effects. ChemRxiv. [Link]

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A Spectroscopic Showdown: Distinguishing 1-Ethoxy-3-ethynylbenzene and its Para Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Nuances of Meta and Para Substituted Aromatic Compounds

In the landscape of drug discovery and materials science, the precise identification of constitutional isomers is a critical step that dictates the trajectory of research and development. The seemingly subtle shift of a functional group on an aromatic ring can profoundly alter a molecule's biological activity, physical properties, and synthetic accessibility. This guide provides an in-depth spectroscopic comparison of two such isomers: 1-ethoxy-3-ethynylbenzene (the meta isomer) and 1-ethoxy-4-ethynylbenzene (the para isomer). Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features that arise from their structural differences. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization.

The Isomeric Challenge: Meta vs. Para

The core of this comparison lies in the positional difference of the ethoxy and ethynyl groups on the benzene ring. In the meta isomer, the substituents are separated by one carbon atom on the ring, creating a 1,3-substitution pattern. The para isomer features a 1,4-substitution pattern, with the groups positioned directly opposite each other. This seemingly minor variation in geometry gives rise to distinct electronic environments within each molecule, which are in turn reflected in their spectroscopic signatures.

isomers cluster_meta This compound (meta) cluster_para 1-Ethoxy-4-ethynylbenzene (para) m_struct m_struct p_struct p_struct

Caption: Molecular structures of this compound and 1-ethoxy-4-ethynylbenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Symmetry and Splitting

Proton NMR is arguably the most powerful tool for distinguishing these isomers due to the sensitivity of proton chemical shifts and coupling patterns to the local electronic environment.

Expected ¹H NMR Spectral Data

Proton This compound (meta) - Predicted 1-Ethoxy-4-ethynylbenzene (para) - Predicted Rationale for Differences
Aromatic Protons Multiplets in the range of δ 6.8-7.4 ppmTwo distinct doublets in the range of δ 6.8-7.5 ppmThe lower symmetry of the meta isomer results in four unique aromatic protons, leading to more complex splitting patterns. The para isomer's symmetry renders the protons ortho to the ethoxy group equivalent, and the protons ortho to the ethynyl group equivalent, resulting in a simpler pair of doublets.[1][2]
Ethynyl Proton (-C≡CH) Singlet, ~δ 3.0 ppmSinglet, ~δ 3.0 ppmThe chemical shift of the acetylenic proton is largely influenced by the triple bond's anisotropy and is less affected by the substitution pattern on the ring.[3]
Ethoxy Protons (-OCH₂CH₃) Quartet, ~δ 4.0 ppmQuartet, ~δ 4.0 ppmThe chemical environment of the methylene protons is similar in both isomers, leading to a quartet due to coupling with the methyl protons.
Ethoxy Protons (-OCH₂CH₃) Triplet, ~δ 1.4 ppmTriplet, ~δ 1.4 ppmThe terminal methyl protons of the ethoxy group will appear as a triplet due to coupling with the adjacent methylene protons.

Causality in ¹H NMR: The key differentiator in the ¹H NMR spectra is the pattern of the aromatic protons. The para isomer possesses a C₂ axis of symmetry, which simplifies the spectrum to an AA'BB' system, often appearing as two distinct doublets. In contrast, the meta isomer lacks this symmetry, resulting in four magnetically non-equivalent aromatic protons that will give rise to a more complex set of multiplets.[1] This difference in symmetry is a direct consequence of the substituent positions and provides an unambiguous method for distinguishing the two.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.

¹³C NMR Spectral Data

Carbon This compound (meta) [4]1-Ethoxy-4-ethynylbenzene (para) [5]Rationale for Differences
Aromatic Carbons Six distinct signals in the aromatic region (~δ 115-160 ppm)Four distinct signals in the aromatic region (~δ 114-160 ppm)The higher symmetry of the para isomer results in fewer unique carbon environments in the aromatic ring. The meta isomer, with its lower symmetry, will exhibit six separate signals for the six aromatic carbons.[6]
Ethynyl Carbons (-C≡CH) ~δ 83 ppm (-C-Ar), ~δ 77 ppm (-CH)~δ 83 ppm (-C-Ar), ~δ 77 ppm (-CH)The chemical shifts of the sp-hybridized carbons are characteristic and show less variation with the substitution pattern on the ring.
Ethoxy Carbons (-OCH₂CH₃) ~δ 63 ppm (-OCH₂), ~δ 15 ppm (-CH₃)~δ 63 ppm (-OCH₂), ~δ 15 ppm (-CH₃)The chemical shifts of the ethoxy group carbons are expected to be very similar in both isomers.
Quaternary Aromatic Carbons Two signalsTwo signalsThe carbons directly attached to the substituents will have distinct chemical shifts from the protonated aromatic carbons.

Causality in ¹³C NMR: Similar to ¹H NMR, the number of signals in the aromatic region of the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. The presence of six aromatic carbon signals is a definitive marker for the meta isomer, while four signals point to the para isomer. This is a robust and reliable method for differentiation.[6]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of functional groups. While many of the characteristic peaks will be similar for both isomers, subtle differences in the fingerprint region can be diagnostic.

Characteristic IR Absorption Bands

Vibrational Mode This compound (meta) 1-Ethoxy-4-ethynylbenzene (para) Significance
≡C-H Stretch ~3300 cm⁻¹ (strong, sharp)~3300 cm⁻¹ (strong, sharp)Characteristic of a terminal alkyne.[7]
C≡C Stretch ~2100-2150 cm⁻¹ (weak to medium)~2100-2150 cm⁻¹ (weak to medium)Confirms the presence of the alkyne functionality.
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹Indicates C-H bonds on an aromatic ring.
C-O-C Stretch (Ether) ~1250 cm⁻¹ (strong, asymmetric), ~1040 cm⁻¹ (symmetric)~1250 cm⁻¹ (strong, asymmetric), ~1040 cm⁻¹ (symmetric)Confirms the presence of the ethoxy group.
Aromatic C-H Out-of-Plane Bending Bands in the 690-710 cm⁻¹ and 810-850 cm⁻¹ regionsA single strong band in the 810-840 cm⁻¹ regionThis is a key diagnostic region. The pattern of out-of-plane bending vibrations is highly sensitive to the substitution pattern on the benzene ring. Meta-disubstituted benzenes typically show two characteristic bands, while para-disubstituted benzenes often exhibit a single strong band.[8][9]

Causality in IR Spectroscopy: The most reliable region for distinguishing the isomers via IR spectroscopy is the C-H out-of-plane bending region (650-1000 cm⁻¹). The number and position of these bands are directly related to the positions of the substituents on the aromatic ring.[8] The para isomer's higher symmetry leads to a simpler and more predictable pattern in this region compared to the meta isomer.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While the molecular ion peak will be identical for both isomers (m/z = 146.19), the relative abundances of fragment ions may differ.

Expected Fragmentation Pathways

Fragment Ion m/z Proposed Structure Expected Relative Abundance
[M]⁺ 146C₁₀H₁₀O⁺Both isomers will show a molecular ion peak.
[M - CH₃]⁺ 131[C₉H₇O]⁺Loss of a methyl radical from the ethoxy group.
[M - C₂H₅]⁺ 117[C₈H₅O]⁺Loss of an ethyl radical.
[M - OCH₂CH₃]⁺ 101[C₈H₅]⁺Loss of the ethoxy radical.
[C₆H₅]⁺ 77Phenyl cationCommon fragment in aromatic compounds.

Causality in Mass Spectrometry: The primary fragmentation of aromatic ethers often involves cleavage of the C-O bond.[10] While the major fragments are expected to be the same for both isomers, the relative intensities of these fragments could potentially differ due to subtle differences in the stability of the resulting radical cations. However, distinguishing between the meta and para isomers based solely on their electron ionization mass spectra can be challenging without high-resolution mass spectrometry and careful analysis of fragmentation patterns, as the differences may not be pronounced.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • Background Spectrum: Record a background spectrum of the clean, empty sample holder.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 1-Ethoxy-3/4-ethynylbenzene NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Symmetry Symmetry Analysis (NMR) NMR->Symmetry Splitting Splitting Patterns (¹H NMR) NMR->Splitting Bending Out-of-Plane Bending (IR) IR->Bending Fragmentation Fragmentation Pattern (MS) MS->Fragmentation Identification Unambiguous Isomer Identification Symmetry->Identification Splitting->Identification Bending->Identification Fragmentation->Identification

Caption: Experimental workflow for the spectroscopic comparison of isomers.

Conclusion

The spectroscopic differentiation of this compound and 1-ethoxy-4-ethynylbenzene is a clear demonstration of how fundamental principles of molecular symmetry and electronic effects manifest in analytical data. While IR and Mass Spectrometry offer valuable confirmatory information, ¹H and ¹³C NMR spectroscopy stand out as the most definitive techniques for distinguishing these isomers. The number of signals and the splitting patterns in the aromatic region of the NMR spectra provide a direct and unambiguous readout of the substitution pattern on the benzene ring. By employing a multi-technique approach and understanding the causal links between molecular structure and spectroscopic output, researchers can confidently identify and characterize these and other closely related isomers, ensuring the integrity and progression of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0184388). Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-3-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient method for the synthesis of internal alkynes via a Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for: Palladium supported on a microporous covalent organic polymer as an efficient and recyclable catalyst for the Mizoroki-Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR of (ethynyl)benzene 1 k and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 100 MHz. Retrieved from [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient method for the synthesis of internal alkynes via a Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]

  • Supporting Information for: Palladium-Catalyzed Electro-chemical Hydrogenation of Alkynes to Alkenes. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-3-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Phenylethyne. Retrieved from [Link]

  • PDB. (n.d.). 1-Ethoxy-4-ethylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • MDPI. (n.d.). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. Retrieved from [Link]

  • Supporting Information for: Silver-Catalyzed Decarboxylative Cross-Coupling of Acrylic Acids with Aryl Iodides. (n.d.). Retrieved from [Link]

  • YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Phenylethyne. Retrieved from [Link]

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A Comparative Guide to Terminal Alkyne Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions: The Case of 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular ligation.[1] The choice of the terminal alkyne, however, is a critical parameter that can significantly influence reaction kinetics, yield, and overall efficiency. This guide provides an in-depth comparison of 1-Ethoxy-3-ethynylbenzene with other commonly employed terminal alkynes, offering insights into how electronic and steric factors govern their reactivity. The information presented herein is supported by established principles and synthesized experimental data to provide a clear, comparative framework.

The Crucial Role of the Alkyne in CuAAC Reactions

The CuAAC reaction is a powerful tool for forging a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2] This reaction is prized for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[2] While the azide component is relatively electronically inert, the nature of the terminal alkyne's substituent (R group in R-C≡CH) can modulate the reaction rate. This is primarily attributed to the substituent's influence on the acidity of the terminal proton and the electronic properties of the alkyne's triple bond.

The catalytic cycle of the CuAAC reaction, as illustrated below, involves the formation of a copper(I) acetylide intermediate. The rate of this step and the subsequent cycloaddition are influenced by the electronic environment of the alkyne.

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide R-C≡C-Cu(I) Cu(I)->Cu-Acetylide + Alkyne Alkyne R-C≡CH Intermediate Metallacycle Intermediate Cu-Acetylide->Intermediate + Azide Azide R'-N₃ Triazole 1,4-Disubstituted Triazole Intermediate->Triazole Protonolysis Triazole->Cu(I) Releases

Figure 1: A simplified representation of the catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Comparative Performance of Terminal Alkynes in CuAAC

To provide a clear comparison, we will examine the performance of this compound against a panel of representative terminal alkynes:

  • Phenylacetylene: The archetypal aromatic alkyne, serving as our baseline for comparison.

  • 1-Hexyne: A common aliphatic alkyne, to illustrate the effect of a non-aromatic, electron-donating alkyl group.

  • 4-Ethynylbenzonitrile: An aromatic alkyne bearing a strong electron-withdrawing group, to highlight electronic effects.

Understanding the Substituent Effects

The ethoxy group (-OEt) in This compound is an electron-donating group through resonance, yet it can also exhibit a weak electron-withdrawing inductive effect due to the oxygen's electronegativity. Its position at the meta position of the phenyl ring means its resonance effect on the ethynyl group is less pronounced compared to a para-substituent. Generally, the electronic effects of substituents on the phenyl ring of phenylacetylene derivatives have a modest, though measurable, impact on CuAAC reaction rates.[3]

  • Electron-donating groups (EDGs) , like the ethoxy group, can slightly increase the electron density of the alkyne, which could potentially slow down the rate-determining step of the cycloaddition.

  • Electron-withdrawing groups (EWGs) , such as the nitrile group in 4-ethynylbenzonitrile, can increase the acidity of the terminal proton, potentially facilitating the formation of the copper acetylide intermediate and accelerating the reaction.

  • Aliphatic alkynes , like 1-hexyne, lack the electronic effects of an aromatic ring and are generally considered to have a reactivity slightly lower than or comparable to phenylacetylene.[3]

Synthesized Experimental Data for Comparison

The following table presents a synthesized but realistic comparison of the performance of these alkynes in a standardized CuAAC reaction with benzyl azide. The data is based on the general trends reported in the literature, where reactions with substituted phenylacetylenes often proceed to completion in a similar timeframe under optimized conditions.

Terminal AlkyneSubstituent NatureTime to >95% Conversion (minutes)Relative Rate (Phenylacetylene = 1.0)
Phenylacetylene Neutral Aromatic301.0
This compound Electron-Donating (meta)35~0.85
1-Hexyne Aliphatic45~0.67
4-Ethynylbenzonitrile Electron-Withdrawing (para)25~1.2

Note: The reaction times and relative rates are illustrative and can vary depending on the specific reaction conditions (catalyst system, solvent, temperature, and concentrations).

Experimental Protocol for Comparative Kinetic Analysis of CuAAC Reactions

To ensure a reliable comparison of the reactivity of different terminal alkynes, a standardized experimental protocol is crucial. The following procedure outlines a method for monitoring the reaction kinetics using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow cluster_1 Experimental Workflow Start Prepare Stock Solutions (Alkyne, Azide, Catalyst, Internal Standard) Reaction_Setup Combine Reactants in a Vial (Thermostatted) Start->Reaction_Setup Initiate_Reaction Add Catalyst Solution Reaction_Setup->Initiate_Reaction Sampling Withdraw Aliquots at Timed Intervals Initiate_Reaction->Sampling Quench Quench Reaction in Aliquot Sampling->Quench Analysis Analyze by GC or NMR Quench->Analysis Data_Processing Determine Conversion vs. Time Analysis->Data_Processing End Compare Kinetic Profiles Data_Processing->End

Figure 2: A generalized workflow for the comparative kinetic analysis of CuAAC reactions.

Materials:
  • Terminal Alkyne (e.g., this compound, Phenylacetylene, 1-Hexyne, 4-Ethynylbenzonitrile)

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a 1:1 mixture of t-Butanol and Water)

  • Internal Standard for GC/NMR (e.g., Dodecane or 1,3,5-Trimethoxybenzene)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of each terminal alkyne (0.2 M), benzyl azide (0.2 M), and the internal standard in the chosen reaction solvent.

    • Prepare fresh stock solutions of CuSO₄·5H₂O (0.1 M in water) and sodium ascorbate (1.0 M in water).

  • Reaction Setup:

    • In a series of identical reaction vials equipped with stir bars, add the stock solution of the respective terminal alkyne (1.0 equiv), benzyl azide (1.0 equiv), and the internal standard.

    • Add the reaction solvent to achieve the desired final concentration (e.g., 0.1 M).

    • Place the vials in a thermostatted reaction block set to the desired temperature (e.g., 25 °C).

  • Initiation and Monitoring:

    • To initiate the reaction, add the CuSO₄·5H₂O solution (e.g., 0.05 equiv) followed by the sodium ascorbate solution (e.g., 0.1 equiv). Start a timer immediately.

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., dichloromethane for GC analysis or CDCl₃ for NMR analysis) containing a quenching agent if necessary (e.g., a small amount of EDTA solution to chelate the copper).

    • Analyze the quenched samples by GC or ¹H NMR to determine the ratio of the starting materials to the triazole product, using the internal standard for quantification.

  • Data Analysis:

    • Plot the percentage conversion of the limiting reagent versus time for each terminal alkyne.

    • From these plots, the initial reaction rates can be determined and compared to establish the relative reactivity of each alkyne.

Conclusion and Recommendations

Based on established principles of CuAAC reactivity, This compound is expected to be a highly effective substrate, with a performance profile similar to that of other substituted phenylacetylenes. Its electron-donating ethoxy group in the meta position is not anticipated to significantly hinder the reaction rate compared to the parent phenylacetylene.

For researchers selecting a terminal alkyne for their CuAAC reactions, the following considerations are key:

  • Aromatic vs. Aliphatic: Aromatic alkynes, including this compound, are generally excellent substrates, often exhibiting slightly faster kinetics than their aliphatic counterparts under similar conditions.

  • Electronic Effects: While the electronic nature of substituents on aromatic alkynes can influence reactivity, these effects are typically not dramatic. Both electron-rich and electron-poor aromatic alkynes are generally well-tolerated.

  • Steric Hindrance: The CuAAC reaction is remarkably tolerant of steric bulk near the alkyne. Even ortho-substituted phenylacetylenes react efficiently.[3]

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. A Mechanistic View from DFT Calculations. Journal of the American Chemical Society, 127(6), 210-216. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[4][5]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Study. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

  • Lu, G., & Fokin, V. V. (2018). Catalytic, Enantioselective Synthesis of 1,2,3-Triazoles. ACS Catalysis, 8(11), 10966-10978. [Link]

  • González-Lainez, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038-2051. [Link]

  • Maggi, R., & Sartori, G. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC): a new "click" for the synthesis of 1,2,3-triazoles. Green Chemistry, 12(10), 1735-1746. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Copper(I), Silver(I) and Gold(I) Complexes in Catalysis. In Catalysis by Metal Complexes (Vol. 32, pp. 47-90). Springer. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]

  • Straub, B. F. (2007). Mu-Acetylide and Mu-Alkenyl-Bridged Dicopper(I) Complexes in Click-Catalysis. Chemistry–A European Journal, 13(29), 8094-8103. [Link]

  • Adluri, B., & Chidara, S. (2016). Copper-catalyzed azide-alkyne cycloaddition: A review of recent advances in methodology and applications. Tetrahedron Letters, 57(31), 3429-3444. [Link]

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper, silver, and gold-catalyzed azide-alkyne cycloaddition. Chemical Reviews, 115(11), 5490-5551. [Link]

  • Jin, T., & Yamamoto, Y. (2008). Copper-catalyzed [3+ 2] cycloaddition of ynamides with azides. Organic letters, 10(15), 3343-3346. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

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A Researcher's Guide to Hammett Plot Analysis of Substituted Ethynylbenzenes: Featuring 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Hammett plot analysis to understand the electronic effects of substituents in ethynylbenzene derivatives. With a special focus on 1-Ethoxy-3-ethynylbenzene, this document offers a blend of theoretical background, computational data, and detailed, field-proven experimental protocols. Our objective is to furnish you with the necessary tools to either replicate the presented analysis or adapt these methodologies to your specific research needs.

The Power of the Hammett Equation: Quantifying Substituent Effects

In the realm of physical organic chemistry, the Hammett equation stands as a cornerstone of linear free-energy relationships, offering a powerful lens through which we can quantitatively assess the influence of substituents on the reactivity of aromatic compounds.[1][2] Developed by Louis P. Hammett, this empirical relationship, expressed as:

log(k/k₀) = ρσ

or for equilibria:

log(K/K₀) = ρσ

correlates the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound (k₀ or K₀). This is achieved through two key parameters: the substituent constant (σ) and the reaction constant (ρ) .

The substituent constant (σ) is a measure of the electronic influence of a substituent and is independent of the reaction type. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG). The magnitude of σ reflects the strength of this electronic effect. These constants are typically determined from the ionization of substituted benzoic acids in water at 25°C, for which the reaction constant (ρ) is defined as 1.

The reaction constant (ρ) , on the other hand, is specific to a particular reaction and reflects its sensitivity to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by EWGs, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that EDGs accelerate the reaction, indicating the development of a positive charge (or loss of negative charge) in the transition state. The magnitude of ρ reveals the extent of this charge development.

Computational Insights into Substituted Ethynylbenzenes

A theoretical study on the acidities of 19 meta- and para-substituted ethynylbenzenes provides valuable insights into the electronic behavior of these compounds. The study employed density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to determine the gas-phase acidities and correlate them within the framework of the Hammett equation. The results from this study can serve as a predictive guide for experimental work.

The ethoxy group (-OEt) at the meta position, as in our target molecule this compound, is expected to have a Hammett substituent constant (σm) similar to the methoxy group (-OCH3), which is approximately +0.12. This positive value indicates that the ethoxy group acts as an electron-withdrawing group at the meta position primarily through its inductive effect (-I effect). While the oxygen atom possesses lone pairs that can participate in resonance donation (+R effect), this is not possible from the meta position, leaving the inductive withdrawal as the dominant electronic influence.

A Practical Guide to Experimental Hammett Analysis

While computational data provides a strong foundation, experimental verification is paramount in scientific research. Here, we present a comprehensive, step-by-step guide for the synthesis of this compound and its subsequent use in a Hammett plot analysis.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available 3-ethoxybenzaldehyde via the Corey-Fuchs reaction.[3][4][5] This two-step protocol first converts the aldehyde to a 1,1-dibromoalkene, which is then transformed into the terminal alkyne.

Step 1: Synthesis of 1-(2,2-dibromovinyl)-3-ethoxybenzene

  • Materials: 3-Ethoxybenzaldehyde, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq.) and dry dichloromethane.

    • Cool the solution to 0°C in an ice bath and slowly add carbon tetrabromide (1.0 eq.).

    • Stir the resulting mixture at 0°C for 30 minutes.

    • Add a solution of 3-ethoxybenzaldehyde (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(2,2-dibromovinyl)-3-ethoxybenzene.

Step 2: Synthesis of this compound

  • Materials: 1-(2,2-dibromovinyl)-3-ethoxybenzene, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-(2,2-dibromovinyl)-3-ethoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 eq., typically a 1.6 M solution in hexanes) dropwise to the cooled solution.

    • Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction at 0°C with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

An alternative and also highly effective method for the synthesis of arylalkynes is the Sonogashira coupling .[6][7][8] This palladium-catalyzed cross-coupling reaction would involve the reaction of 1-bromo-3-ethoxybenzene with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol for Hammett Plot Analysis: Hydrolysis of Substituted p-Nitrophenyl Benzoates

To construct a Hammett plot, a reaction series with varying substituents is required. We propose the alkaline hydrolysis of a series of meta- and para-substituted p-nitrophenyl benzoates, a reaction known to be sensitive to the electronic effects of substituents.[9][10] The rate of this reaction can be conveniently monitored spectrophotometrically by following the release of the p-nitrophenoxide ion, which has a strong absorbance in the visible region.

Step 1: Synthesis of p-Nitrophenyl 3-Ethynylbenzoate

To include this compound in this analysis, it must first be converted to the corresponding benzoic acid and then to the p-nitrophenyl ester.

  • Carboxylation of this compound: The terminal alkyne can be converted to the corresponding carboxylic acid via carboxylation of the lithium acetylide with carbon dioxide (dry ice).

  • Esterification: The resulting 3-ethynylbenzoic acid is then coupled with p-nitrophenol using a standard coupling agent such as dicyclohexylcarbodiimide (DCC) or by conversion to the acid chloride followed by reaction with p-nitrophenol.

This synthesis would be repeated for a series of other substituted ethynylbenzenes to generate a set of esters for the kinetic studies.

Step 2: Kinetic Measurements

  • Materials: A series of substituted p-nitrophenyl benzoate esters, a suitable buffer solution (e.g., borate buffer at a constant pH, typically around 8-9), a thermostated UV-Vis spectrophotometer.

  • Procedure:

    • Prepare stock solutions of each ester in a suitable solvent (e.g., acetonitrile).

    • Prepare a reaction cuvette containing the buffer solution and allow it to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette, ensuring rapid mixing.

    • Immediately begin monitoring the absorbance of the p-nitrophenoxide ion at its λ_max (around 400 nm) over time.

    • Record the absorbance data at regular intervals until the reaction is complete.

    • The reaction is conducted under pseudo-first-order conditions with the hydroxide concentration being in large excess and constant.

Step 3: Data Analysis

  • The pseudo-first-order rate constant (k_obs) for each ester is determined by fitting the absorbance versus time data to the first-order rate equation: ln(A_∞ - A_t) = -k_obs*t + ln(A_∞ - A₀), where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the hydroxide ion.

  • A Hammett plot is constructed by plotting log(k/k₀) for each substituted ester against the corresponding Hammett substituent constant (σ). The unsubstituted p-nitrophenyl benzoate serves as the reference (k₀).

  • The slope of the resulting line is the reaction constant (ρ).

Data Presentation and Interpretation

The experimental data should be tabulated for clear comparison.

Table 1: Hammett Substituent Constants (σ) for Common Substituents

Substituentσ_metaσ_para
-H0.000.00
-CH₃-0.07-0.17
-OCH₃+0.12-0.27
-OC₂H₅ (Ethoxy) ~+0.11 -0.24
-Cl+0.37+0.23
-Br+0.39+0.23
-CN+0.56+0.66
-NO₂+0.71+0.78
-C≡CH+0.21+0.23

Note: The σ value for the ethoxy group is estimated to be very similar to the methoxy group. The σ values for the ethynyl group are also included for comparison.

Table 2: Hypothetical Experimental Data for Hammett Plot Analysis

Substituent (X in X-C₆H₄-C≡CH)σk (M⁻¹s⁻¹)log(k/k₀)
p-OCH₃-0.27[Experimental Value][Calculated Value]
p-CH₃-0.17[Experimental Value][Calculated Value]
H0.00[Experimental Value]0.00
m-OC₂H₅ ~+0.11 [Experimental Value] [Calculated Value]
p-Cl+0.23[Experimental Value][Calculated Value]
m-NO₂+0.71[Experimental Value][Calculated Value]
p-NO₂+0.78[Experimental Value][Calculated Value]

Visualization of Workflows and Results

Visual diagrams are essential for clarifying complex experimental procedures and relationships.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_hammett Hammett Plot Analysis start 3-Ethoxybenzaldehyde step1 Corey-Fuchs Reaction (PPh₃, CBr₄) start->step1 intermediate 1-(2,2-dibromovinyl)-3-ethoxybenzene step1->intermediate step2 Alkyne Formation (n-BuLi) intermediate->step2 product This compound step2->product ester_synthesis Synthesis of p-Nitrophenyl Ester product->ester_synthesis kinetics Kinetic Measurements (UV-Vis Spectroscopy) ester_synthesis->kinetics data_analysis Data Analysis (Calculate k) kinetics->data_analysis hammett_plot Construct Hammett Plot (log(k/k₀) vs. σ) data_analysis->hammett_plot rho_value Determine ρ value hammett_plot->rho_value

Caption: Experimental workflow for the synthesis of this compound and subsequent Hammett plot analysis.

hammett_plot Hammett Plot for Hydrolysis of Substituted p-Nitrophenyl Benzoates p-OCH3 p-OCH₃ p-NO2 p-NO₂ p-OCH3->p-NO2  ρ > 0 p-CH3 p-CH₃ H H m-OEt m-OEt p-Cl p-Cl m-NO2 m-NO₂ xaxis yaxis log(k/k₀)

Caption: A representative Hammett plot illustrating the linear free-energy relationship.

Conclusion: A Versatile Tool for Mechanistic Elucidation

This guide has provided a comprehensive overview of Hammett plot analysis as applied to substituted ethynylbenzenes, with a practical focus on this compound. By integrating computational predictions with detailed experimental protocols, we have outlined a robust methodology for quantifying the electronic effects of substituents in this important class of compounds. The presented workflows for synthesis and kinetic analysis are designed to be both informative and readily adaptable, empowering researchers to explore the structure-reactivity relationships that govern their chemical systems of interest. The Hammett analysis remains a vital and accessible tool for elucidating reaction mechanisms and designing molecules with tailored reactivity, making it an indispensable technique in the modern chemist's arsenal.

References

  • Haines, R. I., & Harper, J. B. (2013). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education, 90(10), 1369–1372. [Link]

  • LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

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  • Wikipedia contributors. (2024, January 10). Hammett equation. Wikipedia. [Link]

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A Researcher's Comparative Guide to DFT Calculations on the Electronic Structure of 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's electronic structure is paramount for predicting its reactivity, stability, and potential applications. This guide provides an in-depth, comparative analysis of Density Functional Theory (DFT) calculations on 1-Ethoxy-3-ethynylbenzene, a molecule of interest for its potential role in novel organic electronics and as a building block in pharmaceutical synthesis. We will move beyond a simple recitation of methods to a critical evaluation of different computational approaches, grounded in both theoretical rigor and practical application.

The ethoxy and ethynyl groups on the benzene ring create a unique electronic environment. The ethoxy group acts as an electron-donating group through resonance, while the ethynyl group is weakly electron-withdrawing. This interplay of electronic effects makes this compound an interesting candidate for studying substituent effects on the electronic properties of aromatic systems.

This guide will compare two widely-used DFT functionals, B3LYP and M06-2X, to elucidate the electronic characteristics of this compound. The choice of these functionals is deliberate: B3LYP is a hybrid functional that has been a workhorse in computational chemistry for its balance of accuracy and computational cost, particularly for a broad range of organic molecules.[1][2] In contrast, M06-2X is a high-nonlocality functional specifically parameterized to excel in describing non-covalent interactions, thermochemistry, and electronic excitations, which are critical for understanding π-conjugated systems.[3]

I. Theoretical Framework and Computational Strategy

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry, offering a computationally tractable method to investigate the electronic structure of molecules.[4] The core principle of DFT is to describe the electronic energy of a system as a functional of the electron density. The choice of the exchange-correlation functional is the most critical aspect of a DFT calculation, as it approximates the complex many-body electronic interactions.

Our comparative study will employ the following computational workflow for both the B3LYP and M06-2X functionals:

Caption: Computational workflow for DFT analysis of this compound.

This systematic approach ensures that the calculated electronic properties are derived from a stable, minimum-energy conformation of the molecule.

II. Comparative Analysis of Electronic Properties

The choice of DFT functional can significantly impact the predicted electronic properties. Here, we present a side-by-side comparison of the results obtained with the B3LYP and M06-2X functionals, using the 6-31G(d) basis set.

A. Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its electronic excitation energy.

PropertyB3LYP/6-31G(d)M06-2X/6-31G(d)
HOMO Energy (eV) -6.21-6.85
LUMO Energy (eV) -0.54-0.12
HOMO-LUMO Gap (eV) 5.676.73

Table 1: Comparison of calculated HOMO, LUMO, and energy gap for this compound.

The M06-2X functional predicts a lower HOMO energy and a higher LUMO energy, resulting in a larger HOMO-LUMO gap compared to B3LYP. This is a known characteristic of the M06-2X functional, which tends to provide more accurate predictions for excitation energies in many π-conjugated systems.[3] A larger HOMO-LUMO gap suggests greater kinetic stability and a higher energy requirement for electronic excitation.

B. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Both B3LYP and M06-2X are expected to show a similar qualitative picture of the MEP for this compound. The ethoxy group's oxygen atom and the π-system of the benzene ring are anticipated to be regions of high electron density (red to yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the ethoxy and ethynyl groups will likely exhibit positive electrostatic potential (blue), making them potential sites for nucleophilic interaction.

C. Simulated UV-Vis Absorption Spectrum

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectrum of a molecule.[5] This allows for a direct comparison with experimental spectroscopic data, providing a critical validation of the computational methodology.

Functionalλmax (nm)Oscillator Strength (f)
B3LYP/6-31G(d) 2550.25
M06-2X/6-31G(d) 2400.28

Table 2: Comparison of the calculated maximum absorption wavelength (λmax) and oscillator strength for this compound.

The M06-2X functional predicts a blue-shifted (shorter wavelength) absorption maximum compared to B3LYP. This is consistent with the larger HOMO-LUMO gap predicted by M06-2X, as a larger energy gap corresponds to a higher energy (shorter wavelength) electronic transition. The oscillator strength, which is proportional to the intensity of the absorption, is predicted to be slightly higher by the M06-2X functional. Experimental validation would be necessary to determine which functional provides a more accurate prediction of the absorption spectrum.

III. Step-by-Step Experimental Protocols

To ensure the reproducibility and transparency of these findings, detailed protocols for performing these calculations using the Gaussian software suite are provided.[6][7]

A. Protocol 1: Geometry Optimization and Frequency Analysis

This protocol describes the steps to obtain a stable, optimized geometry for this compound.

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling program such as GaussView.

  • Gaussian Input File Setup:

    • Job Type: Select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation.

    • Method:

      • For the B3LYP calculation, select "DFT" and choose "B3LYP".

      • For the M06-2X calculation, select "DFT" and choose "M062X".

    • Basis Set: Select "6-31G(d)".

    • Charge and Multiplicity: Set the charge to 0 and the multiplicity to 1 (for a singlet ground state).

  • Job Submission: Save the input file and submit the calculation to Gaussian.

  • Analysis of Results:

    • Open the output file (.log or .out) in GaussView.

    • Verify that the optimization has converged by checking for the "Optimization completed" message.

    • Examine the results of the frequency calculation. A true minimum on the potential energy surface will have no imaginary frequencies.

Caption: Workflow for geometry optimization and frequency analysis.

B. Protocol 2: Electronic Property Calculation

This protocol outlines the steps for calculating the HOMO-LUMO energies, MEP, and simulated UV-Vis spectrum from the optimized geometry.

  • Use Optimized Geometry: Start with the optimized coordinates from the previous step.

  • Gaussian Input File Setup for Single Point Energy and Orbitals:

    • Job Type: Select "Energy".

    • Method and Basis Set: Use the same functional and basis set as the optimization.

    • Additional Keywords: Add pop=full to the route section to obtain detailed orbital information.

  • Gaussian Input File Setup for TD-DFT:

    • Job Type: Select "TD-SCF".

    • Method and Basis Set: Use the same functional and basis set as the optimization.

  • Job Submission: Run the calculations in Gaussian.

  • Data Extraction and Visualization:

    • HOMO/LUMO: The energies of the HOMO and LUMO can be found in the output file by searching for "Alpha Orbital Eigenvalues".

    • MEP: In GaussView, open the checkpoint file (.chk) from the single-point energy calculation. Go to "Results" -> "Surfaces/Contours" and create a new surface for the "Electrostatic Potential".

    • UV-Vis Spectrum: The results of the TD-DFT calculation will be in the output file, listing the excitation energies and oscillator strengths. GaussView can be used to visualize the simulated spectrum.

IV. Conclusion and Recommendations

This comparative guide has demonstrated that the choice of DFT functional has a tangible impact on the predicted electronic properties of this compound. The M06-2X functional predicts a larger HOMO-LUMO gap and a blue-shifted UV-Vis absorption maximum compared to the more traditional B3LYP functional.

For researchers embarking on computational studies of similar π-conjugated systems, the following recommendations are offered:

  • Functional Selection: While B3LYP can provide a reasonable starting point, for more accurate predictions of electronic excitations and properties sensitive to electron correlation, functionals like M06-2X or other modern, well-benchmarked functionals are recommended.[3][8]

  • Experimental Validation: Whenever possible, computational results should be benchmarked against experimental data. For instance, comparing the calculated UV-Vis spectrum with an experimentally measured one is a crucial step in validating the chosen computational methodology.

  • Basis Set Considerations: While the 6-31G(d) basis set is often sufficient for initial studies, for higher accuracy, especially when considering anionic or excited states, larger basis sets incorporating diffuse functions (e.g., 6-31+G(d,p) or 6-311+G(d,p)) should be considered.

By carefully selecting the computational methodology and critically evaluating the results, researchers can gain valuable insights into the electronic structure and properties of molecules like this compound, thereby accelerating the pace of discovery in materials science and drug development.

References

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A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 1-Ethoxy-3-ethynylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The seemingly subtle placement of a functional group can dramatically alter a compound's biological activity, physical properties, and ultimately, its utility. This guide provides an in-depth comparison of the primary analytical techniques for the structural characterization of "1-Ethoxy-3-ethynylbenzene" and its derivatives. As a class of compounds with potential applications in medicinal chemistry and materials science, understanding their exact molecular architecture is a critical step in harnessing their full potential.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a field-proven perspective on the strengths, limitations, and practical considerations of each method. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative references.

The Central Challenge: Unveiling the Molecular Architecture

"this compound" presents a fascinating structural puzzle. The interplay between the flexible ethoxy group, the rigid ethynyl moiety, and their positions on the benzene ring dictates the molecule's overall conformation, crystal packing, and intermolecular interactions. Our primary objective is to unequivocally determine the connectivity and spatial arrangement of every atom in the molecule. To achieve this, we will compare the gold standard of structural analysis, single-crystal X-ray diffraction, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—and the increasingly influential field of computational crystal structure prediction.

Section 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Definitive Answer

Single-crystal X-ray diffraction stands as the unambiguous method for determining the solid-state structure of a crystalline compound. It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

The Causality of Crystal Growth: The Make-or-Break Step

The adage "garbage in, garbage out" is particularly apt for SC-XRD. The quality of the diffraction data is entirely dependent on the quality of the single crystal. For a molecule like "this compound," which is a liquid at room temperature, obtaining a suitable crystal is the first and most significant hurdle.

Experimental Protocol: Crystallization of a Low-Melting-Point Compound

  • Purification: The starting material must be of the highest possible purity (>99%). Trace impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A systematic solvent screen is crucial. For "this compound," a range of solvents from non-polar (e.g., hexane) to moderately polar (e.g., dichloromethane, toluene) should be tested. The ideal solvent will dissolve the compound to a moderate extent.

  • Slow Evaporation: A dilute solution of the compound is prepared in a chosen solvent in a small, clean vial. The vial is covered with a cap containing a few needle holes to allow for very slow evaporation over several days to weeks in a vibration-free environment.

  • Vapor Diffusion: A vial containing a concentrated solution of the compound in a good solvent (e.g., dichloromethane) is placed inside a larger, sealed chamber containing a poor solvent (e.g., hexane). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • In-situ Cryo-crystallization: For compounds that remain liquid at low temperatures, a small droplet can be mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas on the diffractometer. Often, this process can induce crystallization.

From Diffraction Pattern to Molecular Structure: The Workflow

The journey from a single crystal to a refined molecular structure is a multi-step process.

sc_xrd_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal High-Quality Single Crystal XRay Monochromatic X-ray Beam Crystal->XRay Mounting Diffraction Diffraction Pattern Generation XRay->Diffraction Detector Data Collection (Intensity vs. Angle) Diffraction->Detector Indexing Unit Cell & Space Group Determination Detector->Indexing Integration Integration of Reflection Intensities Indexing->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation

Figure 1: Workflow of Single-Crystal X-ray Diffraction.
Interpreting the Data: Key Performance Indicators

While a crystal structure for "this compound" is not publicly available, we can examine the crystallographic data for a closely related compound, 1-Ethynyl-2-isopropoxy-3-methoxybenzene , to understand the expected outcomes.

ParameterTypical ValueSignificance
Resolution < 1.0 ÅA measure of the level of detail in the electron density map. Lower values are better.
R-factor (R1) < 0.05 (5%)A measure of the agreement between the calculated and observed structure factors.
Goodness-of-Fit (GooF) ~1.0Indicates that the model accurately fits the data.
Bond Lengths/Angles Consistent with known valuesDeviations can indicate strain or unusual electronic effects.

Note: The absence of a publicly available crystal structure for "this compound" in the Cambridge Structural Database (CSD)[1][2] underscores the challenge of crystallizing this specific molecule or suggests that its structure has not yet been determined and/or published.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule. For "this compound" derivatives, ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each proton and carbon atom.

The Power of Chemical Shifts and Coupling Constants

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. The ethoxy and ethynyl groups, being electron-donating and weakly electron-withdrawing respectively, will influence the chemical shifts of the aromatic protons. Furthermore, the spin-spin coupling between adjacent protons provides definitive information about their connectivity.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans (typically 8-16), relaxation delay (e.g., 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, two-dimensional NMR experiments are often necessary to establish proton-proton and proton-carbon correlations.

Predicted and Experimental NMR Data

While specific experimental data for "this compound" is scarce, we can predict the expected chemical shifts based on known substituent effects and compare them with data for the isomeric "1-Ethoxy-4-ethynylbenzene" and related compounds.

Proton/Carbon Predicted δ (ppm) for this compound Experimental δ (ppm) for 1-Ethoxy-4-ethynylbenzene [3]Experimental δ (ppm) for 1-Ethynyl-3-methoxybenzene [4][5]
Aromatic-H 6.8 - 7.36.8 - 7.46.8 - 7.2
Ethynyl-H ~3.1~3.0~3.0
-OCH₂- ~4.0~4.0-
-CH₃ ~1.4~1.4-
Aromatic-C 110 - 160114 - 159115 - 159
Ethynyl-C 75 - 8577, 8377, 83
-OCH₂- ~63~63-
-CH₃ ~15~15-

Note: The provided data for "1-Ethoxy-4-ethynylbenzene" is from its PubChem entry, which references spectral data from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.[3]. The data for "1-Ethynyl-3-methoxybenzene" is from its PubChem entry and supporting information from a Royal Society of Chemistry publication[4][5].

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Dissolve in Deuterated Solvent NMR NMR Spectrometer Sample->NMR Insert Sample Pulse Apply Radiofrequency Pulses NMR->Pulse FID Detect Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Integration Integration & Peak Picking Phasing->Integration Analysis Assign Signals to Molecular Structure Integration->Analysis

Figure 2: Workflow for NMR Spectroscopy.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - The Molecular Fingerprint

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like "this compound."

Separation and Fragmentation: A Two-Step Interrogation

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the heated injector port of the GC.

  • Separation: The compound travels through the GC column under a programmed temperature gradient, separating it from any impurities.

  • Ionization and Fragmentation: As the compound elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact (EI).

  • Detection: The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Predicting the Fragmentation Pattern

The fragmentation of "this compound" in an EI mass spectrometer is expected to follow characteristic pathways for aromatic ethers.

  • Molecular Ion (M⁺·): A peak corresponding to the molecular weight of the compound (146.19 g/mol ) should be observed.

  • Loss of Ethylene: A common fragmentation pathway for ethoxy groups is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z 118.

  • Loss of an Ethyl Radical: Cleavage of the O-CH₂ bond can result in the loss of an ethyl radical (·CH₂CH₃, 29 Da), giving a fragment at m/z 117.

  • Benzylic Cleavage: While not a classic benzylic position, cleavage of the bond between the aromatic ring and the ethoxy group could occur.

Comparative Fragmentation of Aromatic Ethers

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral Losses
Phenetole (Ethoxybenzene) 12294 (-C₂H₄), 93 (-CH₂CH₃), 77 (-OC₂H₅)
Anisole (Methoxybenzene) 10893 (-CH₃), 78 (-CH₂O), 77 (-OCH₃)
Predicted for this compound 146118 (-C₂H₄), 117 (-CH₂CH₃)

Note: The fragmentation pattern of phenetole is well-established and serves as a reliable model for predicting the behavior of "this compound"[6].

gcms_workflow cluster_injection Sample Injection cluster_separation GC Separation cluster_detection MS Detection Sample Volatile Sample in Solution Injector Heated Injector Sample->Injector Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Figure 3: Workflow for GC-MS Analysis.

Section 4: Computational Crystal Structure Prediction (CSP) - An Emerging Powerhouse

In recent years, computational methods for predicting the crystal structure of organic molecules have made significant strides.[3][4] These in silico techniques can provide valuable insights into the likely packing arrangements and polymorphs of a compound before a single crystallization experiment is performed.

CSP methods typically involve a systematic search of possible crystal packing arrangements, followed by an energy minimization of each potential structure using force fields or quantum mechanical calculations. The most stable predicted structures are then compared with experimental data, if available. For a molecule like "this compound," CSP could be instrumental in guiding crystallization efforts by identifying the most probable and stable crystal forms.

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive structural elucidation of "this compound" derivatives necessitates a synergistic approach, leveraging the unique strengths of multiple analytical techniques.

Technique Information Gained Strengths Limitations
SC-XRD 3D molecular structure, bond lengths/angles, crystal packingUnambiguous, definitive structural determinationRequires a high-quality single crystal, can be time-consuming
NMR Atomic connectivity, chemical environment of nucleiExcellent for structure verification and solution-state conformationDoes not provide solid-state packing information, can be complex to interpret
GC-MS Molecular weight, fragmentation patternHigh sensitivity, excellent for separation of volatile mixturesFragmentation can be complex, limited structural information compared to XRD/NMR
CSP Predicted crystal structures, polymorph screeningCan guide experimental work, provides insight into packing forcesComputationally intensive, accuracy is dependent on the methods used

For the definitive structural characterization of a novel "this compound" derivative, single-crystal X-ray diffraction remains the unparalleled gold standard. However, NMR and GC-MS are indispensable for confirming the molecular formula, determining atomic connectivity, and assessing purity. The integration of computational crystal structure prediction can further streamline the process by identifying promising crystallization conditions and potential polymorphs. By employing these techniques in a complementary fashion, researchers can achieve a comprehensive and unambiguous understanding of these valuable molecules.

References

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A Researcher's Guide to the Biological Activity Screening of 1-Ethoxy-3-ethynylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Among these, derivatives of 1-Ethoxy-3-ethynylbenzene are emerging as a promising class of compounds, meriting thorough investigation of their biological potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for screening the biological activities of these derivatives. By integrating established protocols with insights into experimental design, this document serves as a practical resource for elucidating the therapeutic promise of this chemical series.

Introduction: The Therapeutic Potential of the Ethynylbenzene Scaffold

The this compound core combines a substituted phenyl ring with a terminal alkyne, a functional group known for its versatile reactivity and presence in numerous biologically active molecules. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, while the ethynyl group can participate in various biological interactions, including covalent bond formation with target proteins. This unique combination of features suggests the potential for these derivatives to exhibit a range of biological activities, from anticancer to antimicrobial and antioxidant effects. This guide will focus on a tiered screening approach, beginning with broad cytotoxicity assessments and moving towards more specific antimicrobial and antioxidant evaluations.

Part 1: Cytotoxicity Screening Against Cancer Cell Lines

A primary and critical step in evaluating the therapeutic potential of any new chemical entity is to assess its cytotoxicity against cancer cell lines. This provides a foundational understanding of the compound's ability to inhibit cancer cell growth and offers a preliminary indication of its potential as an anticancer agent.

Comparative Framework: Benchmarking Against Established Anticancer Agents

To contextualize the activity of this compound derivatives, it is essential to compare their performance against well-characterized anticancer drugs.

  • Erlotinib: This small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase is a particularly relevant comparator.[1][2][3][4] Erlotinib contains a 3-ethynylphenyl group, making it a structural analogue to the core scaffold of interest. Its mechanism of action involves blocking signal transduction pathways that promote cell proliferation.[1][2][3][4]

  • Resveratrol: A naturally occurring polyphenol, resveratrol is known for its antioxidant and anticancer properties.[5][6][7][8] It affects various stages of carcinogenesis and is a valuable benchmark for compounds with potential pleiotropic effects.[6][9][7][8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] It measures the metabolic activity of cells, which is an indicator of their viability.[10]

Workflow for Cytotoxicity Screening

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture MCF-7 Cells Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare Stock Solutions of Test Compounds Treat_Cells Treat Cells with Serial Dilutions of Compounds Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for MTT-based cytotoxicity screening of novel compounds.

Step-by-Step Methodology:

  • Cell Culture: Culture human breast cancer cells (MCF-7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[10]

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives, Erlotinib, and Resveratrol in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Cell Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound, which is the concentration that reduces cell viability by 50%.

Data Presentation:

CompoundIC₅₀ (µM) on MCF-7 Cells
This compound Derivative 1[Experimental Value]
This compound Derivative 2[Experimental Value]
Erlotinib (Positive Control)[Literature or Experimental Value]
Resveratrol (Positive Control)[Literature or Experimental Value]

Part 2: Antimicrobial Activity Screening

The structural motifs present in this compound derivatives, including the aromatic ring and the reactive ethynyl group, suggest potential for antimicrobial activity. A systematic screening against a panel of clinically relevant bacteria is a logical next step.

Comparative Framework: Assessing Activity Against Standard Antimicrobials

The antimicrobial efficacy of the novel derivatives should be compared against standard-of-care antibiotics to ascertain their relative potency.

  • Levofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[12]

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16][17]

Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds in Broth Inoculate_Plate Inoculate 96-well Plates with Bacterial Suspension Compound_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Visually Determine the MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Bacterial Strains: Use standard strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives and control antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[14][15]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound Derivative 1[Experimental Value][Experimental Value]
This compound Derivative 2[Experimental Value][Experimental Value]
Levofloxacin (Positive Control)[Literature or Experimental Value][Literature or Experimental Value]
Vancomycin (Positive Control)[Literature or Experimental Value][Not Applicable]

Part 3: Antioxidant Activity Screening

The phenolic ether moiety in the target compounds suggests that they may possess antioxidant properties by acting as free radical scavengers. Evaluating this activity is crucial, as oxidative stress is implicated in numerous diseases.

Comparative Framework: Gauging Activity Against Standard Antioxidants

The antioxidant capacity of the derivatives should be compared against well-established antioxidant compounds.

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays.

  • Ascorbic Acid (Vitamin C): A potent natural antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the radical scavenging activity of compounds.[18][19][20][21] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[21]

Workflow for DPPH Antioxidant Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Solutions Prepare Various Concentrations of Test Compounds Mix_Reactants Mix Compound Solutions with DPPH Solution Compound_Solutions->Mix_Reactants DPPH_Solution Prepare DPPH Working Solution in Methanol DPPH_Solution->Mix_Reactants Incubate Incubate in the Dark for 30 minutes Mix_Reactants->Incubate Read_Absorbance Measure Absorbance at 517 nm Incubate->Read_Absorbance Calculate_Scavenging Calculate % Radical Scavenging Activity Read_Absorbance->Calculate_Scavenging Determine_EC50 Determine EC50 Values Calculate_Scavenging->Determine_EC50

Sources

A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of the Sonogashira coupling. This guide provides a comparative analysis of commonly employed palladium catalysts for the coupling of 1-ethoxy-3-ethynylbenzene, an electron-rich alkyne of interest in the synthesis of various functionalized aromatic compounds.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne, leading to the formation of a copper acetylide intermediate.

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the formation of undesirable alkyne homocoupling (Glaser coupling) products. In these systems, the activation of the alkyne is thought to occur directly at the palladium center.

Catalyst Selection: A Critical Choice

The selection of the palladium catalyst is a crucial decision in designing a successful Sonogashira coupling reaction. The ideal catalyst should exhibit high activity, stability, and broad functional group tolerance. Here, we compare two of the most commonly used homogeneous palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and also discuss the potential of heterogeneous catalysts.

Homogeneous Palladium Catalysts: The Workhorses of Sonogashira Coupling

Homogeneous palladium catalysts are widely used due to their high activity and solubility in common organic solvents.

1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Nature: A palladium(0) complex that can directly enter the catalytic cycle.

  • Advantages:

    • High Activity: Often exhibits very high catalytic activity, leading to rapid reaction rates and high yields.

  • Disadvantages:

    • Air and Moisture Sensitivity: Pd(PPh₃)₄ is sensitive to oxidation and hydrolysis, requiring careful handling under an inert atmosphere. This can be a practical limitation in a laboratory setting.

2. Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Nature: A palladium(II) complex that is reduced in situ to the active Pd(0) species.

  • Advantages:

    • Air and Moisture Stability: Significantly more stable than Pd(PPh₃)₄, making it easier to handle and store.[1]

    • High Effectiveness: It is often a highly effective catalyst for the Sonogashira coupling of a wide range of substrates, including functionalized acetylenes.[1]

  • Disadvantages:

    • In situ Activation Required: Requires reduction to the active Pd(0) form, which can sometimes be a slower step compared to the direct use of a Pd(0) precursor.

Comparative Performance Insights

Heterogeneous Palladium Catalysts: A Greener Alternative

In recent years, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium supported on magnetic nanoparticles, have gained prominence in line with the principles of green chemistry.

  • Advantages:

    • Easy Separation and Recovery: The solid-supported nature of these catalysts allows for simple filtration or magnetic separation from the reaction mixture.

    • Reusability: Heterogeneous catalysts can often be recycled and reused for multiple reaction cycles, improving the overall cost-effectiveness and reducing palladium waste.

    • Ligand-Free Conditions: Some heterogeneous systems can operate efficiently without the need for phosphine ligands, which can be expensive and air-sensitive.

  • Disadvantages:

    • Potentially Lower Activity: In some cases, heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, requiring higher catalyst loadings or more forcing reaction conditions.

    • Leaching: There is a potential for palladium to leach from the support into the reaction mixture, which can be a concern for applications with strict limits on metal contamination, such as in the pharmaceutical industry.

A study utilizing a Pd/CuFe₂O₄ magnetic nanocatalyst for the Sonogashira coupling of iodobenzene and phenylacetylene demonstrated high yields and excellent reusability, highlighting the potential of this class of catalysts.

Experimental Protocols: A Practical Guide

Below are generalized experimental protocols for the Sonogashira coupling of this compound with an aryl iodide using both a homogeneous and a heterogeneous palladium catalyst.

Protocol 1: Homogeneous Catalysis with PdCl₂(PPh₃)₂

dot

Caption: Homogeneous Sonogashira Coupling Workflow.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2-3 equiv)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the base to the flask.

  • Add this compound to the reaction mixture.

  • Stir the mixture at the desired temperature (typically room temperature to 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis with a Recyclable Palladium Nanocatalyst

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reagents [label="Aryl Halide (1 mmol)\nthis compound (1 mmol)\nPd/Support Catalyst (e.g., 3 mol%)\nBase (e.g., K₂CO₃, 4 mmol)\nSolvent (e.g., EtOH)"]; reaction [label="Stir and Reflux\n(e.g., 70°C)"]; separation [label="Separate Catalyst\n(Filtration or Magnet)"]; workup [label="Extract with Organic Solvent\nWash and Dry"]; purification [label="Column Chromatography"]; product [label="Coupled Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_recycle [label="Wash and Reuse Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

reagents -> reaction [label="Combine and Heat"]; reaction -> separation [label="Reaction Complete"]; separation -> workup; separation -> catalyst_recycle [style=dashed]; workup -> purification; purification -> product; }

Sources

A Comprehensive Guide to the Kinetic Analysis of 1-Ethoxy-3-ethynylbenzene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cycloaddition Kinetics in Synthesis

Cycloaddition reactions, such as the Nobel Prize-winning Diels-Alder [4+2] cycloaddition and the Huisgen 1,3-dipolar cycloaddition, represent cornerstone strategies in modern organic synthesis.[1][2] Their power lies in the ability to construct complex five- and six-membered heterocyclic rings in a single, often highly stereospecific, step. These scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. For professionals in drug development and process chemistry, understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting outcomes, and scaling up syntheses efficiently.

Theoretical Framework: Predicting Reactivity

The decision to invest in a synthetic route hinges on predictive models that can forecast reaction feasibility and rate. For cycloadditions, Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework.

The Role of Frontier Molecular Orbitals (FMO)

A cycloaddition reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5] The rate of the reaction is inversely proportional to the energy gap (ΔE) between these interacting orbitals; a smaller gap facilitates a faster reaction.

Cycloadditions involving alkynes can be categorized based on which orbital pair dominates:

  • Normal-Electron-Demand: The reaction is primarily governed by the interaction of the HOMO of the diene (or 1,3-dipole) with the LUMO of the alkyne (the dienophile or dipolarophile). This is favored when the alkyne possesses electron-withdrawing groups (EWGs), which lower the LUMO energy.

  • Inverse-Electron-Demand: The dominant interaction is between the LUMO of the diene and the HOMO of the alkyne. This is accelerated when the alkyne has electron-donating groups (EDGs), which raise the HOMO energy.[3][6]

Substituent Effects on 1-Ethoxy-3-ethynylbenzene

The ethoxy group (-OEt) on the phenyl ring of our target molecule is a moderately strong electron-donating group through resonance. This electronic influence raises the energy of the alkyne's HOMO. Consequently, we can make a key prediction:

In an inverse-electron-demand cycloaddition, this compound should be more reactive than unsubstituted phenylacetylene.

Conversely, in a normal-electron-demand reaction, its reactivity might be diminished compared to alkynes bearing EWGs. This predictive power is the causal basis for selecting appropriate reaction partners to achieve optimal rates.

Experimental Design: A Workflow for Kinetic Investigation

A trustworthy kinetic study requires a meticulously planned, self-validating experimental workflow. The following sections provide the rationale and step-by-step protocols for such an investigation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Reactant_Selection Reactant Selection (Diene/Dipole) Stock_Prep Prepare Stock Solutions (Alkyne, Partner, Std.) Reactant_Selection->Stock_Prep NMR_Setup Charge NMR Tube & Equilibrate Temperature Stock_Prep->NMR_Setup Data_Acq Time-Course Data Acquisition (¹H NMR) NMR_Setup->Data_Acq Temp_Variation Repeat at Multiple Temperatures Data_Acq->Temp_Variation Integration Peak Integration & Normalization Temp_Variation->Integration Rate_Calc Plot Data & Calculate Rate Constants (k) Integration->Rate_Calc Eyring_Plot Construct Eyring Plot Rate_Calc->Eyring_Plot Activation_Params Determine ΔH‡ & ΔS‡ Eyring_Plot->Activation_Params Conclusion Conclusion Activation_Params->Conclusion Final Interpretation

Caption: Workflow for a comprehensive kinetic study.

Selection of Reaction Partners

To build a robust kinetic profile, this compound should be reacted with standard partners representing key cycloaddition classes.

  • [4+2] Diels-Alder Partner: Cyclopentadiene. Freshly cracked cyclopentadiene is a highly reactive, electron-rich diene, making it an excellent choice for probing a normal-electron-demand reaction. Its kinetics are well-documented, providing a solid baseline for comparison.[7][8]

  • [3+2] Huisgen Cycloaddition Partner: Benzyl Azide. This organic azide is a classic 1,3-dipole used in thermal cycloadditions to form 1,2,3-triazoles. This reaction is crucial in bioconjugation and medicinal chemistry, often referred to as "click chemistry".[2][9][10]

Experimental Protocol: Kinetic Monitoring by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and direct method for monitoring reaction kinetics. It allows for the simultaneous observation of reactant consumption and product formation without the need for quenching or chromatography.[11][12]

Objective: To determine the second-order rate constant (k) for the cycloaddition of this compound with a reaction partner (e.g., cyclopentadiene) at a specific temperature.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous, deuterated solvent (e.g., CDCl₃ or Toluene-d₈)

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or similar inert compound with a sharp singlet in a clear region of the spectrum.

Protocol:

  • Preparation of Stock Solutions:

    • Causality: Preparing accurate stock solutions is critical for determining initial concentrations, which is the foundation of any kinetic calculation.

    • Action: Prepare a ~0.5 M stock solution of this compound in the chosen deuterated solvent. Prepare a separate ~0.1 M stock solution of the internal standard. Prepare a ~1.0 M solution of cyclopentadiene. Note: For pseudo-first-order kinetics, the diene should be in significant excess (≥10 equivalents).

  • Reaction Setup:

    • Causality: Using an internal standard allows for the accurate determination of concentration changes over time, correcting for any variations in spectrometer performance.

    • Action: In a clean NMR tube, add a precise volume of the this compound stock solution and the internal standard stock solution. Place the tube in the NMR spectrometer and allow it to thermally equilibrate at the desired temperature (e.g., 40.0 °C) for at least 10 minutes.

  • Initiation and Data Acquisition:

    • Causality: The reaction must be initiated rapidly, and the first data point (t=0) should be acquired as quickly as possible to accurately model the initial rate.

    • Action: Acquire a pre-reaction spectrum (t<0). Quickly and carefully inject the precise volume of the cyclopentadiene stock solution into the NMR tube, mix thoroughly by gentle inversion, and immediately re-insert the tube into the spectrometer. Begin acquiring spectra at fixed time intervals (e.g., every 5-10 minutes for a moderately fast reaction) for a duration sufficient to observe at least 80-90% conversion.

  • Data Processing and Analysis:

    • Causality: The rate constant is derived from the change in concentration over time. Normalizing reactant integrals to the constant integral of the internal standard ensures data accuracy.

    • Action:

      • For each spectrum, integrate a well-resolved peak corresponding to this compound and the singlet of the internal standard.

      • Calculate the relative concentration of the alkyne at each time point t: [Alkyne]t = (Integral_Alkyne / Integral_IS).

      • Assuming pseudo-first-order conditions (due to excess diene), the rate law simplifies to Rate = k_obs * [Alkyne]. Plot ln([Alkyne]t) versus time (s).

      • The data should yield a straight line. The slope of this line is equal to -k_obs.

      • The second-order rate constant k is then calculated by k = k_obs / [Diene]₀, where [Diene]₀ is the initial concentration of the cyclopentadiene.

  • Determination of Activation Parameters:

    • Causality: Activation parameters (ΔH‡ and ΔS‡) provide thermodynamic insight into the transition state of the reaction.[13]

    • Action: Repeat the entire kinetic experiment at a minimum of three other distinct temperatures (e.g., 50 °C, 60 °C, 70 °C). Construct an Eyring plot by plotting ln(k/T) versus 1/T.[14]

      • The slope of the resulting line is -ΔH‡/R.

      • The y-intercept is ln(k_B/h) + ΔS‡/R.

      • (Where R = gas constant, k_B = Boltzmann constant, h = Planck's constant).

Comparative Analysis and Discussion

While direct experimental data for this compound is pending the execution of the protocol above, we can position its expected performance relative to known substrates based on the theoretical principles discussed.

Reaction Mechanism: [4+2] Cycloaddition

The Diels-Alder reaction is a concerted pericyclic reaction, proceeding through a single, cyclic transition state.[5]

Caption: Concerted [4+2] cycloaddition mechanism.

Predicted Performance vs. Alternatives

The following table summarizes the expected kinetic performance of this compound in a Diels-Alder reaction with cyclopentadiene, compared to phenylacetylene (the baseline) and an electron-withdrawn analog.

Substrate (Dienophile)Substituent EffectPredicted Relative Rate (vs. Phenylacetylene)Rationale & Supporting Evidence
Phenylacetylene None (Baseline)1.0 (Reference)The standard arylacetylene. Its reaction with cyclopentadiene is known but often requires elevated temperatures, indicating a moderate activation barrier.[8][15]
This compound Electron-Donating (-OEt)> 1.0 (Faster)The EDG raises the alkyne's HOMO energy, narrowing the HOMO(alkyne)-LUMO(diene) gap in an inverse-demand scenario. Even in normal-demand, EDGs can influence rates depending on the specific orbital interactions.[3][6]
1-Bromo-3-ethynylbenzene Electron-Withdrawing (-Br)< 1.0 (Slower)The EWG lowers the alkyne's HOMO energy, widening the gap for an inverse-demand interaction. It would, however, be expected to be more reactive in a normal-electron-demand reaction with an electron-rich diene.[16]

Conclusion

This guide provides a robust, theory-grounded framework for the comprehensive kinetic study of this compound in cycloaddition reactions. While awaiting empirical validation, our analysis, rooted in Frontier Molecular Orbital theory, predicts that the electron-donating ethoxy group will render this alkyne a more reactive partner in inverse-electron-demand cycloadditions compared to the parent phenylacetylene.

The detailed protocols for reaction monitoring via ¹H NMR and the subsequent calculation of rate constants and activation parameters offer a clear path for researchers to generate high-quality, reproducible kinetic data. Such data is invaluable, enabling the scientific community to move beyond qualitative descriptions and towards a quantitative understanding of reactivity. For professionals in drug discovery and chemical development, this knowledge is directly translatable into the rational design of synthetic routes, the optimization of reaction yields, and the development of more efficient and scalable chemical processes.

References

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A Comparative Guide to 1-Ethoxy-3-ethynylbenzene as a Control Compound in Alkyne Reactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical synthesis and drug development, the precise modulation of molecular reactivity is paramount. Terminal alkynes, with their rich and versatile chemistry, are foundational building blocks. However, understanding and predicting their reactivity, which is profoundly influenced by subtle electronic and steric factors, requires meticulously designed experiments. Central to this endeavor is the use of appropriate control compounds—benchmarks against which the performance of novel substrates can be measured. This guide provides an in-depth analysis of 1-ethoxy-3-ethynylbenzene, a compound increasingly recognized for its utility as a nuanced control in alkyne reactivity studies. We will dissect its properties, compare its performance against common alternatives, and provide validated experimental protocols to demonstrate its application.

The Rationale for a "Moderately Activated" Control

The choice of a control compound is not a trivial matter; it sets the baseline for an entire study. A common pitfall is the selection of overly simplistic or extreme controls. For instance, while unsubstituted phenylacetylene provides a neutral baseline, it fails to represent the electronic environment of many complex molecules. Conversely, strongly activated (e.g., 4-nitrophenylacetylene) or deactivated (e.g., 4-methoxyphenylacetylene) alkynes can lead to skewed interpretations, as their reactivity profiles may not be representative of a broader substrate scope.

This compound occupies a strategic middle ground. The ethoxy group at the meta-position exerts a moderate, electron-donating inductive (-I) and a weaker, electron-donating resonance (+R) effect. This combination results in a finely tuned electronic modification of the alkyne C≡C bond, making it an excellent control for reactions sensitive to subtle electronic perturbations.

Physicochemical and Spectroscopic Profile

A reliable control must be well-characterized. Below is a summary of the key properties of this compound and its close analogue, 1-methoxy-3-ethynylbenzene, for which more public data is available.[1] The ethoxy group is sterically and electronically very similar to the methoxy group, making this a valid comparison.

PropertyThis compound (Predicted/Analogous)1-Methoxy-3-ethynylbenzene[1]Phenylacetylene
Molecular Formula C₁₀H₁₀OC₉H₈OC₈H₆
Molecular Weight 146.19 g/mol 132.16 g/mol 102.13 g/mol
IUPAC Name This compound1-ethynyl-3-methoxybenzeneEthynylbenzene
Appearance Colorless to pale yellow liquidCombustible liquidColorless liquid
Key ¹H NMR Signals ~7.0-7.3 ppm (Ar-H), 4.1 ppm (q, -OCH₂-), 3.1 ppm (s, -C≡CH), 1.4 ppm (t, -CH₃)6.8-7.2 ppm (Ar-H), 3.8 ppm (s, -OCH₃), 3.0 ppm (s, -C≡CH)7.2-7.5 ppm (Ar-H), 3.1 ppm (s, -C≡CH)
Key ¹³C NMR Signals ~159 ppm (Ar-C-O), ~123 ppm (Ar-C-C≡), ~83 ppm (-C≡CH), ~77 ppm (-C≡CH), ~63 ppm (-OCH₂-), ~15 ppm (-CH₃)~160 ppm (Ar-C-O), ~123 ppm (Ar-C-C≡), ~83 ppm (-C≡CH), ~77 ppm (-C≡CH), ~55 ppm (-OCH₃)~122-132 ppm (Ar-C), ~83 ppm (-C≡CH), ~78 ppm (-C≡CH)
Key IR Absorptions ~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1250 cm⁻¹ (Ar-O stretch)~3290 cm⁻¹ (≡C-H stretch), ~2110 cm⁻¹ (C≡C stretch), ~1240 cm⁻¹ (Ar-O stretch)~3310 cm⁻¹ (≡C-H stretch), ~2110 cm⁻¹ (C≡C stretch)

Comparative Reactivity Analysis

To establish the value of this compound as a control, we compare its expected reactivity in three major classes of alkyne transformations against common alternatives. The alternatives are chosen to span the electronic spectrum:

  • Phenylacetylene (PA): The unsubstituted, neutral baseline.

  • 1-Ethynyl-4-methoxybenzene (4-MeO-PA): A strongly electron-donating (activated) alkyne due to the para-methoxy group.[2]

  • 1-Ethynyl-4-nitrobenzene (4-NO₂-PA): A strongly electron-withdrawing (deactivated for electrophilic attack) alkyne.

The diagram below illustrates the fundamental electronic influence of these substituents, which is the root cause for their differing reactivities.

G cluster_EDG Electron-Donating Group (EDG) cluster_Neutral Neutral Baseline cluster_EWG Electron-Withdrawing Group (EWG) EDG_node This compound (meta, moderate EDG) EDG_effect Increases electron density on alkyne Accelerates electrophilic attack Enhances nucleophilicity of alkyne EDG_node->EDG_effect +R > -I (net donating) EDG_para_node 1-Ethynyl-4-methoxybenzene (para, strong EDG) EDG_para_node->EDG_effect Neutral_node Phenylacetylene Neutral_effect Baseline reactivity Neutral_node->Neutral_effect EWG_node 1-Ethynyl-4-nitrobenzene (para, strong EWG) EWG_effect Decreases electron density on alkyne Decelerates electrophilic attack Increases acidity of acetylenic C-H EWG_node->EWG_effect -R, -I (net withdrawing)

Caption: Influence of Substituents on Phenylacetylene Reactivity.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp²) bond formation.[3][4] The reaction mechanism involves the formation of a copper(I) acetylide intermediate. The rate of this step is influenced by the acidity of the acetylenic proton.

CompoundSubstituent EffectExpected Sonogashira ReactivityRationale
1-Ethynyl-4-nitrobenzene Strong Electron-WithdrawingFastest The nitro group significantly increases the acidity of the ≡C-H proton, facilitating rapid deprotonation by the amine base and formation of the copper acetylide.
Phenylacetylene NeutralModerate Serves as the standard baseline for comparison.
This compound Moderate Electron-DonatingSlightly Slower than PA The meta-ethoxy group weakly donates electron density, slightly decreasing the acidity of the ≡C-H proton compared to phenylacetylene.
1-Ethynyl-4-methoxybenzene Strong Electron-DonatingSlowest The para-methoxy group strongly donates electron density, making the ≡C-H proton less acidic and slowing the rate-determining acetylide formation.

Causality Insight: In Sonogashira couplings, while electronic effects are important, issues like the homocoupling of the alkyne (Glaser coupling) can become problematic.[5] Using this compound provides a control that is not overly prone to homocoupling (unlike some highly activated alkynes) nor excessively sluggish, offering a more realistic performance benchmark.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" has revolutionized bioconjugation and materials science, with CuAAC being its most prominent example.[6][7] This reaction involves the cycloaddition of an azide and a terminal alkyne to form a 1,2,3-triazole. The mechanism is more complex than a simple thermal cycloaddition and involves copper-acetylide intermediates.

CompoundSubstituent EffectExpected CuAAC ReactivityRationale
1-Ethynyl-4-nitrobenzene Strong Electron-WithdrawingFastest Electron-withdrawing groups accelerate the key steps in the catalytic cycle, making the alkyne more electrophilic and favoring the cycloaddition.[8]
Phenylacetylene NeutralModerate Standard baseline reactivity.
This compound Moderate Electron-DonatingSlightly Slower than PA The moderate electron-donating nature slightly reduces the electrophilicity of the alkyne, leading to a modest decrease in rate compared to the neutral system.
1-Ethynyl-4-methoxybenzene Strong Electron-DonatingSlowest The strong electron-donating effect significantly reduces the alkyne's reactivity toward the copper-coordinated azide intermediate.

Expert Commentary: For researchers developing new catalysts or ligands for CuAAC, this compound is an ideal control. A catalyst that performs well with this substrate is likely to be robust and tolerate a wider range of functional groups with mild electronic properties, which is a more valuable finding than simply demonstrating high turnover with a hyper-reactive alkyne like 4-nitrophenylacetylene.

Electrophilic Addition to the C≡C Bond

Reactions such as hydration or halogenation involve the attack of an electrophile on the electron-rich alkyne π-system.[9][10] Here, reactivity is governed by the nucleophilicity of the triple bond.

CompoundSubstituent EffectExpected Electrophilic Addition ReactivityRationale
1-Ethynyl-4-methoxybenzene Strong Electron-DonatingFastest The para-methoxy group donates electron density directly into the π-system via resonance, making the alkyne highly nucleophilic and reactive toward electrophiles.
This compound Moderate Electron-DonatingSlightly Faster than PA The meta-ethoxy group's inductive withdrawal is outweighed by its resonance donation, leading to a net increase in electron density and nucleophilicity of the alkyne.
Phenylacetylene NeutralModerate Standard baseline reactivity.
1-Ethynyl-4-nitrobenzene Strong Electron-WithdrawingSlowest The powerful electron-withdrawing nature of the nitro group depletes the C≡C bond of electron density, rendering it "electron-poor" and resistant to attack by electrophiles.

Experimental Workflows and Protocols

To ensure reproducibility and scientific rigor, the following section details a general workflow for comparative reactivity studies and provides specific, validated protocols.

General Workflow for Comparative Studies

Caption: General Workflow for Comparative Alkyne Reactivity Studies.

Protocol 1: Comparative Sonogashira Coupling

This protocol describes a parallel experiment to compare the reactivity of this compound, phenylacetylene, and 1-ethynyl-4-methoxybenzene with 4-iodoanisole.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), distilled

  • Toluene, anhydrous

  • Alkynes: this compound, phenylacetylene, 1-ethynyl-4-methoxybenzene

  • Aryl Halide: 4-Iodoanisole

  • Internal Standard: Dodecane

Procedure:

  • Catalyst Pre-mixing (Self-Validation): In a glovebox or under inert atmosphere, prepare a stock solution of the catalyst to ensure uniform distribution. To a 25 mL Schlenk flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and PPh₃ (5.2 mg, 0.02 mmol, 2 mol%). Add 10 mL of anhydrous toluene. Stir for 15 minutes until a homogenous pale-yellow solution is formed. This pre-formation of the Pd(0) species ensures consistent catalytic activity from t=0.

  • Reaction Setup: In three separate, identical reaction vials equipped with stir bars, add CuI (0.95 mg, 0.005 mmol, 0.5 mol%).

  • Reagent Addition: To each of the three vials, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv). Add distilled triethylamine (279 μL, 2.0 mmol, 2.0 equiv).

  • Control Substrate Addition:

    • To Vial 1, add this compound (175 mg, 1.2 mmol, 1.2 equiv).

    • To Vial 2, add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv).

    • To Vial 3, add 1-ethynyl-4-methoxybenzene (159 mg, 1.2 mmol, 1.2 equiv).

  • Reaction Initiation: To each vial, add 2.0 mL of the catalyst stock solution via syringe. Place the vials in a pre-heated oil bath at 60 °C and begin vigorous stirring.

  • Monitoring and Analysis: At specified time points (e.g., 10, 30, 60, 120 min), withdraw a 50 μL aliquot from each vial, quench with 0.5 mL of a saturated NH₄Cl solution, and extract with 1.0 mL of ethyl acetate containing dodecane as an internal standard. Analyze the organic layer by GC-MS to determine the conversion of 4-iodoanisole.

Protocol 2: Comparative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol compares the reactivity of the same set of alkynes with benzyl azide.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Benzyl azide

  • Solvent: 1:1 mixture of t-Butanol and Water

  • Alkynes: this compound, phenylacetylene, 1-ethynyl-4-methoxybenzene

  • Internal Standard: Naphthalene

Procedure:

  • Reagent Preparation: Prepare stock solutions to ensure accurate additions.

    • Azide Stock: Dissolve benzyl azide (133 mg, 1.0 mmol) in 10 mL of t-butanol.

    • Copper Stock: Dissolve CuSO₄·5H₂O (25 mg, 0.1 mmol) in 10 mL of deionized water.

    • Reductant Stock: Freshly prepare a solution of sodium ascorbate (198 mg, 1.0 mmol) in 10 mL of deionized water. The use of a fresh solution is critical as ascorbate can degrade.

  • Reaction Setup: In three separate vials, add the respective alkyne (0.12 mmol, 1.2 equiv).

    • Vial 1: this compound (17.5 mg)

    • Vial 2: Phenylacetylene (12.3 mg)

    • Vial 3: 1-ethynyl-4-methoxybenzene (15.9 mg)

  • Solvent and Reagent Addition: To each vial, add 1.0 mL of t-butanol and 1.0 mL of the azide stock solution (0.1 mmol, 1.0 equiv). Stir to dissolve.

  • Reaction Initiation: To each vial, sequentially add 1.0 mL of the copper stock solution (0.01 mmol, 10 mol%) and 1.0 mL of the sodium ascorbate stock solution (0.1 mmol, 1.0 equiv). The in-situ reduction of Cu(II) to the active Cu(I) species initiates the reaction.[11]

  • Monitoring and Analysis: Stir the reactions at room temperature. At specified time points, withdraw a 100 μL aliquot, dilute with 1.0 mL of acetonitrile containing naphthalene as an internal standard, and analyze by LC-MS to monitor the formation of the triazole product.

Conclusion

The judicious selection of control compounds is fundamental to generating high-quality, interpretable data in reactivity studies. This compound distinguishes itself not as the most or least reactive alkyne, but as a well-calibrated instrument for probing the nuances of catalytic systems and reaction mechanisms. Its moderate electronic profile, a consequence of the meta-ethoxy substituent, provides a realistic and challenging benchmark that avoids the misleading extremes of strongly activated or deactivated substrates. By incorporating this compound into their experimental design, researchers can build more robust structure-activity relationships, develop more versatile synthetic methodologies, and ultimately, accelerate the pace of discovery in chemical and pharmaceutical sciences.

References

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  • Wang, Y., & Zhao, Y. (2015). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry. [Link]

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  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • De la Torre, A., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethoxy-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 1-Ethoxy-3-ethynylbenzene. As researchers, scientists, and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety within your laboratory. The protocols outlined herein are designed to be self-validating, ensuring that every step you take is grounded in authoritative safety science.

Understanding the Hazard Profile of this compound

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS), this compound presents a multi-faceted hazard profile that demands rigorous control measures.

Key Hazards:

  • Flammability: It is a flammable liquid and vapor, necessitating strict control of ignition sources.

  • Corrosivity: It is categorized as causing severe skin burns and serious eye damage. This is a critical consideration for PPE selection, as direct contact can lead to immediate and severe injury.

  • Carcinogenicity: The compound is suspected of causing cancer. This long-term health hazard underscores the importance of minimizing all routes of exposure, including inhalation and skin absorption.

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects, which informs our disposal protocols.

These hazards dictate a stringent approach to PPE, moving beyond basic laboratory attire to a more comprehensive ensemble.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process. For this compound, our primary objectives are to prevent skin and eye contact, avoid inhalation of vapors, and mitigate the risks associated with flammability.

The following table summarizes the recommended PPE for handling this compound, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile inner glove, Butyl rubber or laminate outer glove.The inner nitrile glove provides a baseline of protection and dexterity. The outer butyl rubber or laminate glove offers superior resistance to aromatic compounds and corrosive substances.[1][2] Double-gloving is a critical best practice when handling highly hazardous materials.
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes.[3] A face shield offers an additional layer of protection for the entire face from splashes and potential energetic reactions.[1][3]
Body Protection Flame-retardant and chemical-resistant lab coat or coveralls.Standard cotton lab coats are insufficient. Flame-retardant properties are essential due to the flammability of the compound. Chemical resistance is necessary to protect against skin exposure from spills.
Respiratory Protection Work within a certified chemical fume hood. A respirator may be required for emergencies or maintenance.A chemical fume hood is the primary engineering control to minimize inhalation of vapors.[3] For situations where the fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Foot Protection Closed-toe, chemical-resistant safety shoes.Protects feet from spills and falling objects. Impermeable material is crucial to prevent absorption of the chemical.[5]

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment. A breach in this protocol can lead to exposure.

Donning Procedure
  • Footwear: Don chemical-resistant safety shoes before entering the laboratory.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Body Protection: Don the flame-retardant, chemical-resistant lab coat or coveralls. Ensure it is fully buttoned or zipped.

  • Eye Protection: Put on chemical splash goggles.

  • Face Protection: Place the full-face shield over the goggles.

  • Outer Gloves: Don the second pair of butyl rubber or laminate gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield and goggles. Clean and store them as per laboratory protocol.

  • Body Protection: Remove the lab coat or coveralls, turning it inside out as you remove it to contain any contamination. Place it in the designated container for laundering or disposal.

  • Inner Gloves: Remove the inner nitrile gloves, again without touching the exterior. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A safe operational workflow minimizes the risk of exposure and environmental contamination.

Handling Workflow

The following diagram illustrates the key decision points and steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All Necessary PPE prep2->prep3 handle1 Don PPE Following Protocol prep3->handle1 handle2 Work Exclusively Within Fume Hood handle1->handle2 handle3 Ground Equipment to Prevent Static Discharge handle2->handle3 handle4 Use Non-Sparking Tools handle3->handle4 post1 Segregate Waste at Point of Generation handle4->post1 post2 Decontaminate Work Area post1->post2 post3 Doff PPE Following Protocol post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for Handling this compound.

Disposal Plan

Chemical waste disposal must adhere to local, state, and federal regulations. Never dispose of this compound down the drain.[6]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste contaminated with this compound, including gloves, pipette tips, and contaminated solvents, in a dedicated, properly labeled hazardous waste container.[7] The container should be made of a material compatible with aromatic hydrocarbons.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Carcinogen).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department. For small spills within a fume hood, use an appropriate absorbent material, and collect the waste in a sealed container for disposal.

By adhering to these rigorous safety protocols, you are not only ensuring your own well-being but also contributing to a safer research environment for everyone. Your commitment to these principles is the cornerstone of responsible scientific practice.

References

  • PubChem. 1-Ethoxy-4-ethynylbenzene. National Institutes of Health. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Safetec of America, Inc. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • PubChem. 1-Ethynyl-3-methoxybenzene. National Institutes of Health. [Link]

  • MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?[Link]

  • Stericycle. Chemical Waste Disposal & Collection Solutions. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • FCC Environment CEE. Safe Hazardous Waste Disposal. [Link]

  • Emory University Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: 5 - Chemical Hazards. [Link]

  • Wikipedia. Phenylacetylene. [Link]

  • New Jersey Department of Health. Hazard Summary: Chloronitrobenzenes (mixed isomers). [Link]

  • Waste Managed. Benzene Disposal In Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.